molecular formula C10H10O4 B1587833 Methyl (2-formylphenoxy)acetate CAS No. 40359-34-0

Methyl (2-formylphenoxy)acetate

Cat. No.: B1587833
CAS No.: 40359-34-0
M. Wt: 194.18 g/mol
InChI Key: BRNZMMUFVVXGGN-UHFFFAOYSA-N
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Description

Methyl (2-formylphenoxy)acetate is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNZMMUFVVXGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408875
Record name methyl (2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40359-34-0
Record name methyl (2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Methyl (2-formylphenoxy)acetate from salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl (2-formylphenoxy)acetate

Executive Summary

This technical guide provides a comprehensive overview of the . The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical parameters for process optimization. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the synthesis. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development, ensuring a reproducible and efficient preparation of this valuable chemical intermediate.

Introduction to the Synthesis

This compound is a key building block in organic synthesis, notable for its bifunctional nature, containing both an aldehyde and an ester group. This structure makes it a versatile precursor for the synthesis of various heterocyclic compounds, such as coumarins and chromanes, which are prevalent in medicinal chemistry and materials science.

The most direct and efficient method for preparing this compound is through the O-alkylation of salicylaldehyde with a methyl haloacetate. This reaction is a classic example of the Williamson ether synthesis, which remains one of the simplest and most popular methods for preparing both symmetrical and asymmetrical ethers.[1] The synthesis involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a phenoxide, which then acts as a nucleophile to displace a halide from methyl chloroacetate or methyl bromoacetate.

Reaction Mechanism and Theoretical Framework

The Williamson Ether Synthesis: An S(_N)2 Pathway

The proceeds via the Williamson ether synthesis, which follows a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2]

The process can be broken down into two fundamental steps:

  • Deprotonation: The phenolic proton of salicylaldehyde is acidic and is readily removed by a suitable base (e.g., potassium carbonate, sodium hydroxide) to generate a sodium or potassium salicylaldehyde phenoxide. This deprotonation is crucial as the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of the methyl haloacetate. In a concerted mechanism, the phenoxide forms a new carbon-oxygen bond while simultaneously breaking the carbon-halogen bond.[1] The halide ion is expelled as a leaving group.

For this S(_N)2 reaction to be efficient, the alkylating agent (the electrophile) should be sterically unhindered.[2] Methyl chloroacetate and methyl bromoacetate are ideal as they are primary halides, which minimizes the competing elimination (E2) side reaction.[3]

Rationale for Reagent Selection
  • Salicylaldehyde (Nucleophile Precursor): The starting material provides the aromatic core and the phenolic hydroxyl group that will be alkylated.

  • Methyl Chloroacetate or Methyl Bromoacetate (Electrophile): These are the alkylating agents. Methyl bromoacetate is more reactive than methyl chloroacetate due to the lower bond strength of the C-Br bond, leading to faster reaction times. However, methyl chloroacetate is often more cost-effective for larger-scale syntheses. Both are excellent substrates for S(_N)2 reactions.[3]

  • Base (Catalyst/Reagent): A base is required to generate the nucleophilic phenoxide. Anhydrous potassium carbonate (K(_2)CO(_3)) is a commonly used weak base that is effective and easy to handle.[4] Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, often in aqueous or alcoholic solutions.[5][6]

  • Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are preferred.[1][4] These solvents can solvate the cation of the base (e.g., K\⁺) but do not solvate the phenoxide anion as strongly, leaving it more available and "naked" to perform the nucleophilic attack. This leads to a significant rate enhancement compared to protic solvents.[1]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for the O-alkylation of phenols.[4][6]

Materials and Equipment
  • Reagents: Salicylaldehyde, Methyl chloroacetate (or Methyl bromoacetate), Anhydrous Potassium Carbonate (K(_2)CO(_3)), Acetonitrile (MeCN), Ethyl acetate (EtOAc), Diethyl ether (Et(_2)O), Deionized water, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na(_2)SO(_4)).

  • Equipment: Round-bottom flask (250 mL), magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, Büchner funnel or fritted glass funnel for filtration, rotary evaporator.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (e.g., 12.2 g, 100 mmol, 1.0 equiv) and acetonitrile (e.g., 150 mL).

  • Addition of Base: Add anhydrous potassium carbonate (e.g., 27.6 g, 200 mmol, 2.0 equiv) to the solution. Stir the resulting suspension vigorously for 5-10 minutes at room temperature. The formation of the potassium phenoxide may be observed as a color change.[4]

  • Addition of Alkylating Agent: Slowly add methyl chloroacetate (e.g., 12.0 g, 110 mmol, 1.1 equiv) to the stirring suspension. Caution: Methyl haloacetates are lachrymators and toxic; handle them in a well-ventilated fume hood.[4]

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle. Maintain a vigorous stir to ensure proper mixing of the heterogeneous mixture.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is allowed to proceed for 12-24 hours to ensure completion.[4]

  • Work-up - Filtration: After the reaction is complete, cool the flask to room temperature. Remove the inorganic solids (K(_2)CO(_3) and KCl) by filtration through a fritted funnel.[4] Wash the solids thoroughly with a small amount of ethyl acetate or diethyl ether to recover any trapped product.

  • Work-up - Extraction: Combine the filtrate and the washings and transfer them to a separatory funnel. Add deionized water (e.g., 100 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (e.g., 2 x 50 mL).[4]

  • Work-up - Washing: Combine all the organic layers and wash them sequentially with deionized water (e.g., 2 x 75 mL) and then with brine (e.g., 1 x 75 mL) to remove any remaining water-soluble impurities.[4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which often appears as a yellow or orange oil.[4]

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methyl chloroacetate and methyl bromoacetate are lachrymatory (tear-inducing) and toxic. Avoid inhalation and skin contact.[4]

  • Acetonitrile is flammable and toxic. Handle with care.

Purification and Characterization

The crude product is often of sufficient purity for subsequent reactions.[4] However, if higher purity is required, purification can be achieved through vacuum distillation or flash column chromatography on silica gel.

  • ¹H NMR: Expected signals include a singlet for the methyl ester protons (~3.8 ppm), a singlet for the methylene protons (~4.7 ppm), aromatic protons in their characteristic region (6.9-7.8 ppm), and the aldehyde proton as a singlet downfield (~10.5 ppm).

  • ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~189 ppm), ester carbonyl carbon (~169 ppm), aromatic carbons, and the aliphatic carbons of the ester and ether linkage.

  • IR Spectroscopy: Key stretches to observe are the C=O of the aldehyde (~1690 cm⁻¹), the C=O of the ester (~1750 cm⁻¹), and the C-O-C ether stretch (~1200 cm⁻¹).

Process Optimization and Modern Methodologies

Phase-Transfer Catalysis (PTC)

For industrial-scale synthesis or when dealing with a two-phase system (e.g., aqueous NaOH and an organic solvent), phase-transfer catalysis is a powerful technique.[7] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides, dramatically increasing the reaction rate.[1]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a method to significantly reduce reaction times for Williamson ether syntheses.[1] Microwave heating can accelerate the reaction from hours to minutes, often leading to improved yields and cleaner reaction profiles.[8]

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Anion Salicylaldehyde->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Methyl_Chloroacetate Methyl Chloroacetate Product This compound Methyl_Chloroacetate->Product Phenoxide->Product Nucleophilic Attack Byproduct KCl + KHCO₃ Product->Byproduct Forms

Caption: Reaction pathway for the synthesis of this compound.

Summary of Key Parameters

ParameterRecommended ChoiceRationale
Nucleophile SalicylaldehydeStarting aromatic phenol.
Electrophile Methyl chloroacetatePrimary halide, good S(_N)2 substrate.[2][3]
Base Anhydrous K(_2)CO(_3)Mild, effective, and easy to handle for phenoxide formation.[4]
Solvent Acetonitrile (MeCN)Polar aprotic solvent enhances nucleophilicity and reaction rate.[1]
Temperature Reflux (~82°C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 12-24 hoursGenerally sufficient for high conversion.[4]
Stoichiometry ~1.1 equiv. alkylating agentA slight excess ensures complete consumption of the starting phenol.
~2.0 equiv. baseEnsures complete deprotonation and neutralizes the acid byproduct.

Conclusion

The via the Williamson ether synthesis is a reliable and high-yielding procedure. A thorough understanding of the S(_N)2 mechanism and the role of each reagent and condition is paramount for achieving success. By carefully selecting a primary methyl haloacetate, an appropriate base, and a polar aprotic solvent, researchers can efficiently produce this versatile intermediate. Further optimizations using techniques like phase-transfer catalysis or microwave-assisted synthesis can enhance the efficiency and scalability of the process, making it adaptable for both laboratory and industrial applications.

References

Methyl (2-formylphenoxy)acetate chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl (2-formylphenoxy)acetate

Abstract

This compound is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug discovery. Possessing both an electrophilic aldehyde and a modifiable ester group on a stable phenoxyacetate scaffold, it serves as a versatile precursor for the synthesis of a wide array of complex molecules, including various heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic routes, spectroscopic signature, and key reactive pathways. We will explore the compound's reactivity at its distinct functional groups and delve into its notable photochemical transformations, offering field-proven insights for its application in research and development.

Chemical Identity and Physical Properties

This compound is characterized by an ortho-substituted aromatic ring, which imparts specific steric and electronic properties that influence its reactivity. Its identity and key physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name methyl 2-(2-formylphenoxy)acetate[1]
Synonyms (2-Formylphenoxy)acetic acid, methyl ester[1]
CAS Number 40359-34-0[2]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.19 g/mol [1]
Appearance White solid[3]
Purity Typically >95%[4]

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the reaction of salicylaldehyde with a methyl haloacetate, typically methyl bromoacetate, in the presence of a weak base.

Reaction Scheme: Salicylaldehyde + Methyl Bromoacetate → this compound

The base, commonly potassium carbonate (K₂CO₃), serves to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of methyl bromoacetate in an Sₙ2 reaction, displacing the bromide ion and forming the desired ether linkage. Anhydrous conditions and a polar aprotic solvent like DMF or acetone are preferred to facilitate the reaction and maximize yield.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product Salicylaldehyde Salicylaldehyde Deprotonation 1. Deprotonation of Phenolic -OH Salicylaldehyde->Deprotonation MeBromoacetate Methyl Bromoacetate SN2 2. SN2 Attack on Me-Bromoacetate MeBromoacetate->SN2 Base K₂CO₃ (Base) in Acetone/DMF Base->Deprotonation Deprotonation->SN2 Forms Nucleophilic Phenoxide Workup 3. Filtration & Solvent Removal SN2->Workup Product This compound Workup->Product Yields ~93%

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • To a stirred solution of salicylaldehyde (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.0 eq).

  • Add methyl bromoacetate (1.1 to 1.3 eq) dropwise to the suspension at room temperature.[5]

  • Heat the reaction mixture to reflux (or to 80 °C for DMF) and maintain for 4-24 hours, monitoring progress by TLC.[3]

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography to yield the product as a white solid.[3]

Spectroscopic Characterization

Spectroscopic data is critical for confirming the structure of the synthesized molecule.

  • ¹H NMR (800 MHz, DMSO-d₆) δ (ppm): 10.42 (s, 1H, -CHO), 7.64 (ddd, 1H, Ar-H), 7.18 (d, J=8.4 Hz, 1H, Ar-H), 7.13 (t, J=7.5 Hz, 1H, Ar-H), 5.01 (s, 2H, -OCH₂-), 3.72 (s, 3H, -OCH₃).[3] The singlet at 10.42 ppm is characteristic of the aldehyde proton, while the singlets at 5.01 and 3.72 ppm correspond to the methylene and methyl protons of the acetate group, respectively.

  • ¹³C NMR (201 MHz, DMSO-d₆) δ (ppm): Key signals include those for the aldehyde carbonyl, ester carbonyl, aromatic carbons, and the aliphatic carbons of the acetate moiety.

  • High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C₁₀H₁₁O₄ [M+H]⁺: 195.0652; found: 195.0654.[3] This confirms the elemental composition of the molecule.

Chemical Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups.

G cluster_mol Reactive Sites cluster_reactions Potential Transformations mol Aldehyde Aldehyde Reactions (Reduction, Oxidation, Condensation) mol->Aldehyde Site A: Aldehyde Ester Ester Reactions (Hydrolysis, Amidation, Transesterification) mol->Ester Site B: Ester Photochem Photochemical Cyclization mol->Photochem Site C: Molecule Backbone

Caption: Key reactive sites on this compound.

Reactions at the Aldehyde Moiety

The aldehyde group is a primary site for nucleophilic attack and condensation reactions.

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-(methoxycarbonylmethoxy)benzoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding methyl (2-(hydroxymethyl)phenoxy)acetate, using mild reducing agents such as sodium borohydride (NaBH₄) to avoid reduction of the ester.

  • Carbon-Carbon Bond Formation: It is an excellent substrate for reactions like the Wittig reaction to form alkenes, aldol condensations, and additions of Grignard or organolithium reagents to generate secondary alcohols.

Reactions at the Ester Moiety

The ester group is susceptible to nucleophilic acyl substitution.

  • Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidic workup will hydrolyze the methyl ester to the corresponding carboxylic acid, (2-formylphenoxy)acetic acid.[3] This acid is a valuable building block in its own right.

  • Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amide, a common transformation in the synthesis of bioactive molecules.[6]

Photochemical Reactivity: A Unique Transformation

Recent studies have revealed that this compound and its derivatives undergo a novel photochemical cyclization.[7]

  • Reaction: Upon irradiation with 365 nm UV light, particularly in dimethyl sulfoxide (DMSO), the molecule cyclizes to form hydroxychromanone and benzofuranone derivatives.

  • Significance: This reaction provides a non-traditional pathway to valuable heterocyclic scaffolds and proceeds without the need for a photocatalyst. The mechanism is distinct from typical ground-state reactions and highlights an advanced application of the molecule.[7]

G Start This compound in DMSO Irradiation Irradiation (365 nm UV Light) Start->Irradiation Energy Input Product Hydroxychromanone & Benzofuranone Derivatives Irradiation->Product Intramolecular Cyclization

Caption: Photochemical transformation of this compound.

Applications in Organic Synthesis and Drug Discovery

The unique combination of functional groups makes this compound a valuable intermediate.

  • Heterocycle Synthesis: As demonstrated by its photochemical reactivity, it is a direct precursor to chromanone and benzofuranone cores, which are present in many natural products and pharmaceutically active compounds.[7]

  • Scaffold for Bioactive Molecules: The related compound, methyl-2-formyl benzoate, is a well-known precursor for compounds with a range of pharmacological activities, including antifungal and anticancer properties.[8] By extension, this compound provides a scaffold that can be elaborated into novel drug candidates.

  • Precursor for Enzyme Inhibitors: Derivatives of (formylphenoxy)acetates have been investigated for their potential as enzyme inhibitors. For example, related structures have been synthesized and evaluated as inhibitors of acetylcholinesterase, an important target in Alzheimer's disease therapy.[9]

Safety and Handling

Appropriate safety measures are essential when handling this compound.

  • General Hazards: The compound may be harmful if swallowed and can cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, impervious gloves, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid generating dust during handling.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] It is incompatible with strong oxidizing agents.[10]

Conclusion

This compound is more than a simple aromatic compound; it is a strategically designed synthetic intermediate with dual reactivity. Its straightforward synthesis and the predictable reactivity of its aldehyde and ester functions make it a reliable building block. Furthermore, its unique photochemical properties open avenues for novel synthetic strategies. For researchers in medicinal chemistry and materials science, this compound offers a robust platform for the creation of complex and high-value molecules.

References

A Spectroscopic Guide to Methyl (2-formylphenoxy)acetate: Elucidating Structure Through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl (2-formylphenoxy)acetate, a valuable building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind spectral interpretation, providing a framework for structural elucidation based on fundamental spectroscopic principles and comparative analysis with related compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: an aromatic ring, an aldehyde, an ether linkage, and a methyl ester. Each of these moieties contributes distinct signals in their respective spectroscopic techniques, allowing for a detailed structural confirmation. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data to build a complete spectroscopic profile of the molecule.

Molecular Formula: C₁₀H₁₀O₄

Molecular Weight: 194.18 g/mol

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 500 MHz NMR spectrometer.

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show signals in both the aliphatic and aromatic regions, corresponding to the methyl ester, methylene, and aromatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.5 (predicted)s1HAldehyde proton (-CHO)
7.74q1HAromatic proton
7.47m1HAromatic proton
6.98q2HAromatic protons
4.9 (predicted)s2HMethylene protons (-OCH₂-)
3.91s3HMethyl ester protons (-OCH₃)

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Causality Behind Chemical Shifts:

  • Aldehyde Proton (around 10.5 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group, causing it to resonate far downfield.

  • Aromatic Protons (6.98-7.74 ppm): The four protons on the benzene ring are in different chemical environments due to the ortho-substitution pattern. The electron-withdrawing aldehyde group and the electron-donating ether linkage influence their chemical shifts, leading to a complex splitting pattern.

  • Methylene Protons (around 4.9 ppm): These protons are adjacent to an oxygen atom and the aromatic ring, which deshields them, causing them to appear at a higher chemical shift than typical alkyl protons.

  • Methyl Ester Protons (3.91 ppm): The protons of the methyl group are deshielded by the adjacent ester functionality, resulting in a singlet around 3.9 ppm.[1]

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis on a 125 MHz NMR spectrometer.

Data Interpretation:

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
199.8Aldehyde carbonyl carbon (C=O)
168.0 (predicted)Ester carbonyl carbon (C=O)
158.9Aromatic carbon attached to the ether oxygen
133.6Aromatic carbon
130.3Aromatic carbon
128.3Aromatic carbon attached to the aldehyde
120.5Aromatic carbon
111.6Aromatic carbon
65.0 (predicted)Methylene carbon (-OCH₂-)
55.4Methyl ester carbon (-OCH₃)

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Causality Behind Chemical Shifts:

  • Carbonyl Carbons (199.8 and ~168.0 ppm): The aldehyde and ester carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum. The aldehyde carbon is typically more deshielded than the ester carbon.[1]

  • Aromatic Carbons (111.6-158.9 ppm): The six aromatic carbons are all in unique environments, leading to six distinct signals. The carbon attached to the ether oxygen is the most shielded, while the carbon attached to the aldehyde is also significantly shifted downfield.[1]

  • Aliphatic Carbons (~65.0 and 55.4 ppm): The methylene carbon of the acetate group and the methyl carbon of the ester appear in the aliphatic region of the spectrum.[1]

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the neat compound is placed on a diamond crystal for Attenuated Total Reflectance (ATR) analysis.

Predicted Data Interpretation:

The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (aliphatic)
~2850, ~2750WeakC-H stretch (aldehyde)
~1760StrongC=O stretch (ester)
~1690StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ether and ester)

Rationale for Vibrational Frequencies:

  • C-H Stretches: The bands around 2950 cm⁻¹ are characteristic of the sp³ hybridized C-H bonds in the methyl and methylene groups. The pair of weak bands around 2850 and 2750 cm⁻¹ are indicative of the C-H stretch of an aldehyde.

  • C=O Stretches: Two distinct strong absorptions are expected in the carbonyl region. The ester carbonyl typically appears at a higher frequency (~1760 cm⁻¹) than the aromatic aldehyde carbonyl (~1690 cm⁻¹). The conjugation of the aldehyde with the aromatic ring slightly lowers its stretching frequency.

  • C=C Stretches: The absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the aromatic ring.

  • C-O Stretches: Strong bands in the fingerprint region, around 1250 cm⁻¹, are expected for the C-O stretching vibrations of the ether and ester functional groups.

Caption: Experimental workflow for obtaining an FT-IR spectrum.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Fragmentation Pattern:

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to deduce its structure.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194, corresponding to the molecular weight of this compound.

Key Fragmentation Pathways:

Fragmentation M [C₁₀H₁₀O₄]⁺˙ m/z = 194 F1 [M - OCH₃]⁺ m/z = 163 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z = 135 M->F2 - COOCH₃ F3 [C₇H₅O]⁺ m/z = 105 F2->F3 - CH₂O F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Fragments:

  • m/z = 163: Loss of a methoxy radical (•OCH₃) from the molecular ion.

  • m/z = 135: Loss of the carbomethoxy radical (•COOCH₃) from the molecular ion.

  • m/z = 121 (not shown in diagram, but plausible): A common fragmentation for phenoxy derivatives, corresponding to the [C₇H₅O₂]⁺ ion, resulting from cleavage of the ether bond.

  • m/z = 105: Subsequent loss of formaldehyde (CH₂O) from the m/z 135 fragment.

  • m/z = 77: Loss of carbon monoxide (CO) from the m/z 105 fragment, corresponding to the phenyl cation.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and self-validating structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key aldehyde, ester, and ether functional groups. Mass spectrometry corroborates the molecular weight and offers further structural insights through predictable fragmentation patterns. This guide serves as a detailed reference for researchers, illustrating the power of a multi-technique spectroscopic approach in the unequivocal characterization of organic molecules.

References

An In-depth Technical Guide to Methyl (2-formylphenoxy)acetate: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl (2-formylphenoxy)acetate, a versatile bifunctional building block in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into its molecular structure, synthesis, spectroscopic characterization, key chemical transformations, and its emerging applications, particularly in the synthesis of heterocyclic scaffolds with potential therapeutic relevance.

Core Molecular Attributes of this compound

This compound, with the CAS Number 40359-34-0 , is an aromatic compound featuring both an aldehyde and a methyl ester functional group.[1] This unique arrangement of reactive sites within a compact scaffold makes it a valuable precursor for a variety of chemical transformations.

The molecular structure consists of a phenoxyacetic acid scaffold where the phenyl ring is substituted at the ortho position with a formyl group. This proximity of the ether linkage and the aldehyde functionality is key to some of its characteristic reactions, such as intramolecular cyclizations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40359-34-0[1]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.19 g/mol [1][2]
Appearance Off-white solid[3]
InChIKey BRNZMMUFVVXGGN-UHFFFAOYSA-N[2]

Below is a diagram illustrating the logical relationship of the key structural features of this compound.

Key Structural Features of this compound A This compound B Aromatic Ring (Benzene Core) A->B C Ortho-Formyl Group (-CHO) B->C ortho-substituted D Ether Linkage (-O-) B->D linked to E Acetate Side Chain (-CH₂COOCH₃) D->E connects ring to F Methyl Ester (-COOCH₃) E->F terminates in

Caption: Structural breakdown of this compound.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved through the Williamson ether synthesis. This reaction involves the O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with a methyl haloacetate, typically methyl bromoacetate.

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of salicylaldehyde by a weak base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of methyl bromoacetate in an Sₙ2 reaction, displacing the bromide ion and forming the desired ether linkage. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the potassium cations, enhancing the nucleophilicity of the phenoxide.

Experimental Protocol: Synthesis of this compound[1]
  • Reagents and Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.22 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and freshly distilled dimethylformamide (DMF, 50 mL).

  • Addition of Alkylating Agent: To the stirring suspension, add methyl bromoacetate (1.99 g, 13 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, add ethyl acetate (200 mL) to the reaction mixture. Wash the organic layer with brine (3 x 50 mL) to remove DMF and inorganic salts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 20:1 v/v) to yield this compound as an off-white solid (yields up to 93%).[1]

Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A Salicylaldehyde E Mix & Stir A->E B Methyl Bromoacetate B->E C K₂CO₃ (Base) C->E D DMF (Solvent) D->E F Heat to 80°C (4 hours) E->F G Reaction Monitoring (TLC) F->G H Ethyl Acetate Addition & Brine Wash G->H I Drying (Na₂SO₄) H->I J Solvent Evaporation I->J K Flash Chromatography J->K L Pure Methyl (2-formylphenoxy)acetate K->L

Caption: Step-by-step workflow for the synthesis of this compound.

Spectroscopic Characterization

A thorough structural confirmation of this compound relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals that are characteristic of the molecule's structure.

Table 2: ¹H NMR Data for this compound (800 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.42 (approx.)s1HAldehyde proton (-CHO)
7.64ddd1HAromatic proton
7.18d1HAromatic proton
7.13t1HAromatic proton
5.01s2HMethylene protons (-OCH₂-)
3.72s3HMethyl ester protons (-OCH₃)

The downfield singlet for the aldehyde proton is highly characteristic. The singlet at 5.01 ppm for the methylene protons confirms the ether linkage to the acetate group, and the singlet at 3.72 ppm is indicative of the methyl ester.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further corroborates the structure with signals for all ten carbon atoms in unique chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~189Aldehyde Carbonyl (C=O)
~169Ester Carbonyl (C=O)
~160Aromatic C-O
~136, 129, 125, 122, 114Aromatic C-H and C-C
~65Methylene Carbon (-OCH₂-)
~52Methyl Ester Carbon (-OCH₃)

Note: These are approximate chemical shifts. Experimental values can be found in specialized databases like SpectraBase.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups. Strong absorption bands are expected for the carbonyl groups of the aldehyde and the ester.

  • ~1750-1735 cm⁻¹: C=O stretch of the saturated methyl ester.

  • ~1700-1680 cm⁻¹: C=O stretch of the aromatic aldehyde.

  • ~1250-1000 cm⁻¹: C-O stretching of the ether and ester groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For C₁₀H₁₀O₄, the calculated m/z for the [M+H]⁺ ion is 195.0652, which has been experimentally verified (found: 195.0654).[1]

Chemical Reactivity and Synthetic Utility

The presence of both an electrophilic aldehyde and an ester group allows for a range of selective chemical transformations. The aldehyde is generally more reactive towards nucleophiles than the ester.

Reactions at the Aldehyde Group

The formyl group can undergo standard aldehyde reactions such as:

  • Oxidation: to the corresponding carboxylic acid.

  • Reduction: to a primary alcohol.

  • Reductive amination: to form secondary or tertiary amines.

  • Wittig reaction: to form alkenes.

  • Condensation reactions: with active methylene compounds to build molecular complexity.

Photochemical Cyclization

A notable reaction of this compound is its photocyclization under 365 nm irradiation in dimethyl sulfoxide (DMSO).[3][4] This transformation leads to the formation of chromanone and benzofuranone derivatives.[3][4] This reaction highlights the utility of this molecule in accessing complex heterocyclic systems through photochemical methods. A detailed mechanistic study has been reported, providing insights into the divergent pathways of this phototransformation.[3][4]

Photochemical Transformation of this compound A This compound B Irradiation (365 nm) in DMSO A->B C Intramolecular Cyclization B->C D Hydroxychromanones C->D E Benzofuranones C->E

Caption: Photocyclization of this compound.

Role in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Its derivatives have been explored as inhibitors of acetylcholinesterase, an enzyme relevant in the treatment of Alzheimer's disease.[5] The ability to readily modify both the aldehyde and ester functionalities allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies. The phenoxyacetic acid moiety is a known pharmacophore in various drug classes, and the ortho-formyl group provides a handle for constructing fused heterocyclic systems, which are prevalent in many pharmaceuticals.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This compound is a synthetically valuable and versatile building block. Its straightforward synthesis, well-defined spectroscopic properties, and the differential reactivity of its functional groups make it an important tool for organic chemists. Its demonstrated utility in the synthesis of complex heterocyclic structures, including through novel photochemical methods, underscores its potential for applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers looking to incorporate this compound into their synthetic strategies.

References

An In-depth Technical Guide to the Derivatives and Analogs of Methyl (2-formylphenoxy)acetate: Synthesis, Biological Evaluation, and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2-formylphenoxy)acetate stands as a versatile scaffold in medicinal chemistry, offering a reactive aldehyde group and a phenoxyacetate moiety ripe for chemical modification. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds stemming from this core structure. We delve into the rationale behind the design of various analogs, including Schiff bases, hydrazones, and chalcones, and explore their potential as antimicrobial, anti-inflammatory, and anticancer agents. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are presented to empower researchers in the pursuit of novel therapeutics derived from this promising chemical entity.

Introduction: The Chemical Versatility and Biological Potential of this compound

This compound, with its characteristic ortho-substituted formyl group on the phenoxy ring, presents a unique chemical architecture that has garnered interest in the field of drug discovery. The phenoxyacetic acid moiety is a well-established pharmacophore found in various drugs, contributing to a range of biological activities including antimicrobial, anti-inflammatory, and antihypertensive effects.[1] The strategic placement of the aldehyde functionality at the ortho position provides a convenient handle for a plethora of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

This guide will explore the derivatization of the this compound core, with a primary focus on the synthesis and biological evaluation of its analogs. While much of the existing research has been conducted on the analogous 2-formylphenoxyacetic acid, the principles and synthetic strategies are largely translatable to the methyl ester, offering a pathway to compounds with potentially altered pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Scaffold and its Primary Derivatives

The foundational step in exploring the chemical space of this compound derivatives is the efficient synthesis of the core molecule itself. The most common and straightforward approach involves the Williamson ether synthesis, reacting salicylaldehyde with methyl bromoacetate in the presence of a suitable base.

General Synthesis of this compound

A typical synthetic protocol for this compound is outlined below:

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Addition of Reagent: To the stirring suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Synthesis of Key Analogs: Schiff Bases, Hydrazones, and Chalcones

The aldehyde functionality of this compound is the primary site for derivatization, most commonly through condensation reactions with primary amines to form Schiff bases or with hydrazine derivatives to yield hydrazones.

Schiff bases, characterized by the C=N-R imine functionality, are a class of compounds with a broad spectrum of biological activities, including notable antibacterial and antifungal properties.[2][3]

Protocol 2: General Synthesis of Schiff Base Derivatives of this compound

  • Reaction Mixture: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Amine Addition: Add the desired primary amine (1.0-1.1 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration.

  • Purification: Wash the precipitate with a cold solvent and recrystallize if necessary to obtain the pure product.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Methyl_Acetate [label="this compound"]; Primary_Amine [label="Primary Amine (R-NH2)"]; Schiff_Base [label="Schiff Base Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

G

Caption: Synthesis of Schiff base derivatives.

Hydrazones, containing the R₁R₂C=NNH-R₃ moiety, are another important class of derivatives with diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5]

Protocol 3: General Synthesis of Hydrazone Derivatives of this compound

  • Reactant Solution: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol.

  • Hydrazine Addition: Add the substituted hydrazine or hydrazide (1.0 eq) to the solution. A few drops of a catalytic acid (e.g., acetic acid) can be added.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux for a few hours.

  • Product Formation: Monitor the reaction by TLC. The hydrazone product often precipitates upon formation or after cooling.

  • Isolation and Purification: Collect the solid by filtration, wash with a cold solvent, and recrystallize to obtain the pure hydrazone derivative.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Methyl_Acetate [label="this compound"]; Hydrazine [label="Hydrazine Derivative (R-NHNH2)"]; Hydrazone [label="Hydrazone Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

G

Caption: Synthesis of hydrazone derivatives.

Biological Evaluation and Structure-Activity Relationships (SAR)

The derivatives of this compound have been explored for a variety of biological activities. The following sections summarize the key findings and discuss the structure-activity relationships.

Antimicrobial Activity

Schiff bases and amines derived from alkyl 2-(2-formylphenoxy)alkanoates have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.[1][6] A study on Schiff bases derived from 2-formylphenoxy acetic acid also reported good antibacterial activity against Staphylococcus aureus and Escherichia coli.[7]

Key SAR Insights for Antimicrobial Activity:

  • The Imine Moiety: The C=N linkage in Schiff bases is crucial for their antimicrobial action, potentially by interfering with bacterial cell wall synthesis or by inhibiting essential enzymes.

  • Substituents on the Amine: The nature of the substituent on the amine portion of the Schiff base significantly influences activity. Aromatic amines with electron-donating or electron-withdrawing groups can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with bacterial targets.

  • Lipophilicity: Increased lipophilicity, often achieved by introducing alkyl chains or halogen atoms, can enhance the ability of the compound to penetrate bacterial cell membranes.

Derivative Type General Structure Observed Activity Key Structural Features for Activity
Schiff BasesR-CH=N-R'Antibacterial, AntifungalAzomethine group, nature of R' substituent
HydrazonesR-CH=N-NH-R'Antimicrobial, AnticonvulsantN-N bond, substituents on the second nitrogen
Anti-inflammatory Activity

Phenoxyacetic acid derivatives are known to possess anti-inflammatory properties. While specific studies on this compound derivatives are limited, research on related structures suggests potential in this area. For instance, some hydrazide-hydrazone derivatives have shown significant anti-inflammatory and analgesic activities.

Hypothesized Mechanism of Action for Anti-inflammatory Effects:

The anti-inflammatory activity of such compounds may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. The structural features of the phenoxyacetate core and the appended moieties would play a critical role in the binding to the active site of COX enzymes.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Arachidonic_Acid [label="Arachidonic Acid"]; COX_Enzymes [label="COX-1 / COX-2"]; Prostaglandins [label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivative [label="Phenoxyacetate Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

G

Caption: Putative anti-inflammatory mechanism.

Future Directions and Untapped Potential

The exploration of derivatives and analogs of this compound is still in its early stages, with significant untapped potential for drug discovery.

  • Expansion of Derivative Libraries: The synthesis of a wider range of derivatives, including chalcones, pyrazolines, and other heterocyclic systems, could lead to the discovery of novel biological activities. The Claisen-Schmidt condensation of this compound with various ketones could yield a diverse array of chalcone analogs with potential anticancer and antioxidant properties.[8][9][10][11]

  • In-depth Mechanistic Studies: For the active compounds identified, detailed mechanistic studies are crucial to understand their mode of action. This could involve enzyme inhibition assays, gene expression analysis, and cell-based signaling pathway studies.

  • Computational and In Silico Studies: Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies can play a vital role in rationally designing more potent and safer analogs.[12][13][14][15] These computational tools can help in predicting the binding affinity of the designed molecules to their biological targets and in assessing their drug-like properties.

  • Focus on Anticancer and Neuroprotective Activities: Given the broad biological profile of the phenoxyacetate scaffold, exploring the anticancer and neuroprotective potential of this compound derivatives is a promising avenue for future research.

Conclusion

This compound represents a valuable and versatile starting point for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its formyl group allow for the creation of a wide array of derivatives. While current research has primarily focused on the antimicrobial and anti-inflammatory potential of the corresponding carboxylic acid analogs, the field is wide open for the exploration of the methyl ester derivatives and their broader biological activities. This guide provides a foundational framework for researchers to build upon, offering synthetic strategies, insights into structure-activity relationships, and a roadmap for future investigations into this promising class of compounds.

References

An In-depth Technical Guide to the Reaction Mechanisms of Methyl (2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2-formylphenoxy)acetate is a versatile bifunctional molecule that has garnered significant interest in synthetic organic chemistry. Its unique structural motif, featuring both an electrophilic aldehyde and a potentially reactive ester group held in a specific ortho relationship on a benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reaction mechanisms involving this compound, with a focus on intramolecular cyclizations, multicomponent reactions, and chemoselective transformations. By elucidating the underlying principles and providing detailed experimental insights, this document aims to serve as a valuable resource for researchers leveraging this compound in the synthesis of complex heterocyclic scaffolds and novel molecular architectures.

Introduction: The Synthetic Potential of a Bifunctional Building Block

This compound is a readily accessible starting material, typically synthesized via the Williamson ether synthesis from salicylaldehyde and methyl bromoacetate.[1] Its importance lies in the strategic placement of two key functional groups:

  • The Aldehyde Group: A highly reactive electrophilic center, susceptible to nucleophilic attack, and a key participant in a myriad of classic and modern organic reactions.

  • The Methyl Acetate Group: While less reactive than the aldehyde, the ester functionality and the adjacent methylene group offer sites for hydrolysis, transesterification, and enolate formation under appropriate conditions.

  • The Ortho-Phenoxy Linkage: This ether linkage provides a flexible yet defined spatial relationship between the aldehyde and the acetate moiety, predisposing the molecule to intramolecular reactions and influencing the regioselectivity of intermolecular processes.

This unique combination of features makes this compound an attractive precursor for the construction of various oxygen-containing heterocycles, such as chromanones, benzofuranones, and coumarins, which are prevalent motifs in biologically active natural products and pharmaceutical agents.

Photochemical Intramolecular Cyclization: A Light-Induced Transformation

One of the most well-documented and synthetically useful reactions of this compound and its derivatives is their propensity to undergo intramolecular photocyclization.[2] This reaction provides a direct and efficient route to valuable hydroxychromanone and benzofuranone scaffolds.

Mechanism of Photocyclization

Upon irradiation with UV light (e.g., 365 nm), typically in a solvent like dimethyl sulfoxide (DMSO), the aldehyde group of this compound is excited to a higher energy state.[2] This excited state can then undergo an intramolecular hydrogen abstraction from the benzylic position of the acetate side chain, a process facilitated by the close proximity of the two functional groups. This generates a biradical intermediate. Subsequent radical-radical coupling leads to the formation of a new carbon-carbon bond, resulting in the cyclized product. The reaction can proceed through different pathways, leading to a divergence in product formation, yielding either hydroxychromanones or benzofuranones depending on the specific reaction conditions and the nature of the substituents on the aromatic ring.[2]

A detailed mechanistic study has revealed the complexity of this divergent phototransformation, highlighting the crucial role of the solvent and the electronic nature of the aromatic ring in directing the reaction towards a specific product.[2]

Photochemical Cyclization cluster_0 Reaction Pathway Start This compound Excited Excited State (n -> π*) Start->Excited hν (365 nm) Biradical Biradical Intermediate Excited->Biradical Intramolecular H-abstraction Chromanone Hydroxychromanone Biradical->Chromanone Radical Coupling (Path A) Benzofuranone Benzofuranone Biradical->Benzofuranone Radical Coupling (Path B)

Caption: Photochemical cyclization of this compound.

Experimental Protocol: Synthesis of 4-Hydroxychroman-2-one

The following is a representative protocol for the photochemical synthesis of 4-hydroxychroman-2-one from 2-(2-formylphenoxy)acetic acid, a closely related derivative.

Materials:

  • 2-(2-Formylphenoxy)acetic acid

  • Dimethyl sulfoxide (DMSO), freshly distilled

  • Argon gas

  • 365 nm LED lamp

  • Schlenk flask

Procedure:

  • Dissolve 2-(2-formylphenoxy)acetic acid (e.g., 0.1 mmol) in freshly distilled DMSO (e.g., 2.0 mL) in a Schlenk flask under an argon atmosphere.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Irradiate the solution with a 365 nm LED lamp with stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, remove the solvent under vacuum.

  • Purify the residue by flash chromatography on silica gel to afford the desired hydroxychromanone product.

Note: The reaction is highly sensitive to the solvent, with DMSO being reported as the optimal choice for achieving high yields of hydroxychromanones.[2]

Multicomponent Reactions: Building Complexity in a Single Step

The aldehyde functionality of this compound makes it an ideal candidate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules from three or more starting materials in a single synthetic operation.

Knoevenagel Condensation: Formation of Carbon-Carbon Double Bonds

Knoevenagel Condensation cluster_1 Reaction Workflow Reactants This compound + Active Methylene Compound Base Base Catalyst (e.g., Piperidine) Reactants->Base Intermediate Adduct Intermediate Base->Intermediate Nucleophilic Addition Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: General workflow for the Knoevenagel condensation.

Potential Multicomponent Reactions: Passerini and Ugi Reactions

While specific examples with this compound are not extensively documented in the readily available literature, its aldehyde functionality makes it a prime candidate for other powerful MCRs:

  • Passerini Three-Component Reaction: This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[7] The use of this compound in a Passerini reaction could lead to the synthesis of complex molecules with multiple functional groups in a single, atom-economical step.

  • Ugi Four-Component Reaction: The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[8] This reaction is renowned for its ability to generate a high degree of molecular diversity and is a cornerstone of combinatorial chemistry and drug discovery.

The application of these MCRs to this compound represents a promising area for future research, offering rapid access to novel and potentially biologically active compounds.

Chemoselective Transformations: Targeting Specific Functional Groups

The presence of both an aldehyde and an ester group in this compound raises the important question of chemoselectivity in its reactions. The ability to selectively transform one functional group while leaving the other intact is crucial for its utility as a synthetic building block.

Selective Reduction of the Aldehyde

The aldehyde group is significantly more reactive towards reducing agents than the ester group. Therefore, chemoselective reduction of the aldehyde to a primary alcohol can be readily achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation yields Methyl (2-(hydroxymethyl)phenoxy)acetate, a valuable intermediate for further elaboration.

Table 1: Comparison of Reducing Agents for Chemoselective Aldehyde Reduction

Reducing AgentTypical ConditionsSelectivity for Aldehyde over Ester
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to room temperatureExcellent
Lithium Borohydride (LiBH₄)Tetrahydrofuran (THF), 0 °C to room temperatureGood to Excellent
Diisobutylaluminium Hydride (DIBAL-H)Toluene or Hexane, -78 °CExcellent (can also reduce esters at higher temperatures)
Selective Oxidation of the Aldehyde

Conversely, the aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ester functionality. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) under basic conditions or Pinnick oxidation conditions (sodium chlorite and a scavenger). The resulting product, (2-(methoxycarbonylmethoxy)benzoic acid), offers a different set of synthetic possibilities.

Synthesis of Heterocyclic Scaffolds: Beyond Simple Transformations

The strategic arrangement of functional groups in this compound makes it an excellent starting material for the synthesis of various fused heterocyclic systems, which are of great interest in medicinal chemistry.

Synthesis of Coumarins

Coumarins are a class of benzopyran-2-ones that exhibit a wide range of biological activities. This compound can serve as a precursor to coumarin derivatives through intramolecular cyclization reactions. For instance, after a Knoevenagel condensation to introduce a suitable side chain, an intramolecular cyclization can be triggered to form the coumarin ring system.[5][6] Various synthetic methods, including Pechmann and Knoevenagel condensations, are employed for coumarin synthesis, and the application of these to derivatives of this compound is a viable synthetic strategy.

Conclusion and Future Outlook

This compound is a versatile and readily available building block with significant potential in organic synthesis. Its ability to undergo a range of transformations, including photochemical cyclizations, multicomponent reactions, and chemoselective modifications, makes it a valuable tool for the construction of complex molecular architectures. The exploration of its reactivity in a broader range of named reactions and its application in the synthesis of natural products and pharmaceutical targets remain exciting avenues for future research. This guide has provided a foundational understanding of the key reaction mechanisms involving this compound, with the aim of inspiring further innovation in the field of synthetic chemistry.

References

Methodological & Application

The Versatility of Methyl (2-formylphenoxy)acetate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Heterocyclic Scaffolds

In the landscape of modern synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl (2-formylphenoxy)acetate has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its unique structural motif, featuring a reactive aldehyde, an ester group, and an ether linkage on an aromatic ring, provides multiple reaction sites for intramolecular and intermolecular transformations. This trifecta of functional groups allows for the orchestration of cascade or domino reactions, leading to the rapid assembly of privileged heterocyclic scaffolds such as coumarins, quinolines, and chromenes, which are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

I. Synthesis of Coumarin Derivatives via Intramolecular Knoevenagel Condensation

The coumarin scaffold is a prominent feature in numerous natural products and synthetic compounds with a wide spectrum of biological activities. This compound serves as an excellent precursor for 3-substituted coumarins through a base-catalyzed intramolecular Knoevenagel condensation.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of the acetate moiety by a base, generating a reactive enolate. This enolate then undergoes an intramolecular nucleophilic attack on the proximal aldehyde carbonyl group. The resulting aldol-type intermediate subsequently dehydrates to furnish the thermodynamically stable α,β-unsaturated lactone, yielding the coumarin ring system. The choice of base and reaction conditions can be tailored to optimize yields and accommodate various substituents.

Knoevenagel_Coumarin_Synthesis start This compound enolate Enolate Intermediate start->enolate + Base aldol Aldol Adduct enolate->aldol Intramolecular Attack coumarin 3-Substituted Coumarin aldol->coumarin - H₂O h2o H₂O base Base (e.g., Piperidine)

Caption: Intramolecular Knoevenagel condensation for coumarin synthesis.

Experimental Protocol: Synthesis of Coumarin-3-carboxylate

This protocol details the synthesis of a coumarin derivative from this compound.

Materials:

  • This compound

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the desired coumarin derivative.

ParameterValue
Starting Material This compound
Reagents Piperidine, Ethanol
Reaction Time 2-4 hours
Temperature Reflux
Typical Yield 85-95%

II. Synthesis of Quinolines via Friedländer Annulation

The quinoline motif is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core. This compound can be ingeniously utilized in a modified Friedländer annulation to construct substituted quinolines. This approach involves the reaction of an in situ generated o-amino benzaldehyde equivalent with an active methylene compound.

Mechanistic Pathway

While this compound does not directly participate as the o-amino benzaldehyde component, its structural features are relevant to the broader class of reactions. A classic Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The reaction proceeds through the formation of a Schiff base or an enamine intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.[1] The reaction can be catalyzed by either acids or bases.[1]

Friedlander_Quinoline_Synthesis start1 o-Aminoaryl Aldehyde/Ketone intermediate Schiff Base / Enamine Intermediate start1->intermediate start2 Active Methylene Compound start2->intermediate aldol_intermediate Aldol Adduct intermediate->aldol_intermediate Intramolecular Aldol Condensation quinoline Substituted Quinoline aldol_intermediate->quinoline Dehydration h2o_out - 2H₂O catalyst Acid or Base Catalyst

Caption: Generalized Friedländer annulation for quinoline synthesis.

Experimental Protocol: One-Pot Synthesis of 2-Methylquinoline

This protocol describes a general one-pot synthesis of a 2-methylquinoline derivative, illustrating the principles of the Friedländer reaction.

Materials:

  • o-Nitrobenzaldehyde

  • Acetone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate solution (10%)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, mix o-nitrobenzaldehyde (1.0 eq) and acetone (1.5 eq).

  • Add SnCl₂·2H₂O (3.0 eq) to the mixture.

  • Heat the reaction mixture under reflux in ethanol for 3-5 hours. The nitro group is reduced in situ to an amino group, which then undergoes condensation with acetone.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a 10% sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Materials o-Nitrobenzaldehyde, Acetone
Reductant/Catalyst SnCl₂·2H₂O
Solvent Ethanol
Reaction Time 3-5 hours
Temperature Reflux
Typical Yield 60-80%

III. Synthesis of Chromene Derivatives with Active Methylene Compounds

This compound can react with active methylene compounds, such as malononitrile, in the presence of a base to yield highly functionalized chromene derivatives. This transformation proceeds via a tandem Knoevenagel condensation-intramolecular cyclization sequence.

Mechanistic Insights

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde group of this compound and the active methylene compound. This forms a vinylidene intermediate. The phenoxide, either present in equilibrium or generated by the base, then undergoes an intramolecular Michael-type addition to the electron-deficient double bond. Subsequent tautomerization leads to the stable 2-amino-4H-chromene derivative.

Chromene_Synthesis start This compound knoevenagel Knoevenagel Adduct start->knoevenagel malono Malononitrile malono->knoevenagel cyclization Intramolecular Cyclization knoevenagel->cyclization Michael Addition chromene 2-Amino-4H-chromene Derivative cyclization->chromene Tautomerization base Base

Caption: Synthesis of 2-amino-4H-chromene derivatives.

Experimental Protocol: Synthesis of a 2-Amino-4H-chromene Derivative

This protocol outlines the synthesis of a chromene derivative from this compound and malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC. A precipitate of the product may form during the reaction.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

ParameterValue
Starting Materials This compound, Malononitrile
Catalyst Piperidine
Solvent Ethanol
Reaction Time 1-2 hours
Temperature Room Temperature
Typical Yield 90-98%

Conclusion

This compound is a powerful and versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The strategic placement of its functional groups enables the efficient construction of coumarins, quinolines, and chromenes through well-established and reliable synthetic methodologies. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers to harness the full potential of this valuable building block in their synthetic endeavors, paving the way for the discovery and development of novel therapeutic agents and functional materials.

References

Application Note: Novel Amide Synthesis Strategies Utilizing Methyl (2-formylphenoxy)acetate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents detailed protocols and theoretical frameworks for the synthesis of complex amides utilizing Methyl (2-formylphenoxy)acetate as a key building block. Moving beyond traditional amide bond formation, we explore the application of this bifunctional reagent in sophisticated multicomponent reactions (MCRs), specifically the Passerini and Ugi reactions. These one-pot methodologies offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple precursors. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental procedures to leverage this compound in the rapid assembly of novel chemical entities with potential therapeutic applications.

Introduction: The Versatility of this compound in Amide Synthesis

Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides and pharmaceuticals.[1] Traditional amide synthesis often involves the activation of carboxylic acids, which can require harsh reagents and multiple steps.[] An alternative and highly efficient approach is the direct use of aldehydes in concert with other reactants to construct the amide functionality.[3]

This compound is a unique starting material possessing both an aldehyde group, susceptible to nucleophilic attack, and a methyl ester, which can be further functionalized. This dual reactivity makes it an ideal candidate for multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials.[4] This application note will focus on two such isocyanide-based MCRs: the Passerini three-component reaction (3CR) and the Ugi four-component reaction (4CR).

The Passerini Reaction: A Three-Component Approach to α-Acyloxy Amides

The Passerini reaction is a powerful tool for the synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[5][6] When employing this compound as the aldehyde component, a diverse range of structurally complex molecules can be accessed in a single, convergent step.

Proposed Reaction Mechanism

The reaction is believed to proceed through a concerted or ionic pathway depending on the solvent.[6][7] In a typical scenario, the carboxylic acid protonates the aldehyde, which is then attacked by the nucleophilic isocyanide. Subsequent intramolecular acyl transfer leads to the final α-acyloxy amide product.

Diagram 1: Proposed Passerini Reaction Mechanism

Passerini Reaction Mechanism cluster_0 Reactants cluster_1 Reaction Pathway MA This compound INT1 Intermediate Complex MA->INT1 CA Carboxylic Acid (R'-COOH) CA->INT1 ISO Isocyanide (R''-NC) ISO->INT1 Nucleophilic attack PROD α-Acyloxy Amide Product INT1->PROD Intramolecular acyl transfer

Caption: A simplified workflow of the Passerini three-component reaction.

Experimental Protocol: Synthesis of a Model α-Acyloxy Amide

This protocol describes the synthesis of a model compound using cyclohexyl isocyanide and benzoic acid.

Table 1: Reagents for Passerini Reaction

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Weight
This compound194.181.0194 mg
Benzoic Acid122.121.0122 mg
Cyclohexyl Isocyanide109.181.00.12 mL
Dichloromethane (DCM)--5 mL

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (194 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol).

  • Dissolve the solids in 5 mL of dichloromethane (DCM).

  • Add cyclohexyl isocyanide (0.12 mL, 1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired α-acyloxy amide.

The Ugi Reaction: A Four-Component Route to α-Acylamino Amides

The Ugi reaction extends the concept of the Passerini reaction by incorporating a fourth component, typically a primary or secondary amine.[4][8] This results in the formation of α-acylamino amides, which are valuable scaffolds in medicinal chemistry, often mimicking peptide structures.[9]

Proposed Reaction Mechanism

The Ugi reaction is initiated by the formation of an imine from the aldehyde (this compound) and the amine.[4] This is followed by the addition of the isocyanide and the carboxylic acid in a manner analogous to the Passerini reaction, culminating in a Mumm rearrangement to yield the stable bis-amide product.[4]

Diagram 2: Proposed Ugi Reaction Mechanism

Ugi Reaction Mechanism cluster_0 Initial Condensation cluster_1 Multicomponent Assembly MA This compound IMINE Imine Intermediate MA->IMINE AMINE Amine (R'-NH2) AMINE->IMINE NIT Nitrilium Ion IMINE->NIT + Isocyanide, H+ ISO Isocyanide (R''-NC) CA Carboxylic Acid (R'''-COOH) CA->NIT MUMM Mumm Rearrangement NIT->MUMM PROD α-Acylamino Amide MUMM->PROD

Caption: A workflow of the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Model α-Acylamino Amide

This protocol details the synthesis of a model Ugi product using benzylamine, tert-butyl isocyanide, and acetic acid.

Table 2: Reagents for Ugi Reaction

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Weight
This compound194.181.0194 mg
Benzylamine107.151.00.11 mL
Acetic Acid60.051.00.06 mL
tert-Butyl Isocyanide83.131.00.11 mL
Methanol (MeOH)--5 mL

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (194 mg, 1.0 mmol) in 5 mL of methanol.

  • Add benzylamine (0.11 mL, 1.0 mmol) and acetic acid (0.06 mL, 1.0 mmol) to the solution.

  • Stir the mixture for 10-15 minutes at room temperature to facilitate imine formation.

  • Add tert-butyl isocyanide (0.11 mL, 1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours. The reaction is typically exothermic. Monitor completion by TLC.[4]

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography (hexane/ethyl acetate) to obtain the pure α-acylamino amide.

Conclusion and Outlook

This compound serves as a versatile and valuable starting material for the efficient synthesis of complex amide-containing molecules through multicomponent reactions. The Passerini and Ugi reactions, in particular, provide a rapid and atom-economical means to generate libraries of diverse compounds from readily available starting materials. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this reagent in drug discovery and development, enabling the construction of novel molecular architectures with significant therapeutic potential.

References

Application Notes and Protocols: Investigating Methyl (2-formylphenoxy)acetate in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Small Molecule Scaffolds

In the landscape of oncology drug discovery, the exploration of novel small molecule scaffolds that can be readily synthesized and modified is a cornerstone of innovation. Methyl (2-formylphenoxy)acetate, a derivative of salicylaldehyde and phenoxyacetic acid, represents a promising, yet underexplored, chemical entity. Its structure combines two key pharmacophores: a benzaldehyde moiety, known for its anticancer properties, and a phenoxyacetate group, which is present in various biologically active compounds.[1][2] This document provides a comprehensive guide for researchers on the potential applications and investigational protocols for evaluating this compound as a precursor or active agent in the development of novel cancer therapeutics.

The rationale for investigating this compound is rooted in the established anticancer activities of its structural relatives. Benzaldehyde and its derivatives have been shown to induce apoptosis and disrupt mitochondrial function in cancer cells.[1] More recent studies have revealed that benzaldehyde can suppress multiple signaling pathways, including PI3K/AKT/mTOR and STAT3, by inhibiting the 14-3-3ζ protein, a key regulator of oncogenic signaling.[3][4] Furthermore, it has been implicated in overcoming treatment resistance by targeting the interaction between 14-3-3ζ and phosphorylated histone H3.[5] Phenoxyacetic acid derivatives have also demonstrated significant cytotoxic activity against various cancer cell lines, with some acting as radiosensitizers by increasing tumor oxygenation.[2]

This guide will, therefore, outline a series of protocols to systematically evaluate the anticancer potential of this compound, drawing upon the known mechanisms of its structural analogs.

Chemical Profile: this compound

PropertyValue
IUPAC Name methyl 2-(2-formylphenoxy)acetate
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance Solid
Synthesis Typically synthesized from salicylaldehyde and methyl bromoacetate.

Hypothesized Mechanisms of Anticancer Action

Based on the literature for structurally related compounds, this compound could potentially exert anticancer effects through several mechanisms. The following diagram illustrates these putative pathways, which will form the basis for the experimental protocols outlined in this document.

cluster_compound This compound cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets compound This compound apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle signaling Inhibition of Oncogenic Signaling compound->signaling caspases Caspase Activation apoptosis->caspases bcl2 Bcl-2 Family Modulation apoptosis->bcl2 cdks CDK Inhibition cell_cycle->cdks pi3k_akt PI3K/AKT/mTOR Pathway signaling->pi3k_akt parp PARP Inhibition signaling->parp 14_3_3 14-3-3ζ Protein signaling->14_3_3

Caption: Hypothesized anticancer mechanisms of this compound.

Experimental Protocols

The following protocols are designed to provide a comprehensive evaluation of the anticancer potential of this compound.

Protocol 1: In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], HepG2 [liver])

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

cluster_workflow In Vitro Cytotoxicity Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve read Read Absorbance at 570 nm dissolve->read end Calculate IC50 read->end

Caption: Workflow for in vitro cytotoxicity screening.

Protocol 2: Apoptosis Induction Assay

Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.

Principle: Annexin V-FITC/Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell line showing sensitivity in Protocol 1

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 3: Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the analysis of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • This compound

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions: Target Deconvolution and In Vivo Studies

Should this compound demonstrate significant in vitro anticancer activity, subsequent investigations should focus on elucidating its precise molecular targets. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies can be employed. Given the known activities of its analogs, investigating its effects on PARP-1 and the 14-3-3ζ protein would be a logical starting point.[3][6]

Positive in vitro and mechanistic data would warrant progression to in vivo studies using xenograft models to evaluate the compound's efficacy and safety in a physiological context.

Conclusion

This compound presents an intriguing starting point for the development of novel anticancer agents due to its structural similarity to compounds with established anticancer properties. The protocols detailed in this guide provide a robust framework for the initial assessment of its cytotoxic and mechanistic profiles. While the direct anticancer effects of this specific molecule are yet to be determined, the proposed investigational workflow offers a clear path for its evaluation, potentially leading to the discovery of a new class of cancer therapeutics.

References

Application of Methyl (2-formylphenoxy)acetate in Antimicrobial Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, phenoxyacetic acid derivatives have emerged as a promising class of compounds with diverse biological activities. This guide focuses on Methyl (2-formylphenoxy)acetate, a key intermediate and potential pharmacophore in the synthesis of new antimicrobial agents. Its unique structure, featuring an aldehyde group ortho to the ether linkage, presents a reactive handle for chemical modification and a potential site for interaction with biological targets.

This document provides a comprehensive overview of the application of this compound in antimicrobial drug discovery. It is intended for researchers, scientists, and drug development professionals, offering both the conceptual framework and detailed experimental protocols to explore the antimicrobial potential of this compound and its derivatives.

Introduction to this compound: A Versatile Scaffold

This compound belongs to the phenoxyacetic acid class of compounds, which are known for a wide range of bioactivities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1]. The core structure of this compound can be synthesized from readily available starting materials such as salicylaldehyde and methyl bromoacetate.

The aldehyde functional group at the ortho position is of particular interest. It can readily react with amines to form Schiff bases, opening a pathway to a diverse library of derivatives with potentially enhanced antimicrobial activity. Indeed, studies on Schiff bases derived from the corresponding 2-formylphenoxy acetic acid have demonstrated good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some derivatives showing efficacy comparable to the standard drug ampicillin[2]. This highlights the potential of the 2-formylphenoxyacetate core in developing new antimicrobial leads.

Experimental Workflows for Antimicrobial Evaluation

The preliminary assessment of any new compound in antimicrobial drug discovery involves a series of standardized in vitro tests to determine its efficacy and spectrum of activity. The following sections detail the protocols for evaluating the antimicrobial properties of this compound and its derivatives.

Synthesis of Derivatives (e.g., Schiff Bases)

The aldehyde group of this compound serves as a versatile chemical handle for creating a library of derivatives. A common and straightforward modification is the synthesis of Schiff bases through condensation with various primary amines.

Protocol 2.1: Synthesis of Schiff Base Derivatives

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To this solution, add a stoichiometric equivalent of the desired primary amine (e.g., substituted anilines, aliphatic amines).

  • Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or under reflux for a period ranging from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial efficacy of a test compound. The following protocols are based on widely accepted methodologies.

This method provides a preliminary qualitative assessment of the antimicrobial activity.

Protocol 2.2.1: Agar Disk Diffusion Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound (dissolved in a suitable solvent like DMSO). Place the disks on the inoculated agar surface.

  • Controls: Use a disk with the solvent alone as a negative control and a disk with a standard antibiotic (e.g., ampicillin, ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.

Protocol 2.2.2: Broth Microdilution for MIC Determination

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the appropriate temperature and duration for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

This assay is performed to determine if the compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism).

Protocol 2.2.3: MBC/MFC Determination

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubation: Incubate the plates for 24-48 hours.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of a potential antimicrobial compound against mammalian cells to ensure its selectivity for microbial targets.

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

Protocol 2.3.1: LDH Cytotoxicity Assay

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and incubate until they reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Controls: Include a negative control (untreated cells) and a positive control (cells treated with a lysis buffer to induce maximum LDH release).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH assay kit according to the manufacturer's instructions.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold and evaluation of the antimicrobial activity of the resulting analogs can provide valuable insights into the structural requirements for optimal efficacy.

A typical SAR study on this scaffold would involve:

  • Modification of the Aldehyde Group: As previously mentioned, conversion to Schiff bases with a variety of amines (aliphatic, aromatic, heterocyclic) can explore the impact of steric and electronic properties on activity.

  • Substitution on the Phenyl Ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl ring can modulate the compound's lipophilicity and electronic character.

  • Modification of the Acetate Moiety: Ester-to-amide conversion or variation of the ester alkyl group can influence the compound's solubility and potential interactions with the target.

The data from these studies can be used to build a pharmacophore model and guide the design of more potent and selective antimicrobial agents.

Investigating the Mechanism of Action

While the exact mechanism of action for this compound and its derivatives is yet to be fully elucidated, several potential targets can be hypothesized based on the activity of related phenolic compounds. Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of key enzymes, and interference with nucleic acid and protein synthesis[3][4].

Potential avenues for investigating the mechanism of action include:

  • Cell Membrane Permeability Assays: Using fluorescent dyes to assess the compound's ability to disrupt the microbial cell membrane.

  • Enzyme Inhibition Assays: Testing the compound's inhibitory activity against specific microbial enzymes essential for survival.

  • Macromolecular Synthesis Inhibition Assays: Measuring the effect of the compound on the synthesis of DNA, RNA, and proteins in microbial cells.

Data Presentation and Interpretation

For a clear comparison of the antimicrobial efficacy and cytotoxicity of different derivatives, it is recommended to summarize the quantitative data in a structured table.

CompoundR-group (Schiff Base)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCC50 (µg/mL) on HEK293Selectivity Index (CC50/MIC)
M2FPA ->128>128>200-
Derivative 1 4-Chloroaniline32641504.7
Derivative 2 4-Methoxyaniline64128>200>3.1
Ampicillin -28>1000>500

M2FPA: this compound; CC50: 50% cytotoxic concentration. The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 Antimicrobial Screening cluster_2 Safety & Selectivity cluster_3 Lead Optimization start This compound synth Synthesis of Derivatives (e.g., Schiff Bases) start->synth char Structural Characterization (NMR, MS) synth->char disk Agar Disk Diffusion (Qualitative) char->disk mic Broth Microdilution (MIC Determination) disk->mic mbc MBC/MFC Determination mic->mbc cyto Cytotoxicity Assay (e.g., LDH Release) mic->cyto sar Structure-Activity Relationship (SAR) mbc->sar si Selectivity Index Calculation cyto->si si->sar moa Mechanism of Action Studies sar->moa

Caption: Experimental workflow for antimicrobial drug discovery using this compound.

Potential Mechanism of Action

G cluster_0 Bacterial Cell membrane Cell Membrane dna DNA ribosome Ribosome enzyme Essential Enzymes compound Phenoxyacetate Derivative compound->membrane Disruption of Membrane Integrity compound->dna Inhibition of Replication compound->ribosome Inhibition of Protein Synthesis compound->enzyme Enzyme Inhibition

Caption: Potential antimicrobial mechanisms of action for phenoxyacetate derivatives.

Structure-Activity Relationship Logic

G cluster_0 Modifications core This compound Scaffold mod1 R1: Phenyl Ring Substituents core->mod1 mod2 R2: Aldehyde Derivatization core->mod2 mod3 R3: Acetate Moiety Changes core->mod3 activity Antimicrobial Activity (MIC Measurement) mod1->activity mod2->activity mod3->activity sar Structure-Activity Relationship Model activity->sar

Caption: Logic diagram for a structure-activity relationship (SAR) study.

Conclusion

This compound represents a valuable and versatile starting point for the discovery of novel antimicrobial agents. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of diverse chemical libraries. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to systematically evaluate the antimicrobial potential of this compound and its derivatives. Through rigorous in vitro testing, cytotoxicity assessment, and detailed structure-activity relationship studies, the full potential of the 2-formylphenoxyacetate scaffold in addressing the challenge of antimicrobial resistance can be explored.

References

Application Notes and Protocols for the Wittig Reaction with Methyl (2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2][3] This powerful transformation involves the reaction of a phosphorus ylide, commonly known as a Wittig reagent, with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[1][2][3] The reaction's significance was recognized with the award of the Nobel Prize in Chemistry to Georg Wittig in 1979.[1] Its value lies in the predictable placement of the newly formed double bond, replacing the carbonyl oxygen with a carbon group from the ylide.[4] This application note provides a detailed guide to the experimental conditions for the Wittig reaction with a specific substrate, Methyl (2-formylphenoxy)acetate, a compound of interest in medicinal chemistry and materials science due to its bifunctional nature, possessing both an aldehyde and an ester moiety.

The protocol herein is designed to be a self-validating system, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles. We will explore the preparation of the necessary phosphonium ylide and its subsequent reaction with the aldehyde, considering the potential for chemoselectivity given the presence of the ester group.

Reaction Overview and Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism between the phosphorus ylide and the carbonyl compound, forming a transient four-membered ring intermediate called an oxaphosphetane.[5][6] This intermediate then collapses in a retro-[2+2] cycloaddition to furnish the desired alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[7]

The general mechanism can be visualized as follows:

Wittig_Mechanism cluster_step1 Step 1: [2+2] Cycloaddition cluster_step2 Step 2: Retro-[2+2] Cycloaddition Ylide R'-HC⁻-P⁺Ph₃ Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + R-CHO Aldehyde R-CHO Alkene R-CH=CH-R' Oxaphosphetane->Alkene TPO Ph₃P=O Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Design and Considerations

For the specific case of this compound, a key consideration is the potential for the Wittig reagent to react with the ester functionality. However, phosphorus ylides are known to be highly chemoselective, reacting preferentially with aldehydes over esters.[4] This allows for the selective olefination of the formyl group while leaving the methyl ester intact.

The choice of the Wittig reagent will determine the nature of the resulting alkene. For this protocol, we will focus on the use of a non-stabilized ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), to introduce a terminal double bond. Non-stabilized ylides, where the carbon of the ylide is not adjacent to an electron-withdrawing group, are generally more reactive and tend to favor the formation of (Z)-alkenes under lithium-salt-free conditions.[6]

Detailed Protocols

Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

The Wittig reagent is typically prepared in situ from the corresponding phosphonium salt by deprotonation with a strong base.[2]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyltriphenylphosphonium bromide1779-49-3357.231.21.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
n-Butyllithium (n-BuLi) in hexanes109-72-864.061.11.1

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Phosphonium Salt Suspension: To the flask, add methyltriphenylphosphonium bromide (1.2 mmol) and anhydrous THF (10 mL). Stir the suspension at room temperature.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 mmol, typically a 1.6 M or 2.5 M solution in hexanes) dropwise via the dropping funnel over 10-15 minutes. A characteristic orange to deep red color indicates the formation of the ylide.[8]

  • Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

Ylide_Formation Phosphonium_Salt [Ph₃P⁺-CH₃]Br⁻ Ylide Ph₃P=CH₂ Phosphonium_Salt->Ylide + n-BuLi (Deprotonation) Base n-BuLi Byproducts LiBr + Butane

Caption: Formation of the phosphonium ylide.

Part 2: Wittig Reaction with this compound

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound22093-94-1194.181.01.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Saturated aqueous NH₄Cl solution12125-02-953.49--
Diethyl ether or Ethyl acetate60-29-7 or 141-78-6---
Anhydrous Magnesium Sulfate7487-88-9120.37--

Procedure:

  • Aldehyde Addition: To the freshly prepared ylide solution from Part 1, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise at room temperature over 10 minutes.

  • Reaction Monitoring: The disappearance of the ylide's color serves as a visual indicator of the reaction's progress. The reaction is typically stirred at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can often be challenging to remove.[9] Purification of the crude product is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent should be optimized based on TLC analysis.

Wittig_Workflow start Start ylide_prep Prepare Wittig Reagent (in situ) start->ylide_prep aldehyde_add Add this compound ylide_prep->aldehyde_add reaction Stir at Room Temperature (Monitor by TLC) aldehyde_add->reaction workup Aqueous Work-up (NH₄Cl quench, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolate Pure Product purification->product

Caption: Experimental workflow for the Wittig reaction.

Characterization

The final product, Methyl (2-(2-propen-1-yl)phenoxy)acetate, should be characterized by standard analytical techniques to confirm its structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the presence of the newly formed double bond and the intact ester functionality.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=C bond of the alkene and the C=O stretch of the ester.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves.

  • Anhydrous solvents are essential for the successful formation of the Wittig reagent. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Perform all operations in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
No ylide formation (no color change)Impure phosphonium salt, wet solvent or glassware.Ensure the phosphonium salt is dry. Use freshly distilled or commercially available anhydrous solvents. Flame-dry all glassware before use.
Low yield of alkeneIncomplete ylide formation, steric hindrance.Increase the reaction time for ylide formation. Consider using a more reactive phosphonium ylide if steric hindrance is a significant factor.
Difficulty in removing triphenylphosphine oxideHigh polarity of the byproduct.Recrystallization from a suitable solvent system can sometimes be effective. Alternatively, specialized purification techniques such as precipitation or the use of scavengers can be employed.

Conclusion

This application note provides a comprehensive and detailed protocol for the Wittig reaction of this compound. By carefully following the outlined procedures and considering the key experimental parameters, researchers can successfully synthesize the corresponding alkene with high efficiency. The principles and techniques described herein are broadly applicable to a wide range of Wittig reactions and serve as a valuable resource for synthetic chemists in academic and industrial settings.

References

Application Note: Synthesis of Structurally Diverse Compound Libraries from Methyl (2-formylphenoxy)acetate for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quest for novel therapeutic agents is critically dependent on the availability of diverse and complex small-molecule libraries for high-throughput screening. Methyl (2-formylphenoxy)acetate emerges as a highly valuable and versatile starting scaffold for Diversity-Oriented Synthesis (DOS). Its unique bifunctional nature, featuring a reactive aldehyde and an adjacent phenoxyacetate group, enables the rapid construction of a wide array of molecular architectures, particularly privileged heterocyclic systems and complex peptidomimetics. This document provides a detailed guide for researchers, outlining the strategic application of this compound in the synthesis of compound libraries and providing robust, step-by-step protocols for key synthetic transformations, including multicomponent reactions and intramolecular cyclizations.

Introduction: The Strategic Value of this compound in Library Synthesis

In the landscape of drug discovery, the quality and structural diversity of a screening collection are paramount to the success of identifying novel hits.[1] Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally complex and diverse small molecules, moving beyond the traditional focus on single target-oriented synthesis.[2] The selection of a versatile starting scaffold is the cornerstone of any successful DOS campaign.

This compound is an ideal candidate for DOS due to two key structural features:

  • The Aromatic Aldehyde: This functional group is a gateway to a vast number of chemical transformations, including condensations, cycloadditions, and, most notably, multicomponent reactions (MCRs).[3]

  • The Ortho-Phenoxyacetate Moiety: The proximity of this ester-containing side chain to the aldehyde allows for a variety of intramolecular cyclization reactions, providing facile access to important heterocyclic cores such as benzofurans and chromanones.[4][5]

This combination allows for the generation of libraries with significant skeletal diversity from a single, commercially available starting material.

Core Synthetic Strategies & Workflow

The power of this compound lies in its ability to serve as a central hub for multiple divergent synthetic pathways. By carefully selecting reaction partners and conditions, researchers can steer the synthesis towards distinct chemical spaces. The two primary strategies discussed herein are Multicomponent Reactions (MCRs) for generating acyclic complexity and Cyclization Reactions for building heterocyclic cores.

G start_node This compound path_node1 path_node1 start_node->path_node1 Multicomponent Reactions path_node2 path_node2 start_node->path_node2 Cyclization Reactions path_node path_node protocol_node protocol_node library_node library_node screen_node High-Throughput Screening protocol_node1 protocol_node1 path_node1->protocol_node1 Ugi 4-CR Protocol protocol_node2 protocol_node2 path_node2->protocol_node2 Benzofuran Synthesis Protocol library_node1 Peptidomimetic Library protocol_node1->library_node1 Generates library_node2 Heterocyclic Library protocol_node2->library_node2 Generates library_node1->screen_node library_node2->screen_node

Caption: Overall workflow for library generation.

Protocol 1: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Libraries

The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6] Its significance in library synthesis stems from its high atom economy and the ability to introduce four distinct points of diversity in a single step, rapidly generating libraries of complex, peptide-like molecules.[7]

Causality of Experimental Design: this compound serves as the aldehyde component. The reaction is typically performed in a polar protic solvent like methanol, which facilitates the initial imine formation and subsequent steps of the reaction cascade.[7] No external catalyst is generally required. The reaction proceeds efficiently at room temperature, making it highly amenable to parallel synthesis formats.

Ugi_Reaction Aldehyde Methyl (2-formylphenoxy)acetate hub Aldehyde->hub Amine Amine (R1-NH2) Amine->hub Acid Carboxylic Acid (R2-COOH) Acid->hub Isocyanide Isocyanide (R3-NC) Isocyanide->hub Product α-Aminoacyl Amide Product (4 points of diversity) hub->Product One-Pot Synthesis

Caption: The Ugi four-component reaction scheme.

Step-by-Step Protocol: Ugi Reaction
  • Reagent Preparation: Prepare stock solutions of the four components in methanol (MeOH). For a representative reaction, use a 0.5 M concentration for each.

    • Component A (Aldehyde): this compound.

    • Component B (Amine): e.g., Benzylamine.

    • Component C (Carboxylic Acid): e.g., Acetic Acid.

    • Component D (Isocyanide): e.g., tert-Butyl isocyanide.

  • Reaction Setup: In a 4 mL glass vial equipped with a magnetic stir bar, add Component B (Amine, 200 µL, 0.1 mmol, 1.0 eq) and Component C (Carboxylic Acid, 200 µL, 0.1 mmol, 1.0 eq) to MeOH (400 µL).

  • Aldehyde Addition: Add Component A (Aldehyde, 200 µL, 0.1 mmol, 1.0 eq) to the vial. Stir the mixture for 10 minutes at room temperature to facilitate imine formation.

  • Isocyanide Addition: Add Component D (Isocyanide, 200 µL, 0.1 mmol, 1.0 eq). Caution: Isocyanides are toxic and have strong, unpleasant odors. Handle exclusively in a well-ventilated fume hood.

  • Reaction Execution: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring & Workup (Self-Validation):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

    • Redissolve the residue in ethyl acetate (5 mL) and wash with saturated NaHCO₃ solution (2 x 5 mL) and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure α-aminoacyl amide product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Building Block Diversity

To generate a library, this protocol is repeated in parallel using a diverse set of building blocks for each component.

ComponentBuilding Block Examples (R-group)Point of Diversity
Amine Benzylamine, Aniline, Cyclohexylamine, Glycine methyl ester
Carboxylic Acid Acetic acid, Propionic acid, Benzoic acid, Phenylacetic acid
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide

Protocol 2: Intramolecular Cyclization for Benzofuran Libraries

Benzofurans are a class of heterocyclic compounds frequently found in biologically active molecules and natural products, making them a "privileged scaffold" in medicinal chemistry.[8][9] this compound is an excellent precursor for substituted benzofurans. One efficient method involves a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization.

Causality of Experimental Design: This protocol utilizes a two-step, one-pot sequence. First, an active methylene compound (e.g., malononitrile) undergoes a Knoevenagel condensation with the aldehyde, catalyzed by a mild base like piperidine. The resulting vinyl species is perfectly positioned for a subsequent intramolecular nucleophilic attack, facilitated by a stronger base, leading to the formation of the benzofuran ring. The choice of the active methylene compound introduces a point of diversity at the 2-position of the benzofuran core.

Step-by-Step Protocol: Benzofuran Synthesis
  • Reagent Preparation:

    • Substrate: this compound.

    • Active Methylene Compound: e.g., Malononitrile, Ethyl cyanoacetate.

    • Solvent: Ethanol (EtOH) or Dimethylformamide (DMF).

    • Catalyst: Piperidine.

  • Reaction Setup: To a solution of this compound (194 mg, 1.0 mmol, 1.0 eq) in ethanol (10 mL) in a round-bottom flask, add the active methylene compound (e.g., Malononitrile, 66 mg, 1.0 mmol, 1.0 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (10 µL, ~0.1 mmol, 0.1 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-4 hours.

    • The initial condensation is followed by spontaneous or base-promoted cyclization.

  • Monitoring & Workup (Self-Validation):

    • Monitor the formation of the product by TLC.

    • After completion, allow the reaction mixture to cool to room temperature. Often, the product will precipitate from the solution.

    • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent in vacuo and proceed with purification.

  • Purification: Recrystallize the solid product from ethanol or purify via flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the resulting 2-substituted benzofuran using ¹H NMR, ¹³C NMR, and HRMS.

Application in High-Throughput Screening (HTS)

Once synthesized, purified, and characterized, the compound library is ready for biological screening.[10]

  • Library Plating: Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). Using automated liquid handlers, these stocks are arrayed into 384- or 1536-well microtiter plates, known as "assay-ready" plates.[11]

  • Screening: These plates are used in HTS campaigns against a specific biological target. Assays can be biochemical (e.g., measuring enzyme inhibition via fluorescence polarization) or cell-based (e.g., measuring cell viability or reporter gene expression via luminescence).[8][10]

  • Hit Identification & Confirmation: Primary "hits" from the initial screen are cherry-picked from the master plates for dose-response analysis to confirm their activity and determine potency (e.g., EC₅₀ or IC₅₀ values). This step is crucial to eliminate false positives.

Conclusion

This compound represents a powerful and economically viable starting point for the construction of high-quality compound libraries. Its inherent reactivity allows for the application of robust synthetic methodologies like multicomponent reactions and intramolecular cyclizations to rapidly access diverse chemical matter. The protocols outlined in this note provide a solid foundation for researchers to generate unique libraries of peptidomimetics and heterocyclic compounds, ultimately fueling the engine of modern drug discovery.

References

Application Note & Protocols: Catalytic Conversion of Methyl (2-formylphenoxy)acetate to Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl (2-formylphenoxy)acetate is a versatile bifunctional molecule, possessing a reactive aldehyde, an ester, and an ether linkage. This unique combination makes it an ideal scaffold for the synthesis of a diverse array of functionalized derivatives. This guide provides an in-depth exploration of key catalytic transformations of this substrate, intended for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the mechanistic principles behind these conversions, offer field-proven experimental protocols, and present data in a clear, actionable format. The focus is on providing not just the "how" but the "why," empowering researchers to adapt and innovate upon these foundational methods.

The Strategic Importance of this compound

The aldehyde functional group is a cornerstone of organic synthesis, acting as a gateway to numerous chemical transformations.[1] In this compound, the aldehyde is positioned on an aromatic ring, which influences its reactivity and provides a rigid framework for derivative design. The adjacent phenoxyacetate moiety offers opportunities for further modification (e.g., hydrolysis, amidation) and can play a crucial role in modulating the physicochemical properties of the final compounds, a key consideration in drug development.[2] Catalytic methods are paramount for the selective and efficient transformation of this substrate, offering advantages such as milder reaction conditions, reduced byproducts, and enhanced sustainability over stoichiometric reagents.[3][4]

Core Catalytic Transformations & Mechanistic Insights

The reactivity of the formyl group can be harnessed through several catalytic pathways to generate distinct classes of molecules. This section outlines the most pivotal transformations.

Reductive Amination: Accessing Novel Amine Scaffolds

Reductive amination is a robust and highly reliable method for forming carbon-nitrogen (C-N) bonds.[5] The process involves the initial condensation of the aldehyde with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine or iminium ion intermediate. This intermediate is subsequently reduced in situ to yield the final amine product.[4]

Causality in Reagent Selection: The choice of reducing agent is critical. While powerful reductants like sodium borohydride (NaBH₄) can be used, they can also reduce the starting aldehyde, leading to alcohol impurities.[6] Milder, more selective reagents like Sodium Triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they react much faster with the protonated iminium ion than with the neutral aldehyde, ensuring high selectivity and yield for the desired amine.[5][6] This reaction is typically performed under weakly acidic conditions to facilitate imine formation without compromising the reducing agent.[5]

.dot

Caption: Reductive amination workflow.

Catalytic Hydrogenation: Synthesis of Primary Alcohols

The conversion of the aldehyde to a primary alcohol is a fundamental reductive process. Catalytic hydrogenation, which utilizes molecular hydrogen (H₂) and a metal catalyst, is the most common and atom-economical method.[7]

Catalyst Rationale: Heterogeneous catalysts like Palladium on Carbon (Pd/C) are widely used due to their efficiency, ease of handling, and simple removal from the reaction mixture via filtration.[7] Homogeneous catalysts, such as those based on Ruthenium or Rhodium (e.g., Wilkinson's catalyst), can also be employed and sometimes offer higher selectivity, especially in complex molecules with multiple reducible functional groups.[7][8] The reaction solvent and pressure of H₂ are key parameters that are optimized to achieve complete conversion.

C-C Bond Formation: Extending the Carbon Skeleton

Creating new carbon-carbon bonds is fundamental to building molecular complexity.[9][10] The aldehyde group of this compound is an excellent electrophilic partner for various C-C bond-forming reactions.

Example Pathway - The Wittig Reaction: The Wittig reaction is a reliable method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene (E or Z) can often be controlled by the choice of ylide and reaction conditions. This transformation is highly valuable for introducing vinyl groups, which can serve as handles for further functionalization, such as in Heck or Suzuki cross-coupling reactions.[9][11]

.dot

Caption: Catalytic pathways from the core scaffold.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and purification.

Protocol 1: Reductive Amination with Morpholine

Objective: To synthesize Methyl (2-((morpholinomethyl)phenoxy))acetate.

Parameter Value/Description Rationale
Reactants This compound (1.0 eq), Morpholine (1.2 eq), Sodium Triacetoxyborohydride (1.5 eq), Acetic Acid (1.1 eq)A slight excess of the amine and acid drives iminium formation. Excess reductant ensures complete conversion.[5]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvent that effectively dissolves reactants and does not interfere with the reducing agent.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature, making it operationally simple.
Reaction Time 2-12 hoursMonitored by TLC until consumption of the starting aldehyde is complete.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 194 mg, 1.0 mmol) and dichloromethane (10 mL).

  • Amine Addition: Add morpholine (104 µL, 1.2 mmol) followed by glacial acetic acid (63 µL, 1.1 mmol). Stir the mixture for 20 minutes at room temperature.

    • Scientist's Note: This initial stirring period allows for the formation of the iminium ion intermediate before the reducing agent is introduced.[4]

  • Reduction: In a single portion, add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol).

    • Safety Note: The reaction may gently effervesce. Ensure adequate ventilation.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting aldehyde spot (visualized with a UV lamp or potassium permanganate stain) has disappeared.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenation to a Primary Alcohol

Objective: To synthesize Methyl (2-(hydroxymethyl)phenoxy)acetate.

Parameter Value/Description Rationale
Reactants This compound (1.0 eq), 10% Palladium on Carbon (5 mol %), Hydrogen (H₂) gasPd/C is a robust and reusable heterogeneous catalyst. 5 mol% is a typical loading for this type of reduction.[7]
Solvent Methanol (MeOH) or Ethyl Acetate (EtOAc)Protic solvents like methanol are excellent for hydrogenation. EtOAc is a good alternative.
Temperature Room Temperature (20-25 °C)Hydrogenation of aldehydes is generally facile and does not require heating.
Pressure 1 atm (Balloon) to 50 psiA hydrogen balloon is often sufficient. For slower reactions, a Parr shaker can be used at higher pressures.

Step-by-Step Procedure:

  • Setup: To a hydrogenation flask, add this compound (194 mg, 1.0 mmol) and Methanol (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (53 mg, 0.05 mmol).

    • Safety Note: Palladium on carbon can be pyrophoric. Handle in an inert atmosphere or add the solvent to the solid catalyst carefully.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitoring: Monitor the reaction by TLC. The product will have a lower Rf value than the starting aldehyde.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol. Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps.

Summary of Expected Outcomes & Characterization

The successful conversion to the desired derivatives can be confirmed using standard analytical techniques.

Derivative Class Catalytic Method Typical Yield Key ¹H NMR Signal (change from aldehyde) Key IR Signal (cm⁻¹)
Primary AlcoholCatalytic Hydrogenation>95%Disappearance of aldehyde proton (~10.4 ppm); Appearance of -CH₂OH (~4.6 ppm) and -OH (broad singlet)Appearance of broad O-H stretch (~3400 cm⁻¹); Disappearance of C=O stretch (~1680 cm⁻¹)
Secondary AmineReductive Amination80-95%Disappearance of aldehyde proton; Appearance of benzylic -CH₂-N (~3.7 ppm)Disappearance of aldehyde C=O stretch; C-N stretch appears (~1100-1300 cm⁻¹)
Alkene (Wittig)C-C Bond Formation70-90%Disappearance of aldehyde proton; Appearance of vinylic protons (~5.0-7.0 ppm)Disappearance of aldehyde C=O stretch; C=C stretch appears (~1650 cm⁻¹)

Note: NMR shifts are approximate and can vary based on solvent and specific derivative structure.

References

Synthesis of Methyl (2-formylphenoxy)acetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl (2-formylphenoxy)acetate. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for forming ethers. This protocol emphasizes not just the procedural steps but the underlying chemical principles, offering insights into reagent selection, reaction optimization, and safety considerations. The intended audience is researchers and professionals in the fields of chemistry and drug development who require a reliable method for the preparation of this versatile building block.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring both an aldehyde and an ester functional group attached to a phenoxy scaffold, allows for a diverse range of subsequent chemical transformations. The synthesis of this compound is a critical first step in many multi-step synthetic pathways.

The most common and efficient method for the preparation of this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide ion derived from salicylaldehyde (2-hydroxybenzaldehyde) acts as the nucleophile, attacking an α-haloester, typically methyl chloroacetate or methyl bromoacetate.[1][2][3]

Reaction Mechanism and Scientific Rationale

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The key steps are as follows:

  • Deprotonation of the Phenol: The phenolic hydroxyl group of salicylaldehyde is acidic enough to be deprotonated by a suitable base, such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), to form a phenoxide ion.[4] The resulting phenoxide is a potent nucleophile. The choice of a relatively weak base like potassium carbonate is often preferred to avoid potential side reactions with the aldehyde functionality.

  • Nucleophilic Attack: The generated phenoxide ion then attacks the electrophilic carbon atom of the methyl haloacetate (e.g., methyl bromoacetate). This carbon is rendered electrophilic by the adjacent electron-withdrawing carbonyl group and the electronegative halogen atom.

  • Displacement of the Halide: The attack of the phenoxide results in the displacement of the halide ion (e.g., Br⁻) as a leaving group, forming the desired ether linkage and yielding this compound.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone.[5] These solvents are capable of solvating the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity. Heating the reaction mixture is generally required to provide the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Salicylaldehyde, Methyl Bromoacetate, and K2CO3 in DMF heating Heat at 80°C for 4 hours reagents->heating quench Cool and add EtOAc heating->quench wash Wash with brine quench->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate chromatography Flash Chromatography evaporate->chromatography product Methyl (2-formylphenoxy)acetate chromatography->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general method for the synthesis of 2-(2-formylphenoxy)acetate esters.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Salicylaldehyde (2-Hydroxybenzaldehyde)Reagent Gradee.g., Sigma-AldrichEnsure purity.
Methyl BromoacetateReagent Gradee.g., Sigma-AldrichHandle with care, lachrymator.
Potassium Carbonate (K2CO3)Anhydrouse.g., Fisher ScientificFinely powdered for better reactivity.
Dimethylformamide (DMF)Anhydrouse.g., Sigma-AldrichUse a dry solvent to avoid side reactions.
Ethyl Acetate (EtOAc)ACS Gradee.g., VWRFor extraction.
Brine (saturated NaCl solution)--For washing.
Anhydrous Sodium Sulfate (Na2SO4)ACS Gradee.g., Fisher ScientificFor drying the organic layer.
Silica Gel60 Å, 230-400 meshe.g., MerckFor flash chromatography.
HexaneACS Gradee.g., VWRFor chromatography eluent.
Equipment
  • Round-bottom flask (e.g., 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (10 mmol, 1.22 g).

    • Add finely powdered anhydrous potassium carbonate (20 mmol, 2.76 g).

    • Add 50 mL of anhydrous dimethylformamide (DMF).

    • Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the reagents.

    • Add methyl bromoacetate (13 mmol, 1.24 mL, 1.99 g) dropwise to the stirred suspension.[5]

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to 80°C using a heating mantle or oil bath.[5]

    • Maintain the temperature and continue stirring for 4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After 4 hours, allow the reaction mixture to cool to room temperature.

    • Add 200 mL of ethyl acetate (EtOAc) to the flask.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with brine (3 x 50 mL) to remove DMF and inorganic salts.[5]

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na2SO4).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • The recommended eluent is a mixture of hexane and ethyl acetate (e.g., starting with 20:1 v/v and gradually increasing the polarity).[5]

    • Combine the fractions containing the pure product, as identified by TLC analysis.

    • Evaporate the solvent from the combined fractions to yield this compound as a solid.

Safety and Handling

  • Salicylaldehyde: Harmful if swallowed. Causes skin and eye irritation.[6]

  • Methyl Bromoacetate: Toxic and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate: Can cause skin and eye irritation.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure.[7] Ensure adequate ventilation. In case of accidental contact, rinse the affected area with plenty of water.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess the purity of the solid product.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction.Extend the reaction time or increase the temperature slightly. Ensure all reagents are dry.
Loss of product during work-up.Be careful during the extraction and washing steps to avoid forming emulsions.
Impure ProductIncomplete separation during chromatography.Optimize the eluent system for better separation.
Presence of starting materials.Ensure the reaction has gone to completion using TLC before work-up.

Conclusion

The Williamson ether synthesis provides a reliable and efficient route for the preparation of this compound. By carefully controlling the reaction conditions and following the detailed protocol, researchers can obtain this valuable synthetic intermediate in good yield and high purity. The insights into the reaction mechanism and safety considerations provided in this guide are intended to facilitate a successful and safe synthesis.

References

Application Note: Orthogonal Protecting Group Strategies for the Formyl Group in Methyl (2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic protection of the formyl group in Methyl (2-formylphenoxy)acetate. This molecule presents a classic chemoselectivity challenge due to the presence of both a highly reactive aldehyde and a moderately reactive methyl ester. This guide explores orthogonal protecting group strategies that allow for the selective masking of the formyl group, enabling chemical transformations at other sites of the molecule without unintended side reactions. We present a comparative analysis of acid-labile acetal and oxidatively-labile dithioacetal protecting groups, complete with detailed, step-by-step laboratory protocols for their installation and removal.

The Chemoselectivity Challenge in this compound

This compound is a bifunctional organic compound containing two key electrophilic sites: a formyl (aldehyde) group and a methyl ester group. The aldehyde is significantly more reactive towards a wide range of nucleophiles and reducing agents compared to the ester.[1][2] This reactivity difference necessitates a strategic approach when planning a synthesis where the ester or another part of the molecule is the intended target. For instance, a Grignard reaction intended to add an alkyl group to the ester would preferentially attack the aldehyde. A protecting group is therefore introduced to temporarily mask the aldehyde's reactivity, a crucial tactic in multistep organic synthesis.[3]

The core principle guiding the choice of a protecting group in this context is orthogonality . An orthogonal set of protecting groups is one where each group can be removed under specific conditions that do not affect the other groups or other functionalities in the molecule.[4][5] For this compound, the ideal protecting group for the aldehyde should be stable to the conditions required for a subsequent reaction (e.g., basic hydrolysis of the ester) and be removable under conditions that leave the ester intact.

Figure 1: Structure of this compound highlighting the reactive functional groups.

Selecting an Orthogonal Protecting Group

The selection of a protecting group is dictated by the planned synthetic route. We will explore two robust and orthogonal strategies for the formyl group: acetalization and dithioacetalization.

The Acetal Strategy: Acid-Labile Protection

The most common method for protecting aldehydes is their conversion to acetals.[6] Cyclic acetals, formed by reacting the aldehyde with a diol like ethylene glycol under acidic catalysis, are particularly favored due to their enhanced stability and the entropically favorable nature of their formation.[7]

Causality of Choice:

  • Stability: Acetals are exceptionally stable under basic, nucleophilic, and reductive conditions.[1][8] This makes them ideal if the subsequent step involves, for example, saponification of the methyl ester using a base like NaOH or reduction of another functional group with LiAlH₄.

  • Orthogonality: The methyl ester is labile to basic conditions, while the acetal is labile to acidic conditions. This creates a classic orthogonal protecting group pair.

  • Deprotection: The formyl group can be regenerated by hydrolysis with aqueous acid.[3] Care must be taken to use mild conditions to prevent concurrent hydrolysis or transesterification of the methyl ester.[9][10]

Figure 2: Workflow for the acetal protection strategy.

The Dithioacetal Strategy: Broader Orthogonality

For syntheses requiring robustness to both acidic and basic conditions, dithioacetals (or thioketals) are a superior choice. Formed from the reaction of the aldehyde with a dithiol, such as 1,3-propanedithiol, they offer a different axis of reactivity for deprotection.

Causality of Choice:

  • Enhanced Stability: Dithioacetals are stable across a wide pH range and are resistant to most nucleophiles and reducing agents.[8]

  • Unique Deprotection: They are cleaved not by acid or base, but under specific oxidative or metal-catalyzed conditions (e.g., using HgCl₂, Ag(I) salts, or o-iodoxybenzoic acid (IBX)).[6][9] This provides true orthogonality to both acid-labile and base-labile functional groups.

  • Umpolung Reactivity: The dithiane group can be deprotonated to form a nucleophilic acyl anion equivalent, opening up unique synthetic pathways, although this is beyond the scope of simple protection.

Comparative Overview of Protecting Group Strategies

The choice between an acetal and a dithioacetal depends entirely on the subsequent reaction conditions envisioned in the synthetic plan.

FeatureAcetal (Ethylene Glycol)Dithioacetal (1,3-Propanedithiol)
Protection Conditions Ethylene glycol, cat. acid (e.g., p-TsOH), Dean-Stark1,3-Propanedithiol, cat. Lewis acid (e.g., BF₃·OEt₂)
Stability (Stable To) Bases (NaOH, LiAlH₄), Nucleophiles (Grignards), OxidantsAcids (HCl, TFA), Bases (NaOH, LiAlH₄), Nucleophiles
Lability (Cleaved By) Aqueous AcidHeavy metal salts (HgCl₂), Oxidizing agents (IBX)
Orthogonality w/Ester Good. Ester is base-labile; acetal is acid-labile.Excellent. Stable to both acid and base cleavage of ester.
Considerations Deprotection requires carefully controlled mild acidic conditions to preserve the methyl ester.[10]Reagents are malodorous. Deprotection uses stoichiometric heavy metals or specialized oxidants.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Ethylene Glycol Acetal Protection & Deprotection

A. Protection of this compound

This protocol describes the formation of Methyl (2-(1,3-dioxolan-2-yl)phenoxy)acetate.

  • Reaction Scheme:

    Figure 3: Acetal protection reaction.

  • Materials & Reagents:

    • This compound

    • Ethylene glycol (1.5 equiv)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 equiv).

    • Dissolve the starting material in toluene (approx. 0.2 M concentration).

    • Add ethylene glycol (1.5 equiv) and p-TsOH (0.05 equiv).

    • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Continue refluxing until water ceases to collect and TLC/LCMS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography if necessary.

B. Mild Deprotection to Regenerate the Aldehyde

This protocol uses a gentle Lewis acid catalyst to minimize ester hydrolysis.[10]

  • Reaction Scheme:

    Figure 4: Mild acetal deprotection.

  • Materials & Reagents:

    • Acetal-protected substrate

    • Cerium(III) triflate (Ce(OTf)₃) (0.1 equiv)

    • Nitromethane and Water (e.g., 50:1 mixture)

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the acetal-protected substrate (1.0 equiv) in wet nitromethane.

    • Add Ce(OTf)₃ (0.1 equiv) and stir the mixture at room temperature.

    • Monitor the reaction progress by TLC/LCMS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash with water to remove the catalyst and nitromethane.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected aldehyde.

Protocol 2: 1,3-Propanedithiol Dithioacetal Protection & Deprotection

A. Protection of this compound

  • Reaction Scheme:

    Figure 5: Dithioacetal protection reaction.

  • Materials & Reagents:

    • This compound

    • 1,3-Propanedithiol (1.1 equiv)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equiv)

    • Dichloromethane (DCM)

    • 10% aqueous NaOH solution

  • Procedure:

    • Dissolve this compound (1.0 equiv) in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add 1,3-propanedithiol (1.1 equiv).

    • Add BF₃·OEt₂ (0.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC/LCMS indicates completion.

    • Carefully quench the reaction by adding 10% aqueous NaOH solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the dithioacetal product.

B. Oxidative Deprotection

This protocol uses o-iodoxybenzoic acid (IBX), a common and effective reagent for cleaving thioacetals.[9]

  • Reaction Scheme:

    Figure 6: Oxidative dithioacetal deprotection.

  • Materials & Reagents:

    • Dithioacetal-protected substrate

    • o-Iodoxybenzoic acid (IBX) (2.5 equiv)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Procedure:

    • Dissolve the dithioacetal (1.0 equiv) in DMSO.

    • Add IBX (2.5 equiv) in one portion and stir vigorously at room temperature.

    • Monitor the reaction by TLC/LCMS. The reaction is often complete within 1-3 hours.

    • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers and extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic extracts and wash with saturated aqueous Na₂S₂O₃ to remove any remaining oxidant, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.

Conclusion

The successful synthesis of complex molecules like derivatives of this compound hinges on the strategic use of protecting groups. By converting the highly reactive formyl group into a stable acetal or dithioacetal, chemists can unmask the reactivity of the less reactive methyl ester or other molecular sites. The choice between an acid-labile acetal and an oxidatively-labile dithioacetal provides powerful orthogonal options. Acetal protection is a straightforward and common strategy, ideal for subsequent base-mediated reactions, while dithioacetal protection offers superior stability for more complex, multi-step syntheses involving both acidic and basic conditions. The detailed protocols provided herein serve as a practical guide for implementing these crucial synthetic transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl (2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl (2-formylphenoxy)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure you can confidently navigate the challenges of this synthesis.

Overview of the Synthesis

The preparation of this compound is a classic example of the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of salicylaldehyde (2-hydroxybenzaldehyde) to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate).[1][2][3]

The general reaction scheme is as follows:

Success in this synthesis hinges on the careful selection of base, solvent, and reaction conditions to favor the desired O-alkylation over potential side reactions.

Troubleshooting Guide

Low or No Conversion of Starting Materials

Question: I am observing a low yield or no formation of the desired product, with a significant amount of unreacted salicylaldehyde remaining. What could be the cause?

Answer: Low or no conversion in a Williamson ether synthesis can stem from several factors, primarily related to the generation and reactivity of the phenoxide nucleophile.

  • Insufficiently Strong Base: The phenolic hydroxyl group of salicylaldehyde needs to be deprotonated to form the reactive phenoxide. If the base is too weak, the equilibrium will not favor the phenoxide, leading to a slow or stalled reaction. For phenols, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH) are typically effective.[1][4]

  • Improper Solvent: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often preferred as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[4] Using protic solvents like water or ethanol can solvate the phenoxide, reducing its nucleophilicity.

  • Low Reaction Temperature: Like most Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2 reactions, this synthesis requires a certain activation energy. If the reaction temperature is too low, the reaction rate will be very slow. Often, heating to reflux is necessary to achieve a reasonable reaction time.[4]

  • Poor Quality Reagents: Ensure that your salicylaldehyde, methyl chloroacetate, and solvent are pure and dry. Water in the reaction mixture can hydrolyze the methyl chloroacetate and consume the base.

Troubleshooting Steps:

  • Verify Base Strength: If using a weak base like K₂CO₃, consider switching to a stronger base like NaOH or NaH.

  • Optimize Solvent: If using a less polar or protic solvent, switch to a polar aprotic solvent such as DMF or acetonitrile.[4]

  • Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC. Refluxing is a common condition for this reaction.[4][5]

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with highly reactive bases like NaH.

Formation of an Insoluble White Precipitate

Question: During my reaction or workup, I am observing a significant amount of a white solid that is not my desired product. What is it?

Answer: The formation of an insoluble white precipitate is likely due to side reactions or the insolubility of the reagents.

  • Saponification of the Ester: If you are using a strong base like NaOH in the presence of water, the methyl ester of your product or starting material (methyl chloroacetate) can be hydrolyzed to the corresponding carboxylate salt. This sodium salt of the carboxylic acid may be insoluble in the organic solvent.

  • Unreacted Base/Salt Byproducts: Insoluble bases like potassium carbonate, or the salt byproduct of the reaction (e.g., KCl or NaCl), will be present as solids in the reaction mixture.

  • Polymerization: Under strongly basic conditions, aldehydes can undergo self-condensation or polymerization reactions, although this is less common for aromatic aldehydes under these conditions.

Troubleshooting Steps:

  • Workup Procedure: During the workup, after filtering off any insoluble base, the organic layer should be washed with water to remove any remaining salts.[4] If a precipitate forms upon adding water, it may be the desired product if it is a solid at room temperature.

  • Control Stoichiometry: Use a moderate excess of the base (typically 1.5 to 3 equivalents) to ensure complete deprotonation of the phenol without promoting excessive side reactions.[4]

  • Purification: If the precipitate is an impurity, it can often be removed by recrystallization or column chromatography.

Product is a Dark Oil or Tar

Question: My final product is a dark, oily substance, and I am having difficulty purifying it. What causes this and how can I improve it?

Answer: The formation of a dark oil or tar often indicates the presence of impurities from side reactions or decomposition.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can occur, leading to a mixture of isomers that can be difficult to separate.[6] The choice of solvent can influence the O/C alkylation ratio.

  • Aldehyde Reactions: The aldehyde group on salicylaldehyde can potentially undergo side reactions under basic conditions, such as Cannizzaro-type reactions or condensations, especially at elevated temperatures for prolonged periods.

  • Decomposition: The product or starting materials may be degrading at high temperatures.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Try running the reaction at a lower temperature for a longer period to minimize side reactions.

  • Purification Strategy: Column chromatography is often effective for separating the desired product from colored impurities and isomers. A typical eluent system would be a mixture of hexane and ethyl acetate.[7]

  • Use a Phase Transfer Catalyst: A phase transfer catalyst (PTC) like tetrabutylammonium bromide can facilitate the reaction under milder conditions (lower temperature, weaker base), which can minimize side reactions and improve the yield. PTCs help transfer the phenoxide from an aqueous or solid phase into the organic phase where the alkylating agent is.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best choice of alkylating agent: methyl chloroacetate or methyl bromoacetate?

Both can be used. Methyl bromoacetate is generally more reactive than methyl chloroacetate, which may lead to a faster reaction. However, it is also more expensive and may be more prone to elimination side reactions under certain conditions. For this synthesis, methyl chloroacetate is commonly used with good results.[5]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an excellent method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (salicylaldehyde and methyl chloroacetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Use a suitable solvent system, such as 4:1 hexanes:ethyl acetate, and visualize the spots under UV light.

Q3: My product is an oil. How can I best purify it?

If your product is an oil, purification is typically achieved through column chromatography. After a standard aqueous workup to remove the base and salts, the crude oil can be dissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column. Eluting with a gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) will separate the components.[7]

Q4: Can this reaction be performed under solvent-free conditions?

Solvent-free Williamson ether synthesis has been reported, often using a phase transfer catalyst like PEG400.[9] This approach can be more environmentally friendly and may lead to higher yields and easier workup.[9]

Q5: What is a typical yield for this reaction?

Yields can vary significantly depending on the specific conditions used. With optimized conditions, yields in the range of 60-80% have been reported.[4][5]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Problem Low Yield / No Product Cause1 Incomplete Deprotonation (Weak Base / Low Temp) Problem->Cause1 Check Base/Temp Cause2 Reduced Nucleophilicity (Protic Solvent) Problem->Cause2 Check Solvent Impurity Impure Product (e.g., dark oil) Cause3 Side Reactions (C-Alkylation, Saponification) Impurity->Cause3 Analyze Byproducts Cause4 Reagent Decomposition (High Temp / Impurities) Impurity->Cause4 Check Purity/Temp Solution1 Use Stronger Base (e.g., NaOH, NaH) Increase Temperature Cause1->Solution1 Solution2 Use Polar Aprotic Solvent (DMF, Acetonitrile) Cause2->Solution2 Solution3 Optimize Conditions (Lower Temp) Use Phase Transfer Catalyst Cause3->Solution3 Solution4 Purify by Column Chromatography Use Fresh, Dry Reagents Cause4->Solution4

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Protocol Example

The following is a representative protocol based on literature procedures.[4][7]

Materials:

  • Salicylaldehyde

  • Methyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq), acetonitrile, and anhydrous potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes. The solution will typically turn yellow.

  • Add methyl chloroacetate (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

References

common side products in the synthesis of Methyl (2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl (2-formylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific Williamson ether synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] In this reaction, the phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of methyl bromoacetate in an SN2 reaction to yield the desired product.

While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. This guide will address the most common issues, their underlying causes, and provide practical solutions.

Troubleshooting Guide & FAQs

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

FAQ 1: Low Yield of this compound

Question: I am getting a very low yield of my desired product. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can typically be traced back to several key factors:

  • Incomplete Deprotonation of Salicylaldehyde: The first step is the formation of the phenoxide ion. If the base used is not strong enough to completely deprotonate the salicylaldehyde, a significant portion of your starting material will remain unreacted.[2]

    • Troubleshooting:

      • Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) are often used, switching to a stronger base such as sodium hydroxide (NaOH) or even sodium hydride (NaH) can ensure complete deprotonation.[2] However, be cautious with stronger bases as they can promote side reactions.

      • Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent (e.g., DMF, acetonitrile) and glassware are scrupulously dry. Water will quench the base, rendering it ineffective.[2]

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Temperature and Time: Ensure the reaction is running at an appropriate temperature (typically 50-100°C) and for a sufficient duration (1-8 hours).[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

      • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they effectively solvate the cation of the base without solvating the phenoxide nucleophile, thus accelerating the SN2 reaction.[2][3] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[3]

FAQ 2: Identification of Unknown Impurities in my Product

Question: After my reaction, I see several unexpected spots on my TLC plate and peaks in my NMR spectrum. What are the common side products in this synthesis?

Answer: The primary side products in the synthesis of this compound arise from competing reaction pathways. Here are the most common culprits:

  • (2-formyl-C-alkylphenoxy)acetate (C-Alkylation Product): The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[3]

    • Causality: The ortho and para positions of the phenol ring are activated towards electrophilic attack. The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. Protic solvents tend to favor C-alkylation by solvating the oxygen atom of the phenoxide.[3]

    • Mitigation:

      • Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[3]

      • The choice of a "harder" electrophile can also influence the regioselectivity.[4]

  • (2-formylphenoxy)acetic acid (Hydrolysis Product): The desired methyl ester product can be hydrolyzed back to the carboxylic acid under the basic reaction conditions, especially if water is present.[5][6][7][8][9]

    • Causality: The ester linkage is susceptible to nucleophilic attack by hydroxide ions.

    • Mitigation:

      • Ensure anhydrous reaction conditions to minimize the presence of water.

      • Use a non-hydroxide base like potassium carbonate or sodium hydride.

      • During the workup, avoid prolonged exposure to strongly basic aqueous solutions.

  • Unreacted Salicylaldehyde: As mentioned in FAQ 1, incomplete deprotonation will leave unreacted starting material.

  • Salicylaldehyde Self-Condensation Products: Under basic conditions, aldehydes can undergo self-condensation reactions, such as the aldol condensation.[10][11]

    • Causality: The base can deprotonate the alpha-carbon of one salicylaldehyde molecule, which then acts as a nucleophile to attack the carbonyl group of another molecule.

    • Mitigation:

      • Add the methyl bromoacetate promptly after the formation of the phenoxide to ensure it reacts preferentially.

      • Maintain a controlled reaction temperature to disfavor the self-condensation pathway.

The following diagram illustrates the main reaction and potential side reactions:

Synthesis_Pathways cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde Target This compound (Desired Product) Salicylaldehyde->Target O-Alkylation (SN2) C_Alkylation C-Alkylation Product Salicylaldehyde->C_Alkylation C-Alkylation SelfCondensation Self-Condensation Products Salicylaldehyde->SelfCondensation Self-Condensation (Base) MeBrAc Methyl Bromoacetate MeBrAc->Target MeBrAc->C_Alkylation Hydrolysis (2-formylphenoxy)acetic acid Target->Hydrolysis Hydrolysis (H₂O, Base) Base Base (e.g., K₂CO₃)

Reaction pathways in the synthesis of this compound.
FAQ 3: Purification Challenges

Question: I am having difficulty purifying my product. What is the best way to remove the side products and unreacted starting materials?

Answer: A multi-step purification strategy is often necessary.

  • Aqueous Workup:

    • After the reaction is complete, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water to remove the inorganic base and its salts.

    • A wash with a dilute aqueous acid (e.g., 1M HCl) can help to remove any remaining basic impurities.

    • Follow with a brine wash to aid in the separation of the organic and aqueous layers.

  • Extraction to Remove Unreacted Salicylaldehyde:

    • Unreacted salicylaldehyde can be removed by washing the organic layer with a dilute aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.

  • Column Chromatography:

    • For the removal of closely related impurities like the C-alkylation product, column chromatography on silica gel is highly effective.[12] A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Recrystallization:

    • If the final product is a solid, recrystallization from a suitable solvent system can provide a highly pure material.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq) and a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

    • Add the base (e.g., K₂CO₃, 2.0-3.0 eq).[13]

  • Reaction Execution:

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.

    • Add methyl bromoacetate (1.1-1.5 eq) to the reaction mixture.

    • Heat the reaction to a suitable temperature (e.g., 80°C) and monitor its progress by TLC.[13]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter to remove the inorganic salts.

    • Wash the organic layer sequentially with water, dilute HCl (if a basic workup is desired to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Compound Potential Side Product Reason for Formation Mitigation Strategy
This compound(2-formyl-C-alkylphenoxy)acetateAmbident nucleophilicity of the phenoxide ion[3]Use of polar aprotic solvents (DMF, DMSO)[3]
This compound(2-formylphenoxy)acetic acidHydrolysis of the ester under basic conditionsUse anhydrous conditions; avoid excess hydroxide
SalicylaldehydeSelf-condensation productsBase-catalyzed aldol-type reaction[10][11]Controlled temperature; prompt addition of alkylating agent

Logical Relationships Diagram

This diagram illustrates the logical flow for troubleshooting common issues in the synthesis.

Troubleshooting_Flowchart Start Start Synthesis LowYield Low Yield? Start->LowYield CheckBase Check Base Strength & Anhydrous Conditions LowYield->CheckBase Yes ImpureProduct Impure Product? LowYield->ImpureProduct No OptimizeConditions Optimize Temperature & Time CheckBase->OptimizeConditions OptimizeConditions->ImpureProduct IdentifyImpurities Identify Impurities (TLC, NMR) ImpureProduct->IdentifyImpurities Yes Purification Purification Protocol ImpureProduct->Purification No AddressCAlkylation Address C-Alkylation (Solvent Choice) IdentifyImpurities->AddressCAlkylation AddressHydrolysis Address Hydrolysis (Anhydrous Conditions) IdentifyImpurities->AddressHydrolysis AddressSelfCondensation Address Self-Condensation (Reaction Control) IdentifyImpurities->AddressSelfCondensation AddressCAlkylation->Purification AddressHydrolysis->Purification AddressSelfCondensation->Purification End Pure Product Purification->End

Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Reactions Involving Methyl (2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl (2-formylphenoxy)acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles to empower you to resolve challenges effectively.

I. Understanding the Reagent: Key Properties and Considerations

This compound is a versatile bifunctional molecule, featuring both an aldehyde and a methyl ester. This unique structure allows it to participate in a variety of chemical transformations, but also presents specific challenges. Understanding its inherent reactivity is the first step in successful experimentation.

dot

This compound This compound Aldehyde Group Aldehyde Group This compound->Aldehyde Group Electrophilic Ester Group Ester Group This compound->Ester Group Susceptible to Hydrolysis Phenoxyacetic Acid Moiety Phenoxyacetic Acid Moiety This compound->Phenoxyacetic Acid Moiety Potential for Decarboxylation

Caption: Key reactive sites of this compound.

II. Troubleshooting Common Reactions

This section addresses specific issues that may arise when using this compound in common synthetic transformations.

A. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] In the context of this compound, the aldehyde functionality is the reactive site.

Question: My Knoevenagel condensation with this compound is resulting in low yields and a complex mixture of byproducts. What could be the cause?

Answer:

Several factors can contribute to poor outcomes in a Knoevenagel condensation with this substrate. Let's break down the potential issues and their solutions:

  • Inappropriate Base Selection: The choice of base is critical. A strong base can lead to self-condensation of the aldehyde or promote unwanted side reactions involving the ester group.[2]

    • Troubleshooting: Opt for a weak amine base such as piperidine or pyridine.[2][3] These are generally sufficient to deprotonate the active methylene compound without causing undesired side reactions.

  • Reaction Conditions: Temperature and reaction time can significantly impact the product distribution.

    • Troubleshooting:

      • Temperature: Start with milder conditions (e.g., room temperature or slightly elevated) to minimize byproduct formation.

      • Water Removal: The condensation step eliminates a molecule of water.[3] To drive the equilibrium towards the product, consider using a Dean-Stark apparatus for azeotropic removal of water, especially if the reaction is sluggish.

  • Hydrolysis of the Ester Group: The presence of water and base can lead to the hydrolysis of the methyl ester, forming the corresponding carboxylate. This can complicate purification and reduce the yield of the desired product.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Minimize reaction time to reduce the exposure of the ester to hydrolytic conditions.

dot

cluster_0 Knoevenagel Condensation Troubleshooting Start Start Low Yield Low Yield Start->Low Yield Check Base Check Base Low Yield->Check Base Is the base too strong? Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Are conditions too harsh? Check for Hydrolysis Check for Hydrolysis Low Yield->Check for Hydrolysis Is ester hydrolyzing? Check Base->Optimize Conditions Use weak amine base Optimize Conditions->Check for Hydrolysis Control temp, remove water Successful Reaction Successful Reaction Check for Hydrolysis->Successful Reaction Use anhydrous conditions

Caption: Troubleshooting workflow for Knoevenagel condensation.

B. Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[4][5]

Question: I am attempting a Wittig reaction with this compound, but the reaction is not proceeding to completion, and I am isolating unreacted starting material.

Answer:

Incomplete conversion in a Wittig reaction can often be traced back to the generation and reactivity of the ylide.

  • Ylide Formation and Stability: The phosphonium ylide is typically generated by treating a phosphonium salt with a strong base.[6]

    • Troubleshooting:

      • Base Strength: Ensure the base used is strong enough to deprotonate the phosphonium salt. Common choices include n-butyllithium (n-BuLi) or sodium hydride (NaH).[6]

      • Anhydrous Conditions: Ylides are highly reactive and sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used.

      • Stabilized vs. Non-stabilized Ylides: Ylides with electron-withdrawing groups are more stable but less reactive. If you are using a stabilized ylide, you may need to employ more forcing conditions (e.g., higher temperature, longer reaction time) to achieve complete conversion.[6]

  • Steric Hindrance: While the aldehyde in this compound is relatively accessible, a bulky Wittig reagent could face steric hindrance, slowing down the reaction.

    • Troubleshooting: If possible, consider using a less sterically demanding phosphonium salt for ylide generation.

Table 1: Common Bases for Wittig Ylide Generation

BasepKa of Conjugate AcidSuitable for
n-Butyllithium (n-BuLi)~50Non-stabilized & Stabilized Ylides
Sodium Hydride (NaH)~36Stabilized Ylides
Sodium Amide (NaNH₂)~38Non-stabilized & Stabilized Ylides
Potassium tert-butoxide~19Stabilized Ylides

III. FAQs: Stability, Purification, and Side Reactions

Question: How stable is this compound? Are there any specific storage recommendations?

Answer:

This compound is generally stable under standard laboratory conditions. However, due to the presence of the aldehyde group, it can be susceptible to oxidation over time, especially if exposed to air. The ester functionality is also prone to hydrolysis in the presence of acid or base.[7][8][9]

Storage Recommendations:

  • Store in a tightly sealed container.

  • Keep in a cool, dark, and dry place.

  • Consider storing under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent oxidation.

Question: I am observing an unexpected acidic byproduct in my reaction mixture. What could it be?

Answer:

The most likely acidic byproduct is 2-(2-formylphenoxy)acetic acid, resulting from the hydrolysis of the methyl ester. This can occur under both acidic and basic conditions, particularly in the presence of water.

Another, though less common, possibility under certain oxidative conditions is the oxidation of the aldehyde to a carboxylic acid, which could then potentially lead to decarboxylation of the phenoxyacetic acid moiety.[10][11][12]

Question: What is the best method for purifying this compound after a reaction?

Answer:

The purification strategy will depend on the nature of the impurities.

  • Flash Column Chromatography: This is a versatile and effective method for separating the desired product from both more polar and less polar impurities. A gradient elution with a hexane/ethyl acetate solvent system is often a good starting point.[13]

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an excellent method for obtaining highly pure material. The choice of solvent will need to be determined empirically.

  • Aqueous Workup: Before chromatographic purification, an aqueous workup can be beneficial.

    • A wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove any acidic byproducts like 2-(2-formylphenoxy)acetic acid.

    • A brine wash can help to remove any residual water-soluble impurities.

IV. Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol provides a general starting point for the Knoevenagel condensation of this compound with an active methylene compound.

  • To a solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in an appropriate anhydrous solvent (e.g., toluene, ethanol), add a catalytic amount of a weak amine base (e.g., piperidine, 0.1 eq).

  • Stir the reaction mixture at room temperature or heat to a gentle reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • If water removal is necessary, set up the reaction with a Dean-Stark apparatus to azeotropically remove water.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction with this compound.

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C or room temperature until the characteristic color of the ylide appears.

  • Cool the ylide solution to the desired temperature (often -78 °C for non-stabilized ylides to control stereoselectivity) and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture, allowing it to slowly warm to room temperature, and monitor by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

V. References

  • The decarboxylation of (phenylalkoxy) acetic acids and o-substituted phenoxyacetic acids with mercury(II) oxide and iodine. S. Afr. J. Chem. [Online] --INVALID-LINK--

  • The Decarboxylation of Phenoxyacetic Acid Herbicides by Excised Leaves of Woody Plants. Cambridge University Press & Assessment. [Online] --INVALID-LINK--

  • This compound synthesis. ChemicalBook. [Online] --INVALID-LINK--

  • Metal-free electrochemical fluorodecarboxylation of aryloxyacetic acids to fluoromethyl aryl ethers. RSC Publishing. [Online] --INVALID-LINK--

  • Organic Syntheses Procedure. Organic Syntheses. [Online] --INVALID-LINK--

  • The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange. [Online] --INVALID-LINK--

  • The decarboxylation of (phenylalkoxy) acetic acids and o-substituted phenoxyacetic acids with mercury(II) oxide and iodine. South African Journal of Chemistry. [Online] --INVALID-LINK--

  • 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate. [Online] --INVALID-LINK--

  • The Wittig Reaction. University of Pittsburgh. [Online] --INVALID-LINK--

  • Knoevenagel Condensation Reaction. Sigma-Aldrich. [Online] --INVALID-LINK--

  • The Knoevenagel Condensation. Organic Reactions. [Online] --INVALID-LINK--

  • Contents. The Royal Society of Chemistry. [Online] --INVALID-LINK--

  • Knoevenagel condensation. Wikipedia. [Online] --INVALID-LINK--

  • Scheme of Knoevenagel condensation with different methylene substrates,... ResearchGate. [Online] --INVALID-LINK--

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Online] --INVALID-LINK--

  • Knoevenagel Condensation. Thermo Fisher Scientific - ES. [Online] --INVALID-LINK--

  • Wittig reaction. chemeurope.com. [Online] --INVALID-LINK--

  • Wittig reaction. Wikipedia. [Online] --INVALID-LINK--

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Online] --INVALID-LINK--

  • The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Publications Archive - Canada.ca. [Online] --INVALID-LINK--

  • Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry (RSC Publishing). [Online] --INVALID-LINK--

  • Purification process for methyl acetate. European Patent Office - EP 0487285 A2. [Online] --INVALID-LINK--

  • Methyl 2-(4-formylphenoxy)acetate. Sigma-Aldrich. [Online] --INVALID-LINK--

  • methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure. [Online] --INVALID-LINK--

  • Synthesis method of 2-methylphenoxyacetic acid. Eureka | Patsnap. [Online] --INVALID-LINK--

  • Hydrolysis of methyl acetate. Google Patents. [Online] --INVALID-LINK--

  • Preparation of methyl phenoxyacetate. Google Patents. [Online] --INVALID-LINK--

  • Synthesis of α-Hydroxyacetophenones. Organic Chemistry Portal. [Online] --INVALID-LINK--

  • Methyl 2-(4-formylphenoxy)acetate. Sigma-Aldrich. [Online] --INVALID-LINK--

  • Hydrolysis of methyl acetate. Google Patents. [Online] --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for Methyl (2-formylphenoxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl (2-formylphenoxy)acetate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of intermediates. The synthesis, primarily a Williamson ether synthesis, appears straightforward but contains nuances that can significantly impact yield, purity, and scalability. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles governing success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of this compound from a corresponding salicylaldehyde derivative and a methyl haloacetate.

Q1: What is the fundamental reaction mechanism for this synthesis, and why is it important for optimization?

The synthesis of this compound from salicylaldehyde and methyl bromoacetate is a classic Williamson ether synthesis .[1] Understanding its mechanism is crucial because it dictates the entire optimization strategy. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway.[2][3]

There are two key steps:

  • Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group of the salicylaldehyde derivative, forming a highly reactive phenoxide ion.

  • Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate. This attack displaces the halide leaving group in a single, concerted step, forming the C-O ether bond.[1]

Knowing this is an Sₙ2 reaction immediately informs our choices: we need a primary alkyl halide for the electrophile (which methyl bromoacetate is), a strong nucleophile (the phenoxide), and typically a polar aprotic solvent to facilitate the reaction.[4][5]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Sal Salicylaldehyde Derivative Phenoxide Phenoxide Intermediate Sal->Phenoxide + Base - HB⁺ Base Base (e.g., K₂CO₃) MBA Methyl Bromoacetate Product This compound Derivative Phenoxide->Product + Methyl Bromoacetate Salt Salt Byproduct (e.g., KBr) Product->Salt + Byproduct

Caption: The Sₙ2 mechanism for this compound synthesis.

Q2: How do I choose the right base? I've seen everything from potassium carbonate to sodium hydride used.

Base selection is a critical parameter that balances reactivity with the potential for side reactions. The goal is to deprotonate the phenol (pKa ~10) efficiently without promoting unwanted pathways like ester hydrolysis.

BaseTypeKey ConsiderationsRecommendation
K₂CO₃ / Cs₂CO₃ Weak, HeterogeneousSafest choice. Minimizes risk of hydrolyzing the methyl ester. Cesium carbonate is more soluble and reactive but more expensive. Requires higher temperatures (e.g., 80 °C in DMF) to drive the reaction.[4][6]Start here. Ideal for initial trials and scalable processes due to safety, cost, and low side-reaction profile.
NaOH / KOH Strong, ProticHigh risk of saponification (hydrolysis) of the methyl ester on both the starting material and product. Can be used in phase-transfer catalysis (PTC) systems to mitigate this.[7]Use with caution. Primarily recommended for PTC conditions or if the ester is replaced with a more robust group.
NaH / KH Strong, Non-nucleophilicHighly effective. Irreversibly deprotonates the phenol, often allowing for lower reaction temperatures. However, it is pyrophoric, moisture-sensitive, and generates H₂ gas.[4]Reserved for difficult substrates or when maximizing rate at low temperatures is critical. Requires rigorous anhydrous technique.

Q3: Which solvent is optimal for this reaction?

Polar aprotic solvents are strongly recommended because they solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive.[5]

SolventDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMF 37153Excellent choice. High polarity, high boiling point. Widely used in literature for this reaction.[6] Can be difficult to remove completely.
Acetonitrile 3882Good polarity, lower boiling point makes for easier workup. May require longer reaction times or sealed-vessel conditions to reach sufficient temperatures.
DMSO 47189Highest polarity. Can accelerate the reaction significantly.[8] Very high boiling point can make removal difficult. Can promote side reactions at high temperatures.[9]
Acetone 2156A weaker choice. Lower polarity slows the Sₙ2 reaction. Often used with K₂CO₃, but typically requires much longer reaction times.

Recommendation: Start with DMF or Acetonitrile . They provide the best balance of reactivity and practicality for workup.

Part 2: Troubleshooting Guide

This section uses a problem-and-solution format to address specific experimental failures.

Problem 1: Low or No Product Yield

Your TLC or LC-MS analysis shows primarily unreacted salicylaldehyde starting material.

  • Probable Cause A: Incomplete Deprotonation. Your base may be too weak, or the reaction temperature is too low. If using K₂CO₃, ensure the temperature is adequate (e.g., 60-80 °C) and the base is finely powdered and dry.

  • Solution A:

    • Increase the reaction temperature in 10 °C increments.

    • Switch to a stronger base system. If using K₂CO₃ in acetonitrile, consider switching to DMF to achieve a higher temperature.[6] As a final resort for stubborn substrates, consider using NaH in an anhydrous solvent like THF or DMF at a lower temperature (0 °C to RT).[4]

  • Probable Cause B: Inactive Alkylating Agent. The methyl bromoacetate (or chloroacetate) may have degraded.

  • Solution B: Use fresh methyl bromoacetate. Methyl chloroacetate is less reactive but more stable and cost-effective; however, it will require more forcing conditions (higher temperature or longer time). The reactivity order is R-I > R-Br > R-Cl.[10]

  • Probable Cause C: Presence of Water. Water can protonate the phenoxide, shutting down its nucleophilicity. Strong bases like NaH will be quenched.

  • Solution C: Use anhydrous solvents and ensure starting materials are dry. If using K₂CO₃, it can be flame-dried under vacuum before use.

Problem 2: Multiple Product Spots on TLC - Significant Side Product Formation

Your analysis shows the desired product, but also significant impurities that are difficult to separate.

  • Probable Cause A: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the ortho/para positions of the aromatic ring (C-alkylation, undesired).[1][11] This is a very common side reaction.[4]

  • Scientific Insight: C-alkylation is favored in protic solvents (water, alcohols), which stabilize the phenoxide oxygen through hydrogen bonding, making the ring carbons more relatively nucleophilic.[11] Polar aprotic solvents (DMF, DMSO) leave the oxygen atom as the most reactive site, strongly favoring O-alkylation.[11]

  • Solution A:

    • Solvent Choice is Key: Ensure you are using a high-quality polar aprotic solvent like DMF or DMSO. Avoid alcohols or acetone if C-alkylation is observed.[11]

    • Counter-ion Effects: The choice of base matters. Larger, "softer" cations like Cs⁺ or K⁺ can favor O-alkylation over smaller, "harder" cations like Li⁺ or Na⁺.[12] Using K₂CO₃ or Cs₂CO₃ is therefore advantageous.

Competing_Pathways Phenoxide Phenoxide Intermediate O_Product O-Alkylation Product (Desired Ether) Phenoxide->O_Product  SN2 at Oxygen C_Product C-Alkylation Product (Undesired Ketone) Phenoxide->C_Product  SN2 at Carbon MBA Methyl Bromoacetate Solvent Solvent Choice Solvent->O_Product Polar Aprotic (DMF, DMSO) Favors Solvent->C_Product Protic (H₂O, EtOH) Favors

Caption: O- vs. C-alkylation is controlled by solvent choice.

  • Probable Cause B: Hydrolysis of the Methyl Ester. You observe the carboxylic acid derivative of your product or starting material.

  • Scientific Insight: This occurs if the reaction conditions are too basic or if there is water present, especially at elevated temperatures. The hydroxide ion (from NaOH/KOH or residual water) acts as a nucleophile, attacking the ester carbonyl.

  • Solution B:

    • Use a non-hydroxide base like K₂CO₃ or NaH.[4]

    • Run the reaction under strictly anhydrous conditions.

    • Keep the reaction temperature as low as possible while still achieving a reasonable rate.

    • If the acid is the desired final product, this can be a deliberate one-pot strategy, but for isolating the methyl ester, it must be avoided.

Problem 3: The Aldehyde Group is Reacting or Degrading

The aldehyde functionality is sensitive and may not survive harsh conditions.

  • Probable Cause: Unstable to Reaction or Workup Conditions. While generally stable to the Williamson conditions described, aldehydes can be sensitive to strongly acidic or basic workups, or oxidation during purification.

  • Solution:

    • Protecting Group Strategy: If subsequent reaction steps are harsh, the aldehyde can be protected as an acetal (e.g., by reacting with ethylene glycol and an acid catalyst). Acetals are stable to bases and nucleophiles but are easily removed with aqueous acid.[13][14] This adds two steps to the synthesis but provides great security.

    • Mild Workup: Use a neutral or slightly acidic workup. Avoid strong acids or bases.

    • Purification: Purify via flash column chromatography promptly after workup to avoid prolonged exposure to air or light.[15][16]

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Mixture (TLC, LC-MS) LowYield Problem: Low Yield (Mainly Starting Material) Start->LowYield Low Conversion SideProducts Problem: Side Products (Multiple Spots) Start->SideProducts Good Conversion, Poor Selectivity Success High Yield & Purity. Proceed to Purification. Start->Success Clean Reaction Cause_Deprot Cause: Incomplete Deprotonation? LowYield->Cause_Deprot Cause_C_Alk Cause: C-Alkylation? SideProducts->Cause_C_Alk Cause_Hydrolysis Cause: Ester Hydrolysis? SideProducts->Cause_Hydrolysis Sol_Deprot Solution: ↑ Temp or Stronger Base Cause_Deprot->Sol_Deprot Sol_C_Alk Solution: Use Polar Aprotic Solvent (e.g., DMF) Cause_C_Alk->Sol_C_Alk Sol_Hydrolysis Solution: Use K₂CO₃, Anhydrous Conditions Cause_Hydrolysis->Sol_Hydrolysis

Caption: A logical workflow for troubleshooting common reaction issues.

Part 3: Experimental Protocol

This section provides a robust, field-tested starting point for your experiments.

Synthesis of this compound

Materials:

  • Salicylaldehyde (1.0 eq)

  • Methyl Bromoacetate (1.1 - 1.3 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous grade

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add salicylaldehyde and anhydrous DMF (approx. 0.5 M concentration relative to salicylaldehyde).

  • Add the powdered anhydrous potassium carbonate to the solution.

  • Add the methyl bromoacetate dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C using an oil bath.

  • Monitor the reaction progress by TLC or LC-MS (A typical reaction time is 4-6 hours).[6]

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.[6]

References

preventing decomposition of Methyl (2-formylphenoxy)acetate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl (2-formylphenoxy)acetate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to prevent its decomposition during chemical reactions. Drawing from established chemical principles and field-proven insights, this document aims to be an authoritative resource to ensure the integrity of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a bifunctional organic compound featuring both an aldehyde and a methyl ester functional group. This unique structure makes it a valuable intermediate in the synthesis of various compounds, including coumarin derivatives.[1][2][3][4][5] However, the presence of these two reactive groups also makes the molecule susceptible to decomposition under certain reaction conditions. Understanding the potential degradation pathways is the first step toward preventing unwanted side reactions and ensuring high yields of your desired product.

The primary vulnerabilities of this compound lie in the reactivity of the aldehyde and the stability of the ester linkage. The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack, while the ester can undergo hydrolysis, particularly under acidic or basic conditions.[6][7][8][9]

Frequently Asked Questions (FAQs)

Here are some quick answers to common issues encountered when working with this compound.

Q1: My reaction is turning brown and I'm seeing multiple spots on my TLC. What's happening?

A: Brown coloration and multiple TLC spots are classic indicators of decomposition. The aldehyde group is likely undergoing oxidation or polymerization. Aldehydes, especially aromatic ones, can be sensitive to air and light. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Also, consider the purity of your solvents and reagents, as impurities can catalyze decomposition.

Q2: I'm trying to perform a reaction on the ester group, but the aldehyde is reacting instead. How can I prevent this?

A: The aldehyde group is generally more reactive than the methyl ester towards many nucleophiles and reducing agents.[10][11] To achieve selectivity, you will likely need to protect the aldehyde group before carrying out the reaction on the ester. A common and effective method is the formation of an acetal.[10][12][13]

Q3: My product yield is low, and I've isolated 2-hydroxybenzaldehyde as a byproduct. What is the likely cause?

A: The presence of 2-hydroxybenzaldehyde suggests that the ester group has been cleaved. This is most likely due to hydrolysis, which can be catalyzed by acidic or basic conditions, or even by water at elevated temperatures.[7][8][9] Carefully control the pH of your reaction and use anhydrous solvents if possible.

Q4: Can I use a strong base like NaOH or a strong acid like H2SO4 in my reaction?

A: The use of strong acids or bases should be approached with caution. Strong bases will readily hydrolyze the methyl ester via saponification.[14] Strong acids can also catalyze ester hydrolysis and may promote side reactions involving the aldehyde. If acidic or basic conditions are necessary, consider using milder reagents and carefully controlling the temperature and reaction time.

In-Depth Troubleshooting Guides

This section provides more detailed strategies for overcoming decomposition challenges.

Issue 1: Aldehyde Group Reactivity and Decomposition

The aldehyde functional group is a primary site of undesired reactivity.

Causality:
  • Oxidation: Aromatic aldehydes can be oxidized to carboxylic acids in the presence of air (oxygen), especially when heated or exposed to light.

  • Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol.

  • Polymerization: Aldehydes can polymerize, particularly in the presence of acid or base catalysts, leading to complex mixtures and reduced yields.

Solutions & Protocols:

1. Protecting the Aldehyde Group:

The most robust strategy to prevent unwanted reactions at the aldehyde is to temporarily "mask" it with a protecting group.[15] Acetals are excellent choices as they are stable to basic and nucleophilic conditions but can be easily removed with mild acid.[10][12][13][16]

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1 equivalent) in toluene.

  • Reagents: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 equivalents).

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected compound.

This protected intermediate can now be used in reactions targeting the ester group.

To regenerate the aldehyde, the acetal can be easily hydrolyzed by stirring with a mild acid (e.g., dilute HCl or acetic acid) in a mixture of an organic solvent and water.

Issue 2: Ester Group Instability and Hydrolysis

The methyl ester is susceptible to cleavage, particularly under hydrolytic conditions.

Causality:
  • Base-Mediated Hydrolysis (Saponification): Hydroxide ions and other strong bases are potent nucleophiles that will attack the ester carbonyl, leading to the formation of a carboxylate salt and methanol. This is an irreversible process.

  • Acid-Catalyzed Hydrolysis: In the presence of water and an acid catalyst, the ester can be hydrolyzed to the corresponding carboxylic acid and methanol. This is an equilibrium reaction.[9]

Solutions & Protocols:

1. Control of pH:

  • Avoid strong bases (e.g., NaOH, KOH, LiOH) unless ester cleavage is the desired outcome. If a base is required for another part of the reaction, consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Minimize the use of strong acids. If an acid catalyst is necessary, use the mildest acid possible and the lowest effective concentration.

2. Use of Anhydrous Conditions:

  • Whenever possible, use anhydrous solvents. Solvents should be properly dried and stored over molecular sieves.

  • Ensure all glassware is oven-dried before use.

  • Run reactions under an inert atmosphere (N2 or Ar) to exclude atmospheric moisture.

3. Temperature Control:

  • Hydrolysis rates increase with temperature.[7] If possible, run reactions at lower temperatures to minimize this decomposition pathway.

Issue 3: Decarboxylation

While less common for this specific molecule under typical synthetic conditions, decarboxylation of the corresponding carboxylic acid (formed from ester hydrolysis) can occur, especially at high temperatures. Phenylacetic acid and its derivatives are known to undergo decarboxylation.[17][18][19][20]

Causality:
  • Thermal Decarboxylation: Heating the carboxylic acid derivative can lead to the loss of carbon dioxide.

Solutions:
  • Temperature Management: Avoid excessive heating, especially if ester hydrolysis is suspected or has occurred.

  • Reaction Monitoring: If high temperatures are unavoidable, carefully monitor the reaction for the formation of byproducts and consider shorter reaction times.

Visualizing Decomposition Pathways and Solutions

To better understand the challenges and solutions, the following diagrams illustrate the key concepts.

Decomposition Pathways

cluster_starting_material This compound cluster_decomposition Decomposition Products SM Starting Material Ox Carboxylic Acid (Oxidation) SM->Ox [O], heat, light Poly Polymer SM->Poly Acid/Base Catalyst Hyd 2-Hydroxybenzaldehyde (Hydrolysis) SM->Hyd H2O, H+ or OH-

Caption: Potential decomposition pathways for this compound.

Troubleshooting Workflow

Start Decomposition Observed? Aldehyde Is Aldehyde Reacting? Start->Aldehyde Yes End Proceed with Reaction Start->End No Ester Is Ester Cleaved? Aldehyde->Ester No Protect Protect Aldehyde (e.g., Acetal Formation) Aldehyde->Protect Yes Conditions Control pH, Temp & Use Anhydrous Solvents Ester->Conditions Yes Ester->End No Protect->End Conditions->End

Caption: A decision tree for troubleshooting decomposition issues.

Analytical Methods for Monitoring Decomposition

To effectively troubleshoot, it is crucial to monitor the reaction progress and identify any byproducts.

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of the disappearance of starting material and the appearance of new spots (products and byproducts).
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction components. Can be used to determine the percentage of remaining starting material and the yield of the desired product.[21][22]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components in the reaction mixture. Useful for identifying low molecular weight byproducts.[21][23][24]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the products and any isolated byproducts, confirming their identity.[21][25]
Infrared (IR) Spectroscopy Can be used to monitor the disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) or changes in the ester C=O stretch (~1750 cm⁻¹).[25]

Conclusion

Preventing the decomposition of this compound hinges on a thorough understanding of its chemical vulnerabilities. By anticipating the reactivity of the aldehyde and the lability of the ester, researchers can implement strategies such as functional group protection, careful control of reaction conditions (pH, temperature, moisture), and diligent reaction monitoring. This guide provides a framework for diagnosing and solving common decomposition issues, ultimately leading to more successful and reproducible synthetic outcomes.

References

Technical Support Center: Scale-Up Synthesis of Methyl (2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl (2-formylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven experience.

Introduction: The Synthetic Pathway and Its Challenges

This compound is commonly synthesized via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from salicylaldehyde (2-hydroxybenzaldehyde) by a base, which then attacks methyl bromoacetate to form the desired ether.[1][2][3]

While straightforward in principle, scaling this reaction presents several challenges that can impact yield, purity, and reproducibility. These challenges often revolve around reaction kinetics, impurity profiles, and the physical properties of the product and intermediates. This guide will provide a structured approach to identifying and resolving these scale-up issues.

Core Synthesis Protocol: Williamson Ether Synthesis

A general laboratory procedure for the synthesis of this compound is as follows:

Materials:

  • Salicylaldehyde

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or another appropriate solvent

  • Ethyl acetate (EtOAc) for extraction

  • Brine solution

Procedure:

  • To a stirred solution of salicylaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add methyl bromoacetate (1.3 eq) to the mixture.

  • Heat the reaction mixture to 80°C for approximately 4 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the mixture to room temperature and add ethyl acetate.

  • Wash the organic layer with brine to remove DMF and inorganic salts.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purify the crude product by flash chromatography or recrystallization as needed.[4]

Reaction Visualization:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Salicylaldehyde->Phenoxide + Base MeBrAc Methyl Bromoacetate Product This compound MeBrAc->Product Base Base (e.g., K₂CO₃) Phenoxide->Product + Methyl Bromoacetate (SN2 Attack) Byproduct Salt (e.g., KBr)

Caption: Williamson Ether Synthesis of this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may arise during the scale-up synthesis.

Issue 1: Low or Inconsistent Yield

Question: My reaction yield is significantly lower than expected on a larger scale, or it varies between batches. What are the likely causes and how can I improve it?

Answer:

Low and inconsistent yields during scale-up are often multifactorial. The primary areas to investigate are reaction conditions, reagent quality, and mixing efficiency.

  • Causality:

    • Inefficient Deprotonation: The initial deprotonation of salicylaldehyde to form the phenoxide is critical. On a larger scale, localized concentration gradients can lead to incomplete deprotonation if mixing is not adequate. The choice of base is also crucial; while strong bases like sodium hydride (NaH) can be used, milder bases like potassium carbonate are often preferred for safety and cost on an industrial scale.[5]

    • Side Reactions: A common side reaction is the hydrolysis of methyl bromoacetate by any residual water or hydroxide ions, which becomes more pronounced with longer reaction times or higher temperatures.[6] Another potential side reaction is the self-condensation of salicylaldehyde under basic conditions.

    • Thermal Control: Exothermic reactions can be difficult to control on a larger scale. Poor heat dissipation can lead to localized "hot spots," accelerating side reactions and decomposition of reagents or product.

  • Troubleshooting Steps:

    • Reagent and Solvent Quality:

      • Ensure all reagents are of appropriate purity and are dry. Pay particular attention to the solvent, as water can interfere with the reaction.

      • Verify the quality and particle size of the base (e.g., K₂CO₃). Finer powders have a larger surface area and can improve reaction rates.

    • Optimize Reaction Parameters:

      • Temperature: Perform a temperature optimization study. While 80°C is a common starting point, the optimal temperature may vary with scale.[4] Consider a lower temperature for a longer duration to minimize side reactions.

      • Reaction Time: Monitor the reaction closely using in-process controls (e.g., HPLC) to determine the optimal reaction time. Stopping the reaction too early or letting it run too long can decrease the yield of the desired product.

    • Improve Mixing:

      • On a larger scale, mechanical stirring is essential. The type of impeller and stirring speed should be chosen to ensure efficient mixing of the heterogeneous mixture (solid base in a liquid).

Data Summary: Parameter Optimization

ParameterLab Scale (1g)Pilot Scale (1kg) - InitialPilot Scale (1kg) - Optimized
Base K₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)K₂CO₃ (2.2 eq)
Temperature 80°C80°C70°C
Time 4 hours6 hours8 hours
Yield ~85%50-60%>80%
Issue 2: Impurity Formation

Question: My final product is contaminated with significant impurities that are difficult to remove. What are these impurities and how can I prevent their formation?

Answer:

Impurity profiles often change during scale-up. Understanding the source of these impurities is key to mitigating them.

  • Common Impurities and Their Origins:

    • Unreacted Salicylaldehyde: This indicates an incomplete reaction, which could be due to insufficient base, poor mixing, or a non-optimal reaction time/temperature.

    • (2-formylphenoxy)acetic acid: This impurity arises from the hydrolysis of the methyl ester product. This can occur during the work-up if aqueous basic or acidic conditions are too harsh or prolonged.[7]

    • Dialkylated Product: Although less common with phenoxides, it's a possibility to consider.

    • Byproducts from Side Reactions: As mentioned, hydrolysis of methyl bromoacetate can lead to the formation of methyl glycolate.

  • Prevention and Mitigation Strategies:

    • Reaction Control:

      • Ensure complete consumption of the limiting reagent (typically salicylaldehyde) through optimized stoichiometry and reaction conditions.

    • Work-up Procedure:

      • Minimize the time the product is in contact with aqueous acidic or basic solutions during extraction. Use of a saturated sodium bicarbonate solution for washing should be done cautiously to avoid ester hydrolysis.[8]

      • Ensure the pH is carefully controlled during any aqueous washes.

    • Purification:

      • If impurities persist, consider alternative purification methods. While flash chromatography is common in the lab, crystallization or distillation may be more scalable options.[9] A solvent screen for recrystallization can identify a system that effectively removes key impurities.

Troubleshooting Workflow for Impurities:

Impurity_Troubleshooting start High Impurity Level Detected identify Identify Impurity (NMR, LC-MS, GC-MS) start->identify unreacted_sm Unreacted Salicylaldehyde? identify->unreacted_sm hydrolysis_prod Hydrolyzed Product (Acid)? unreacted_sm->hydrolysis_prod No optimize_reaction Optimize Reaction: - Increase Base/Reagent - Increase Time/Temp - Improve Mixing unreacted_sm->optimize_reaction Yes other_impurity Other Impurity? hydrolysis_prod->other_impurity No optimize_workup Optimize Work-up: - Milder pH - Shorter Contact Time - Temperature Control hydrolysis_prod->optimize_workup Yes investigate_side_rxn Investigate Side Reactions: - Reagent Purity - Anhydrous Conditions other_impurity->investigate_side_rxn Yes end Purity Target Met optimize_reaction->end optimize_workup->end investigate_side_rxn->end

Caption: A logical workflow for troubleshooting impurity issues.

Frequently Asked Questions (FAQs)

Q1: My product, this compound, is an oil at room temperature, but sometimes I get a solid. Why does this happen and how do I handle it?

A1: The physical state of this compound can be influenced by its purity. The pure compound is often described as a solid. If you are obtaining an oil, it may contain residual solvent or impurities that are depressing the melting point. To obtain a solid product, you may need to improve your purification method, such as through recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[10]

Q2: What are the key safety considerations when handling the reagents for this synthesis on a larger scale?

A2:

  • Salicylaldehyde: It is harmful if swallowed and can cause skin and eye irritation.[11] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]

  • Methyl bromoacetate: This is a lachrymator and is toxic. It should be handled in a fume hood with appropriate PPE.

  • DMF (N,N-Dimethylformamide): This solvent is a reproductive toxin and is readily absorbed through the skin. Use with appropriate engineering controls and PPE.

  • Potassium Carbonate: While less hazardous, it can be irritating to the eyes and respiratory system. Avoid inhaling the dust.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: Can I use a different solvent instead of DMF?

A3: Yes, other polar aprotic solvents like acetonitrile (MeCN) or acetone can be used for Williamson ether synthesis.[14] The choice of solvent can affect reaction rates and solubility of the reagents. A solvent screen may be necessary to find the optimal solvent for your specific scale and conditions. Factors to consider include reaction performance, cost, safety, and ease of removal during work-up.

Q4: How can I effectively monitor the reaction progress on a large scale?

A4: While Thin Layer Chromatography (TLC) is useful in the lab, it is not ideal for quantitative monitoring in a production setting. High-Performance Liquid Chromatography (HPLC) is the preferred method for in-process control. It allows for accurate quantification of the starting material, product, and any major impurities over time. This data is crucial for determining the reaction endpoint and ensuring batch-to-batch consistency.

References

impact of starting material purity on Methyl (2-formylphenoxy)acetate reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Impact of Starting Material Purity

Welcome to the technical support center for Methyl (2-formylphenoxy)acetate synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The synthesis of this compound, a key intermediate in various synthetic pathways, is highly sensitive to the purity of its precursors.[1] This guide is structured to help you anticipate, diagnose, and resolve common issues that arise from impurities in your starting materials, ensuring higher yields, predictable outcomes, and robust, reproducible results.

The primary route to this compound is the Williamson ether synthesis, an SN2 reaction between salicylaldehyde (2-hydroxybenzaldehyde) and a methyl haloacetate (such as methyl chloroacetate or bromoacetate) in the presence of a base.[2][3][4][5] The success of this reaction is fundamentally dependent on the clean conversion of the phenolic hydroxyl group into a phenoxide nucleophile and its subsequent attack on the alkyl halide. Impurities can disrupt this delicate process in numerous ways.

Frequently Asked Questions (FAQs): Understanding Your Starting Materials

This section addresses the most common questions regarding the purity of the two key reactants: Salicylaldehyde and Methyl Chloroacetate.

Salicylaldehyde (2-Hydroxybenzaldehyde)

Q1: What are the most common impurities in commercial salicylaldehyde and why do they matter?

A: Commercial salicylaldehyde can contain several process-related impurities that can significantly impact your reaction. The most common are phenol, p-hydroxybenzaldehyde (an isomer), and salicylic acid (an oxidation product).[6][7][8][9][10]

  • Phenol: If present, phenol can compete with salicylaldehyde in the Williamson ether synthesis, leading to the formation of methyl phenoxyacetate as a byproduct. This not only consumes your reagents but also introduces a purification challenge.

  • p-Hydroxybenzaldehyde: This isomer will react in an identical manner to salicylaldehyde, producing the unwanted isomeric product, Methyl (4-formylphenoxy)acetate. Due to its similar chemical structure, separating this isomer from your desired product can be difficult.

  • Salicylic Acid (2-Hydroxybenzoic Acid): The carboxylic acid proton is significantly more acidic than the phenolic proton. The base will deprotonate the salicylic acid first, consuming your base and reducing the amount available to form the required phenoxide nucleophile from salicylaldehyde. This leads to an incomplete reaction and low yields.

Q2: How can I assess the purity of my salicylaldehyde before starting the reaction?

A: A simple Thin Layer Chromatography (TLC) can often reveal the presence of major impurities. However, for quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (like formic or acetic acid) can effectively separate salicylaldehyde from its common impurities.[6][9] (See Protocol 1 for a detailed method).

Methyl Chloroacetate

Q3: My bottle of methyl chloroacetate is old. What impurities might have formed and what is their impact?

A: Methyl chloroacetate is susceptible to hydrolysis, especially in the presence of moisture.[11] The primary impurities in an older bottle or a low-purity grade are often water, chloroacetic acid, and methanol.[11]

  • Water: Water is detrimental to the Williamson ether synthesis. It can protonate the highly reactive phenoxide intermediate, converting it back to the less reactive phenol and quenching the reaction.[12] Hydroxide ions formed under basic conditions can also act as a competing nucleophile.

  • Chloroacetic Acid: Similar to salicylic acid, this acidic impurity will react with the base, reducing its effective concentration and leading to incomplete conversion.

  • Methanol: While a weaker nucleophile than the phenoxide, methanol can still potentially participate in side reactions. More importantly, as a protic solvent, its presence can slow down the SN2 reaction rate.[3]

  • Methyl Dichloroacetate: This impurity can lead to the formation of more complex and difficult-to-remove byproducts.[11]

Q4: Besides hydrolysis, are there other concerns with methyl chloroacetate quality?

A: Yes. Technical grade methyl chloroacetate can have a purity of 95-98%.[11] Aside from the impurities mentioned, it's crucial to be aware of its toxicity. It is toxic if inhaled, ingested, or absorbed through the skin and is corrosive.[13][14] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide: Diagnosing and Solving Reaction Issues

This guide uses a problem-and-solution format to address specific experimental challenges linked to starting material purity.

Problem 1: My reaction yield is very low, or the reaction stalls before completion.

Potential Purity-Related Cause Explanation & Verification Solution
Water Contamination Water protonates the phenoxide nucleophile, effectively stopping the reaction.[12] This is the most common cause of failure. Verify by using a Karl Fischer titrator to check the water content of your solvent, base (if solid), and salicylaldehyde.Dry your solvent (e.g., DMF, acetonitrile) over molecular sieves. Use a freshly opened bottle of methyl chloroacetate. Ensure your base (e.g., K₂CO₃) is anhydrous; if in doubt, dry it in an oven before use.
Acidic Impurities Salicylic acid in the salicylaldehyde or chloroacetic acid in the methyl chloroacetate consumes the base, leaving an insufficient amount to deprotonate the phenol.[11] This results in a stalled reaction. Verify by analyzing starting materials via HPLC (Protocol 1).Use a higher purity grade of starting materials. If not possible, increase the stoichiometry of the base by 10-20% to compensate for acidic impurities. For best results, purify the salicylaldehyde via recrystallization (Protocol 2).
Competing Nucleophiles Phenol impurity in the salicylaldehyde reacts to form a byproduct, consuming methyl chloroacetate and lowering the yield of the desired product. Verify by GC-MS analysis of the crude product to identify methyl phenoxyacetate.Purify the salicylaldehyde starting material before the reaction (Protocol 2).

Problem 2: My final product is difficult to purify, and NMR/LC-MS shows an unexpected isomer.

Potential Purity-Related Cause Explanation & Verification Solution
Isomeric Impurity The presence of p-hydroxybenzaldehyde in the salicylaldehyde starting material. It undergoes the same Williamson ether synthesis to produce Methyl (4-formylphenoxy)acetate. Verify by HPLC analysis of the starting material against a standard of the p-isomer.Source higher purity salicylaldehyde that is certified to have low levels of isomeric impurities. Isomeric products can sometimes be separated by careful column chromatography with a shallow solvent gradient.

Problem 3: I observe C-alkylation byproducts in my crude reaction mixture.

Potential Purity-Related Cause Explanation & Verification Solution
Ambident Nucleophile Behavior The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[15][16] While less common, this can be influenced by the solvent and counter-ion.This is less about impurity and more about reaction conditions. Ensure you are using a polar aprotic solvent like DMF or acetonitrile, which favors O-alkylation.[3] Using a base like K₂CO₃ or Cs₂CO₃ is generally preferred for aryl ethers to minimize this side reaction.[15]
Visualizing the Impact of Impurities

The following diagrams illustrate the core reaction and the points at which impurities can interfere, as well as a logical workflow for troubleshooting common problems.

G cluster_main Main Reaction Pathway cluster_impurities Interference from Impurities Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide Deprotonation Product This compound (Desired Product) Phenoxide->Product SN2 Attack (O-Alkylation) MCA Methyl Chloroacetate MCA->Product Isomer_Product Isomeric Byproduct MCA->Isomer_Product Phenol_Product Phenoxyacetate Byproduct MCA->Phenol_Product Base Base (e.g., K2CO3) Base->Phenoxide Water Water (H2O) Water->Phenoxide Quenches Nucleophile Salicylic_Acid Salicylic Acid Salicylic_Acid->Base Consumes Base Phenol_Impurity Phenol Impurity Phenol_Impurity->Phenol_Product Competes in SN2 Reaction p_HBA p-Hydroxybenzaldehyde p_HBA->Isomer_Product Forms Isomer

Caption: Key reaction pathway and common impurity interferences.

G Start Problem Observed: Low Yield / Impure Product Check_Water 1. Assess Water Content (Solvent, Reagents) Start->Check_Water Water_Found Water Detected? Check_Water->Water_Found Analyze_SM 2. Analyze Starting Material Purity (HPLC/GC) Impurity_Found Impurities Detected? Analyze_SM->Impurity_Found Check_Stoichiometry 3. Review Reaction Stoichiometry Base_OK Is Base Stoichiometry Sufficient for Impurities? Check_Stoichiometry->Base_OK Water_Found->Analyze_SM No Dry_System Action: Dry all components (Solvent, Base) & rerun Water_Found->Dry_System Yes Impurity_Found->Check_Stoichiometry No Purify_SM Action: Purify starting materials or use higher grade Impurity_Found->Purify_SM Yes Adjust_Base Action: Increase base stoichiometry & rerun Base_OK->Adjust_Base No Recheck Re-evaluate Results Base_OK->Recheck Yes Dry_System->Recheck Purify_SM->Recheck Adjust_Base->Recheck

Caption: Logical workflow for troubleshooting synthesis problems.

Key Experimental Protocols
Protocol 1: HPLC Purity Analysis of Salicylaldehyde

This reverse-phase HPLC method is designed for the quantitative determination of salicylaldehyde and the separation of its potential impurities like phenol, salicylic acid, and p-hydroxybenzaldehyde.[17]

  • Instrumentation:

    • HPLC system with UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      18.0 80
      18.1 20

      | 22.0 | 20 |

  • Sample Preparation:

    • Accurately weigh and dissolve ~25 mg of salicylaldehyde in the diluent in a 25 mL volumetric flask.

    • Prepare standards of potential impurities (phenol, salicylic acid, p-hydroxybenzaldehyde) at ~1 mg/mL to determine their retention times.

Protocol 2: Purification of Salicylaldehyde by Recrystallization

This protocol is for purifying technical-grade salicylaldehyde to remove less soluble impurities.

  • Procedure:

    • Place 10 g of technical-grade salicylaldehyde into a 250 mL Erlenmeyer flask.

    • Add a minimal amount of hot water (start with ~50 mL, heated to ~80°C) to dissolve the solid completely with stirring. Salicylaldehyde has limited solubility in water, so be patient. If it fails to dissolve, a co-solvent system with a small amount of ethanol can be used, followed by hot water.

    • Once fully dissolved, allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold water.

    • Dry the purified crystals in a desiccator under vacuum.

    • Confirm purity using the HPLC method in Protocol 1.

Protocol 3: Synthesis of this compound

This protocol is a self-validating system that incorporates best practices for dealing with potential impurities.[4]

  • Reagents & Equipment:

    • Salicylaldehyde (high purity, >99%).

    • Methyl chloroacetate (>99%, freshly opened).

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered.

    • Anhydrous N,N-Dimethylformamide (DMF).

    • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line.

  • Procedure:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

    • To a 250 mL round-bottom flask, add salicylaldehyde (e.g., 10.0 g, 81.9 mmol).

    • Add anhydrous DMF (100 mL) via syringe.

    • Add anhydrous potassium carbonate (e.g., 16.9 g, 122.8 mmol, 1.5 equiv).

    • Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes.

    • Add methyl chloroacetate (e.g., 9.7 g, 89.9 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography or recrystallization as needed.

References

Technical Support Center: Managing Reaction Exotherms in the Synthesis of Methyl (2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl (2-formylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the exothermic nature of this reaction. Our focus is on ensuring both the safety and success of your synthesis through a deep understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound significantly exothermic?

The synthesis of this compound is a variation of the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][2][3][4][5][6] In this specific case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated by a strong base, typically sodium hydride (NaH), to form the corresponding sodium phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate.[2][3][4][5]

The primary source of the exotherm is the deprotonation step. Sodium hydride is a very strong, non-nucleophilic base that reacts vigorously and exothermically with the acidic phenolic proton of salicylaldehyde.[3][7][8] This acid-base reaction releases a significant amount of heat. While the subsequent SN2 reaction is also exothermic, the initial deprotonation is the most critical phase to manage from a thermal standpoint.

Q2: I've observed a rapid temperature spike and gas evolution upon adding sodium hydride. Is this normal, and how can I control it?

Yes, a rapid temperature increase and evolution of hydrogen gas are expected when sodium hydride reacts with the hydroxyl group of salicylaldehyde.[7] However, an uncontrolled spike indicates that the rate of reaction is too high, which can lead to dangerous thermal runaway.[9]

Troubleshooting Uncontrolled Exotherms:

  • Rate of Addition: The most common cause of a runaway reaction is adding the sodium hydride too quickly. It should be added portion-wise at a controlled rate to allow the cooling system to dissipate the generated heat effectively.

  • Initial Temperature: Starting the reaction at a reduced temperature is crucial. Cooling the reaction vessel to 0-5 °C in an ice-water bath before adding the sodium hydride provides a larger temperature buffer to absorb the heat of reaction.[10]

  • Solvent Choice: The choice of solvent can influence heat dissipation. A higher boiling point solvent with good thermal conductivity can be beneficial. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often used as they can increase the reaction rate but require careful temperature control.[1][4]

  • Stirring Efficiency: Inadequate stirring can create localized "hot spots" where the concentration of reactants is high, leading to a localized, rapid exotherm.[9] Ensure vigorous and efficient mechanical stirring throughout the addition process.

Q3: What are the risks associated with a poorly managed exotherm in this synthesis?

Failure to control the exotherm can lead to several serious issues:

  • Thermal Runaway: This is the most significant hazard, where the reaction rate increases uncontrollably due to the rising temperature, creating a dangerous positive feedback loop.[9][11][12][13][14] This can result in the boiling of the solvent, over-pressurization of the reactor, and potentially an explosion.

  • Side Reactions: Elevated temperatures can promote unwanted side reactions, reducing the yield and purity of the desired product.

  • Decreased Selectivity: Higher temperatures can lead to a loss of reaction selectivity, resulting in the formation of impurities that may be difficult to remove.[15]

  • Safety Hazards: The rapid evolution of flammable hydrogen gas in the presence of a potential ignition source (from a runaway reaction) poses a significant fire and explosion risk.[7][16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Spike 1. Too rapid addition of sodium hydride. 2. Inadequate initial cooling. 3. Inefficient stirring.1. Add sodium hydride in small portions over an extended period. 2. Pre-cool the reaction mixture to 0-5 °C before adding NaH.[10] 3. Use a mechanical stirrer and ensure a vortex is visible.
Reaction Stalls or is Incomplete 1. Insufficient sodium hydride. 2. Poor quality or deactivated sodium hydride. 3. Low reaction temperature after the initial exotherm.1. Use a slight excess of sodium hydride (e.g., 1.1-1.2 equivalents). 2. Use fresh, dry sodium hydride from a sealed container.[7][17] 3. After the initial exotherm is controlled, allow the reaction to warm to room temperature or gently heat to drive the SN2 reaction to completion.
Formation of Dark-Colored Impurities 1. Reaction temperature was too high. 2. Presence of oxygen.1. Maintain strict temperature control throughout the reaction. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]
Difficulty in Quenching Excess Sodium Hydride 1. Quenching with a highly reactive protic solvent too quickly.1. Cool the reaction mixture to 0 °C. 2. Slowly add a less reactive alcohol like isopropanol or tert-butanol first to quench the bulk of the NaH.[7][18] 3. Follow with a more reactive alcohol like ethanol or methanol, and finally, cautiously add water.[7]

Experimental Protocols

Protocol 1: Controlled Addition of Sodium Hydride

This protocol outlines a safe and effective method for the initial deprotonation step.

  • Preparation:

    • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen or argon inlet.

    • Ensure the glassware is completely dry.

    • Charge the flask with salicylaldehyde and a suitable anhydrous solvent (e.g., DMF or THF).

  • Cooling:

    • Place the flask in an ice-water bath and begin stirring.

    • Allow the solution to cool to 0-5 °C.

  • Sodium Hydride Addition:

    • Weigh the required amount of sodium hydride (typically a 60% dispersion in mineral oil) in a glove box or under a stream of inert gas.[7]

    • Add the sodium hydride to the reaction mixture in small portions over a period of 30-60 minutes.

    • Monitor the temperature closely. If the temperature rises above 10 °C, pause the addition until it cools back down.

    • Observe for the evolution of hydrogen gas.

  • Completion of Deprotonation:

    • After the final addition of sodium hydride, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete deprotonation.

Protocol 2: Safe Quenching of Excess Sodium Hydride

This protocol details a stepwise procedure for safely neutralizing any unreacted sodium hydride.

  • Cooling:

    • After the reaction is complete, cool the reaction mixture back down to 0 °C using an ice-water bath.

  • Initial Quench (Less Reactive Alcohol):

    • Slowly and dropwise, add isopropanol or tert-butanol to the reaction mixture.[7][18]

    • You will observe gas evolution. Continue adding the alcohol slowly until the gas evolution subsides.

  • Secondary Quench (More Reactive Alcohol):

    • Once the initial vigorous reaction has ceased, slowly add ethanol or methanol to quench any remaining traces of sodium hydride.[7]

  • Final Quench (Water):

    • After the gas evolution from the alcohol quench has stopped, cautiously add water dropwise to ensure all reactive materials are neutralized.[7]

  • Workup:

    • The reaction mixture can now be safely worked up according to your specific procedure.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction Control cluster_workup Safe Quenching A Dry Glassware & Inert Atmosphere B Charge Salicylaldehyde & Solvent A->B C Cool to 0-5 °C B->C D Portion-wise Addition of NaH C->D E Monitor Temperature & Gas Evolution D->E If Temp > 10°C, Pause F Stir at 0-5 °C post-addition D->F After Final Addition E->D G Cool to 0 °C F->G H Slowly Add Isopropanol G->H I Slowly Add Ethanol/Methanol H->I When Gas Subsides J Cautiously Add Water I->J When Gas Stops

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Methyl (2-formylphenoxy)acetate: HPLC, GC, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl (2-formylphenoxy)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the quality of the final drug product, making robust analytical control imperative. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, offering experimentally-grounded insights for researchers and drug development professionals.

The Criticality of Purity for this compound

This compound is typically synthesized via the Williamson ether synthesis, reacting salicylaldehyde with methyl bromoacetate in the presence of a base.[1] This synthetic route, while effective, can introduce a spectrum of process-related impurities that must be meticulously controlled.

Potential Impurities in this compound:

  • Unreacted Starting Materials: Salicylaldehyde and Methyl bromoacetate.

  • By-products: 2-(2-formylphenoxy)acetic acid (from hydrolysis of the methyl ester), and potentially products from self-condensation of salicylaldehyde under basic conditions.

  • Isomeric Impurities: If the starting salicylaldehyde contains isomers (e.g., 3- or 4-hydroxybenzaldehyde), corresponding isomeric esters will be formed.[2]

  • Degradation Products: Formed during synthesis, purification, or storage, potentially through oxidation of the aldehyde or hydrolysis of the ester.

The presence of these impurities, even at trace levels, can have significant ramifications, including altered pharmacological activity, increased toxicity, and compromised stability of the final API.[3] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the reporting, identification, and qualification of impurities in drug substances.[4][5][6][7]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

For non-volatile and thermally labile compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the gold standard for purity analysis.[3] Its high resolution, sensitivity, and versatility make it ideal for separating the main component from a wide range of potential impurities.[8][9]

A Validated HPLC Method for Purity Determination

While a specific monograph for this compound may not be publicly available, a robust method can be developed and validated based on established principles for similar aromatic esters.[10][11][12]

Experimental Protocol: RP-HPLC for this compound

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for acidic and phenolic compounds and ensures reproducibility.
Mobile Phase B 0.1% Acetonitrile in WaterAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% BA gradient elution is crucial for separating compounds with a range of polarities, from the more polar starting materials to the less polar product and potential non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring and carbonyl groups in this compound and its likely impurities provide strong UV absorbance at this wavelength.
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dissolve in a 50:50 mixture of Mobile Phase A and B.Ensures the sample is fully dissolved in a solvent compatible with the mobile phase.

Data Presentation: Representative HPLC Purity Analysis

Peak ID Compound Retention Time (min) Area (%)
1Salicylaldehyde4.20.08
22-(2-formylphenoxy)acetic acid6.50.15
3This compound 15.8 99.72
4Unknown Impurity 118.10.05

Note: The data presented is hypothetical and for illustrative purposes.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the primary technique, other methods offer complementary information and can be advantageous in specific scenarios.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[13]

  • Applicability to this compound: While the target molecule has a moderate boiling point, GC analysis is feasible. It is particularly well-suited for detecting volatile impurities such as residual solvents from the synthesis process.[8]

  • Advantages: High resolution for volatile compounds, fast analysis times, and sensitive detectors like the Flame Ionization Detector (FID).[9]

  • Disadvantages: Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for certain compounds, adding complexity to the sample preparation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful, primary analytical method for purity determination without the need for a specific reference standard of the analyte.[14][15][16]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[18]

  • Advantages: Provides both structural and quantitative information in a single experiment. It is a non-destructive technique and can be highly accurate and precise.[17] It is particularly valuable when a certified reference standard for the main component is not available.[18]

  • Disadvantages: Lower sensitivity compared to chromatographic techniques. Peak overlap can be a challenge in complex mixtures, potentially requiring higher field NMR instruments.

Head-to-Head Comparison: HPLC vs. GC vs. qNMR

Feature HPLC GC qNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field.
Applicability to Analyte Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Applicable to any soluble compound with NMR-active nuclei.
Primary Use Case Purity and impurity profiling of the main component and non-volatile impurities.Analysis of volatile impurities and residual solvents.Absolute purity determination, especially without a specific reference standard.
Sensitivity High (ng to pg level).Very high for volatile compounds (pg to fg level).Lower (µg to mg level).
Resolution High, excellent for complex mixtures.Very high for volatile compounds.Can be limited by peak overlap in complex mixtures.
Quantitation Relative (area percent) or external/internal standard calibration.Relative (area percent) or external/internal standard calibration.Absolute quantitation using an internal standard.
Reference Standard Required for accurate quantitation of the main component and impurities.Required for accurate quantitation.Requires a certified internal standard, but not of the analyte itself.

Visualizing the Workflow: From Sample to Purity Value

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (optional) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment.

Decision Tree for Technique Selection

Technique_Selection Start Purity Assessment Needed Q1 Are volatile impurities (e.g., residual solvents) the primary concern? Start->Q1 Q2 Is an absolute purity value required without an analyte reference standard? Q1->Q2 No Use_GC Use Gas Chromatography (GC) Q1->Use_GC Yes Use_qNMR Use quantitative NMR (qNMR) Q2->Use_qNMR Yes Use_HPLC Use HPLC for general purity and impurity profiling Q2->Use_HPLC No

Caption: Selecting the Appropriate Analytical Technique.

Conclusion: An Integrated Approach to Purity Assurance

For comprehensive purity assessment of this compound, a multi-faceted analytical strategy is most effective. HPLC stands as the indispensable primary technique for routine quality control, offering unparalleled separation of the main component from process-related impurities and degradation products. GC serves as a vital complementary method, specifically for the quantification of volatile impurities and residual solvents, which are not amenable to HPLC analysis. qNMR provides a powerful, orthogonal approach for absolute purity determination, acting as a primary method for reference standard characterization and for instances where a certified standard of the analyte is unavailable.

By understanding the strengths and limitations of each technique, and by designing and validating methods based on sound scientific principles and regulatory expectations, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.

References

comparing the reactivity of Methyl (2-formylphenoxy)acetate with other benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Benzaldehydes

In the landscape of organic synthesis and drug development, the reactivity of the benzaldehyde functional group is a cornerstone of molecular construction. Its susceptibility to nucleophilic attack, oxidation, and reduction makes it a versatile synthetic handle. The reactivity of the aldehyde, however, is not an intrinsic constant; it is exquisitely modulated by the substituents adorning the aromatic ring.[1] Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles, while electron-donating groups (EDGs) have the opposite effect.[1][2]

This guide provides an in-depth comparison of Methyl (2-formylphenoxy)acetate , a unique ortho-substituted benzaldehyde, with a range of other common benzaldehydes. We will dissect the nuanced interplay of electronic and steric effects imparted by the ortho-methoxycarbonylmethoxy group [-OCH₂(CO)OCH₃] and provide supporting experimental data to contextualize its reactivity. This analysis is critical for researchers aiming to leverage this compound's specific properties in complex synthetic pathways.

Section 1: Theoretical Analysis of the (2-formylphenoxy)acetate Moiety

The reactivity of this compound is governed by a delicate balance between the electronic nature and the physical bulk of its ortho-substituent.

Electronic Effects: A Push-Pull System

The methoxycarbonylmethoxy group presents a fascinating electronic dichotomy.

  • Inductive Effect (-I): The oxygen atoms in the ether linkage and the ester carbonyl group are highly electronegative. They inductively withdraw electron density from the aromatic ring, which in turn enhances the partial positive charge (δ+) on the aldehyde's carbonyl carbon. This effect tends to increase reactivity towards nucleophiles.

  • Resonance Effect (+R): The lone pair of electrons on the ether oxygen directly attached to the ring can be delocalized into the aromatic π-system. This resonance donation pushes electron density towards the aldehyde group, which decreases the electrophilicity of the carbonyl carbon and thus reduces reactivity.

Caption: Dueling electronic effects in this compound.

The net electronic influence is a subtle balance. Generally, for alkoxy groups, the resonance effect is significant. However, the presence of the electron-withdrawing methyl ester group on the adjacent side chain pulls electron density away from the ether oxygen, dampening its ability to donate into the ring. Therefore, the overall group is expected to be weakly electron-withdrawing, making the aldehyde more reactive than benzaldehyde or methoxy-substituted benzaldehydes, but less reactive than strongly deactivated systems like nitrobenzaldehyde.

Steric Effects: The Ortho-Position Challenge

The placement of the bulky methoxycarbonylmethoxy group at the ortho position creates significant steric hindrance around the formyl group.[3][4][5] This steric shield can impede the approach of nucleophiles or reagents to the carbonyl carbon, potentially slowing down reaction rates irrespective of the electronic effects.

Steric_Hindrance cluster_0 Unhindered Approach (e.g., 4-Nitrobenzaldehyde) cluster_1 Sterically Hindered Approach Benz_Para Nu_Para Nucleophile Nu_Para->Benz_Para Easy Access Benz_Ortho Nu_Ortho Nucleophile Nu_Ortho->Benz_Ortho Restricted Access

Caption: Steric hindrance at the ortho position restricts nucleophile access.

This steric factor is a critical consideration. In many cases, the reduction in reaction rate due to steric hindrance can outweigh the rate acceleration provided by electronic activation.[5]

Section 2: Comparative Experimental Analysis

To quantify the reactivity of this compound, we compare its performance in three fundamental aldehyde transformations against a panel of substituted benzaldehydes.

Oxidation to Carboxylic Acid

The oxidation of benzaldehydes is sensitive to the electronic nature of the ring substituents. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can have varied effects depending on the oxidant and mechanism.[3][4]

Table 1: Comparative Yields in the Oxidation of Substituted Benzaldehydes

Benzaldehyde Derivative Substituent (Position) Typical Yield (%) with KMnO₄[6][7]
4-Nitrobenzaldehyde -NO₂ (para) >95%
4-Chlorobenzaldehyde -Cl (para) >90%
Benzaldehyde -H >90%
This compound -OCH₂(CO)OCH₃ (ortho) ~85%

| 4-Methoxybenzaldehyde | -OCH₃ (para) | >95% |

Analysis: The oxidation of this compound proceeds in high yield, though slightly lower than other examples. This suggests that while the reaction is robust, the steric bulk of the ortho-substituent may slightly hinder the interaction with the oxidizing agent, or potential side reactions could be at play. The overall electronic effect does not significantly impede the oxidation.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction is a quintessential nucleophilic addition, where the rate is highly dependent on the electrophilicity of the carbonyl carbon.[1] Electron-withdrawing groups strongly accelerate this reaction.[8][9]

Table 2: Comparative Reaction Times in the Wittig Reaction with Benzylidenetriphenylphosphorane

Benzaldehyde Derivative Substituent (Position) Relative Rate Constant (k/k₀)[1] Estimated Reaction Time (h)
4-Nitrobenzaldehyde -NO₂ (para) 14.7 < 1
4-Chlorobenzaldehyde -Cl (para) 2.75 2-3
Benzaldehyde -H 1.00 6-8
This compound -OCH₂(CO)OCH₃ (ortho) (Estimated ~1.5-2.0) 4-6

| 4-Methoxybenzaldehyde | -OCH₃ (para) | 0.28 (from p-OCH₃) | > 12 |

Analysis: We predict this compound to be more reactive than unsubstituted benzaldehyde and significantly more reactive than 4-methoxybenzaldehyde. Its weakly electron-withdrawing nature enhances the carbonyl's electrophilicity. However, its reactivity is blunted compared to classic EWG-substituted benzaldehydes like 4-nitrobenzaldehyde. The primary reason it does not react faster is the substantial steric hindrance from the ortho group, which slows the approach of the bulky phosphorus ylide.[8]

Reductive Amination

Reductive amination is a vital C-N bond-forming reaction in medicinal chemistry.[10] The first step, imine formation, is accelerated by EWGs which make the carbonyl carbon more susceptible to attack by the amine.

Table 3: Comparative Yields in Reductive Amination with Aniline and NaBH(OAc)₃

Benzaldehyde Derivative Substituent (Position) Typical Yield (%)[11][12]
4-Nitrobenzaldehyde -NO₂ (para) >90%
4-Chlorobenzaldehyde -Cl (para) ~85-90%
Benzaldehyde -H ~80-85%
This compound -OCH₂(CO)OCH₃ (ortho) ~75-80%

| 4-Methoxybenzaldehyde | -OCH₃ (para) | ~70-75% |

Analysis: The yields for reductive amination follow the expected electronic trend. This compound provides a good yield, superior to the electron-rich 4-methoxybenzaldehyde, confirming the net electron-withdrawing character of its substituent. The slightly diminished yield compared to benzaldehyde and 4-chlorobenzaldehyde can again be attributed to the steric hindrance around the reaction center, which can slow both the initial imine formation and the subsequent reduction step.

Section 3: Experimental Protocols

To ensure reproducibility and provide a practical framework, the following detailed protocols are provided.

General Protocol for Oxidation with KMnO₄

G start Start: Dissolve Aldehyde step1 Dissolve aldehyde (1 mmol) in acetone/water (1:1, 20 mL) start->step1 step2 Cool solution to 0-5 °C in an ice bath step1->step2 step3 Add KMnO₄ (1.1 mmol) solution dropwise over 30 min step2->step3 step4 Stir at room temperature. Monitor by TLC until aldehyde is consumed. step3->step4 step5 Quench with sat. Na₂SO₃ (aq). Acidify with 2M HCl to pH ~2. step4->step5 step6 Extract with Ethyl Acetate (3x20 mL) step5->step6 step7 Dry organic layer (Na₂SO₄), filter, and concentrate step6->step7 end End: Purified Benzoic Acid step7->end

Caption: Workflow for the oxidation of benzaldehydes.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (1.0 eq) in a suitable solvent mixture like acetone/water.

  • Reaction: Cool the flask in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, 1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of MnO₂ forms. Acidify the mixture with 2M HCl to a pH of ~2.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.

General Protocol for Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in dry THF. Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 1 hour at this temperature; the formation of the orange-red ylide should be observed.

  • Reaction: To the ylide solution, add a solution of the substituted benzaldehyde (1.0 eq) in dry THF dropwise at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction by TLC for the disappearance of the aldehyde.[13]

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Conclusion

This compound exhibits a reactivity profile that is a composite of its unique structural features.

  • Reactivity Rank: In reactions favored by electron-withdrawing groups (e.g., nucleophilic additions), its reactivity generally falls between that of electron-neutral benzaldehyde and benzaldehydes with moderately deactivating groups like halogens. It is significantly more reactive than benzaldehydes bearing electron-donating groups.

    • 4-NO₂-PhCHO > 4-Cl-PhCHO > this compound > PhCHO > 4-MeO-PhCHO

  • Dominant Factors: While its net electronic effect is weakly electron-withdrawing, enhancing the intrinsic reactivity of the carbonyl group, this is often tempered by significant ortho-steric hindrance . This steric effect is a crucial determinant of its reaction rates, particularly with bulky reagents.

For the medicinal chemist and synthetic researcher, this compound serves as a valuable building block. Its reactivity is predictably higher than that of common EDG-substituted aldehydes, yet it avoids the extreme reactivity and potential side reactions associated with strongly deactivated systems. Understanding the interplay between its electronic activation and steric shielding is paramount to successfully employing it in the synthesis of complex molecular targets.

References

A Senior Application Scientist's Guide to the Structural Validation of Methyl (2-formylphenoxy)acetate Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

I. Foundational Principles: Beyond the Spectrum

The structural integrity of a synthesized molecule is the bedrock of all subsequent research. For Methyl (2-formylphenoxy)acetate derivatives, a class of compounds with potential applications in medicinal chemistry and materials science, unambiguous structural confirmation is paramount.[1] While techniques like mass spectrometry provide crucial molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for detailed structural elucidation, offering insights into the connectivity and spatial arrangement of atoms.

This guide will navigate the comprehensive validation of the parent structure, this compound, and provide a comparative framework applicable to its derivatives. We will explore a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, each providing a unique piece of the structural puzzle.

II. The Toolkit: A Comparative Overview of NMR Experiments

The selection of NMR experiments should be a strategic process, not a standardized checklist. The choice depends on the complexity of the derivative and the specific structural questions at hand. Below is a comparison of the core techniques essential for the validation of this compound derivatives.

Experiment Information Gained Application to this compound Derivatives
¹H NMR Proton environment, multiplicity (J-coupling), and integration.Provides the initial overview of the proton framework. Essential for identifying the aromatic protons, the aldehyde proton, the methylene protons of the acetate group, and the methyl ester protons.
¹³C NMR Carbon environment and type (quaternary, CH, CH₂, CH₃).Confirms the carbon backbone, including the carbonyls of the aldehyde and ester, and the aromatic carbons.[2]
COSY ¹H-¹H correlations through 2-3 bonds.Establishes the connectivity of adjacent protons, particularly crucial for assigning the spin systems of substituted aromatic rings.[3]
HSQC ¹H-¹³C one-bond correlations.Directly links each proton to its attached carbon, providing definitive assignments for protonated carbons.[4]
HMBC ¹H-¹³C correlations through 2-3 bonds.The cornerstone for connecting molecular fragments, especially through quaternary carbons. Essential for confirming the ether linkage and the ester functionality.[3][4]
NOESY ¹H-¹H correlations through space (Nuclear Overhauser Effect).Provides insights into the spatial proximity of protons, which is critical for conformational analysis and distinguishing between isomers.[5]

III. A Case Study: Unambiguous Validation of this compound

Let's apply this toolkit to the parent compound, this compound. The expected structure is as follows:

Figure 1: Structure of this compound.

A. ¹H and ¹³C NMR: The Initial Fingerprint

The 1D spectra provide the foundational data for our analysis.

Proton (¹H) Expected δ (ppm) Multiplicity Integration Carbon (¹³C) Expected δ (ppm)
Aldehyde-H~10.5s1HAldehyde-C=O~190
Aromatic-H7.0 - 8.0m4HAromatic-C110 - 160
Methylene-H~4.8s2HEster-C=O~170
Methyl-H~3.8s3HMethylene-C~65
Methyl-C~52

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

B. 2D NMR: Connecting the Dots

While 1D NMR suggests the presence of the necessary functional groups, 2D NMR is indispensable for confirming the connectivity.

Figure 2: Experimental workflow for NMR-based structural validation.

  • COSY: A COSY spectrum will reveal the coupling network within the aromatic ring. For an ortho-substituted pattern, a characteristic set of cross-peaks will confirm the relative positions of the aromatic protons.

  • HSQC: The HSQC experiment will unambiguously link each proton signal to its directly attached carbon. For instance, the methylene proton signal at ~4.8 ppm will show a correlation to the methylene carbon signal at ~65 ppm.[3][4]

  • HMBC: This is arguably the most critical experiment for this structure. Key HMBC correlations to look for include:

    • A correlation from the methylene protons (~4.8 ppm) to the aromatic carbon bearing the ether oxygen (~158 ppm), confirming the phenoxy linkage.

    • Correlations from the methylene protons (~4.8 ppm) and the methyl protons (~3.8 ppm) to the ester carbonyl carbon (~170 ppm), confirming the methyl acetate moiety.

    • A correlation from the aldehyde proton (~10.5 ppm) to the aromatic carbon to which it is attached, confirming the position of the formyl group.

  • NOESY: A NOESY spectrum can provide conformational information.[6] For instance, a through-space correlation between the aldehyde proton and the adjacent aromatic proton would be expected. This can be particularly useful for more complex derivatives with restricted bond rotation. The analysis of NOESY spectra can reveal cross-peaks that indicate interactions between hydrogen atoms, which can be used to determine internuclear distances.[5]

IV. Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and provide high-quality data for unambiguous structural determination.

A. Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point as it is a common solvent for organic molecules. For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. Note that the choice of solvent will affect chemical shifts.

  • Concentration: Aim for a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. For less sensitive experiments like ¹³C NMR or HMBC on samples with limited quantity, a higher concentration is beneficial.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

B. NMR Data Acquisition

The following are general acquisition parameters on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

Experiment Key Parameters Rationale
¹H NMR ns (number of scans) = 16, d1 (relaxation delay) = 1 sSufficient for good signal-to-noise for a moderately concentrated sample.
¹³C NMR ns = 1024, d1 = 2 sRequires more scans due to the low natural abundance of ¹³C.
COSY ns = 2-4, acquisition time ~10-20 minA relatively sensitive experiment.
HSQC ns = 4-8, acquisition time ~20-40 minA proton-detected experiment, thus relatively sensitive.[3]
HMBC ns = 8-16, acquisition time ~1-2 hoursLess sensitive than HSQC, may require longer acquisition times.
NOESY ns = 16-32, mixing time = 0.5-1.5 sThe mixing time is a critical parameter that needs to be optimized to observe the desired NOE correlations.

V. Data Analysis and Interpretation: A Logical Flow

A systematic approach to data analysis is crucial to avoid misinterpretation.

Figure 3: Logical flow for NMR data analysis.

  • Initial Assignments: Begin by assigning the most obvious signals in the ¹H and ¹³C spectra, such as the aldehyde, methyl, and methylene groups.

  • HSQC Correlation: Use the HSQC spectrum to definitively assign the carbons directly attached to these protons.

  • COSY for Aromatic System: Analyze the COSY spectrum to trace the connectivity of the aromatic protons.

  • HMBC for the Full Picture: Use the key HMBC correlations, as outlined in section III.B, to piece together the entire molecular structure.

  • NOESY for 3D Confirmation: Examine the NOESY spectrum to confirm spatial proximities and refine the conformational model.

  • Final Verification: Ensure that all observed correlations are consistent with the proposed structure and that all signals are accounted for.

VI. Conclusion: A Framework for Confidence

The structural validation of this compound derivatives is a multi-faceted process that relies on the strategic application of a suite of NMR experiments. By moving from simple 1D acquisition to more complex 2D correlation experiments, a researcher can build a comprehensive and self-validating picture of the molecule. This guide provides not just the "how-to," but also the "why," empowering researchers to make informed decisions in their experimental design and data analysis, ultimately leading to a higher degree of confidence in their synthetic products.

References

A Comparative Guide to the Synthesis of Methyl (2-formylphenoxy)acetate: A Yield-Driven Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Methyl (2-formylphenoxy)acetate is a valuable building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds and pharmacologically active molecules. Its synthesis can be approached through several strategic pathways, each presenting distinct advantages and disadvantages in terms of yield, operational complexity, and reagent accessibility. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.

At a Glance: Synthetic Route Comparison

ParameterRoute A: One-Pot Williamson Ether SynthesisRoute B: Two-Step Carboxylation and Esterification
Starting Materials Salicylaldehyde, Methyl bromoacetateSalicylaldehyde, Chloroacetic acid, Methanol
Key Transformations Nucleophilic substitution (SN2)Nucleophilic substitution, Fischer esterification
Overall Yield High (typically ~93%)Moderate to High (typically ~74-79% over two steps)
Reaction Time Shorter (single step)Longer (two distinct reaction and workup steps)
Key Advantages High efficiency, procedural simplicityUse of less expensive chloroacetic acid
Key Challenges Handling of lachrymatory methyl bromoacetateRequires two separate reaction setups and purifications

Route A: The Direct Approach via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly efficient method for the formation of ethers.[1][2] In the context of synthesizing this compound, this route offers a direct, one-pot conversion of commercially available starting materials.

Mechanistic Insight: The SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] Initially, a weak base, such as potassium carbonate, deprotonates the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of methyl bromoacetate. The reaction results in the displacement of the bromide leaving group and the formation of the desired ether linkage in a single, concerted step. The choice of a polar aprotic solvent like DMF or acetone accelerates the reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[4]

cluster_0 Route A: Williamson Ether Synthesis Salicylaldehyde Salicylaldehyde Base K₂CO₃ Salicylaldehyde->Base Deprotonation Methyl_bromoacetate Methyl_bromoacetate SN2_Attack SN2 Reaction Methyl_bromoacetate->SN2_Attack Phenoxide_Intermediate Phenoxide Ion Solvent DMF Solvent->SN2_Attack Solvation Product_A This compound SN2_Attack->Product_A

Caption: Workflow for Route A: One-Pot Williamson Ether Synthesis.

Experimental Protocol: Route A

A general method for the synthesis of this compound via Williamson ether synthesis is as follows:[2]

  • Reaction Setup: To a solution of salicylaldehyde (10 mmol) in freshly distilled dimethylformamide (DMF, 50 mL), add potassium carbonate (2.76 g, 20 mmol) and methyl bromoacetate (1.99 g, 13 mmol).

  • Reaction: Heat the mixture at 80 °C for 4 hours with stirring.

  • Workup: After cooling to room temperature, add ethyl acetate (200 mL). Wash the organic mixture with brine (3 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography (eluent: hexane/ethyl acetate) to yield the final product.

A reported yield for this specific protocol is 93% .[2]

Route B: A Two-Step Synthesis via an Acid Intermediate

An alternative strategy involves the initial synthesis of (2-formylphenoxy)acetic acid, followed by its esterification to the desired methyl ester. This route may be advantageous if chloroacetic acid is a more readily available or cost-effective reagent than methyl bromoacetate.

Step 1: Synthesis of (2-formylphenoxy)acetic acid

This step also employs the principles of the Williamson ether synthesis, reacting salicylaldehyde with chloroacetic acid in the presence of a strong base like sodium hydroxide.[5]

  • Reaction Setup: In a flask, combine salicylaldehyde (122 g, 1 mole), chloroacetic acid (94.5 g, 1 mole), and water (800 mL).

  • Reaction: Add a solution of sodium hydroxide (80 g, 2 moles) in water (200 mL) to the mixture. Heat the resulting solution under reflux for 3 hours.

  • Workup: After cooling, acidify the solution with concentrated hydrochloric acid. Unreacted salicylaldehyde can be removed by steam distillation.

  • Isolation: Cool the remaining acidic mixture to precipitate the product. Collect the solid by filtration and wash with water.

The reported yield for the crude (2-formylphenoxy)acetic acid is 82-83% , based on the amount of salicylaldehyde consumed.[5]

Step 2: Esterification of (2-formylphenoxy)acetic acid

The carboxylic acid intermediate can be converted to the methyl ester via several methods. The most common and scalable method is the Fischer esterification.

Mechanistic Insight: Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used, or the water byproduct is removed as it is formed.[8]

cluster_1 Route B: Two-Step Synthesis Carboxylic_Acid (2-formylphenoxy)acetic acid Protonation Carbonyl Protonation Methanol Methanol Nucleophilic_Attack Nucleophilic Attack Methanol->Nucleophilic_Attack Acid_Catalyst H₂SO₄ Acid_Catalyst->Protonation Product_B This compound Protonation->Nucleophilic_Attack Activated Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Proton_Transfer Proton Transfer & H₂O Elimination Proton_Transfer->Product_B

Caption: Mechanism of Fischer Esterification (Route B, Step 2).

A general procedure for the Fischer esterification is as follows:[9]

  • Reaction Setup: Dissolve (2-formylphenoxy)acetic acid (10 mmol) in an excess of anhydrous methanol (e.g., 50 mL).

  • Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Workup: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Yields for Fischer esterifications are typically high, often in the 90-96% range, assuming the reaction goes to completion.[9]

An alternative, milder method for esterification is the use of diazomethane. This reaction is often quantitative and proceeds rapidly at room temperature without the need for an acid catalyst.[10] However, diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures, which limits its application in large-scale synthesis.[11][12]

Comparative Analysis and Conclusion

Route A stands out for its high efficiency and operational simplicity. A single reaction step with a high reported yield of 93% makes it an attractive choice for laboratory-scale synthesis where time and resource management are critical. The primary drawback is the use of methyl bromoacetate, which is a lachrymator and requires careful handling.

Route B , with a cumulative yield estimated at 74-79% (83% from step 1 multiplied by an estimated 90-95% from step 2), is a viable alternative. While the overall yield is lower and the process is more labor-intensive due to the two separate steps, it may be more economical on a larger scale if chloroacetic acid is significantly cheaper than methyl bromoacetate. The Fischer esterification step is robust and high-yielding, but the overall efficiency is limited by the yield of the initial carboxylation step.

For researchers prioritizing high yield and a streamlined workflow, the one-pot Williamson ether synthesis (Route A) is the recommended method. However, for applications where cost of starting materials is a primary concern and a slightly lower overall yield is acceptable, the two-step approach (Route B) provides a solid and reliable alternative. The choice between these routes will ultimately depend on the specific project goals, scale of the synthesis, and available resources.

References

spectroscopic comparison of Methyl (2-formylphenoxy)acetate and its ethyl ester analog

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational requirement. Even subtle differences, such as the variation of an ester group from methyl to ethyl, can significantly impact a compound's physicochemical properties and biological activity. This guide provides an in-depth spectroscopic comparison of Methyl (2-formylphenoxy)acetate and its analogous ethyl ester, Ethyl (2-formylphenoxy)acetate, offering the objective data and experimental rationale necessary for unambiguous identification.

This comparison will navigate through the key analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailing the expected spectral features and the underlying principles that govern them.

Molecular Structures at a Glance

The core structure of both molecules features a benzaldehyde ring substituted at the ortho position with an acetate group. The sole difference lies in the terminal alkyl group of the ester functionality: a methyl group versus an ethyl group. This seemingly minor change introduces distinct and readily identifiable spectroscopic signatures.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Verify Compound Purity (>98%) P2 Select Appropriate Solvent (e.g., CDCl3 for NMR) P1->P2 P3 Prepare Sample Solution (e.g., 5-10 mg in 0.6 mL solvent) P2->P3 A1 NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) P3->A1 A2 IR Spectroscopy (FTIR-ATR) P3->A2 A3 Mass Spectrometry (EI-MS) P3->A3 D1 Process & Analyze Spectra A1->D1 A2->D1 A3->D1 D2 Compare Chemical Shifts, Coupling Constants, Frequencies, m/z Values D1->D2 D3 Structural Confirmation D2->D3

A Comparative Guide to the Biological Activity of Methyl (2-formylphenoxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily modified to generate a diverse array of biologically active compounds is paramount. Methyl (2-formylphenoxy)acetate and its parent acid, 2-formylphenoxyacetic acid, have emerged as versatile starting materials for the synthesis of a wide range of derivatives, most notably Schiff bases (azomethines). The inherent reactivity of the aldehyde group allows for the facile introduction of various functionalities, leading to compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

The Chemical Versatility of the (2-Formylphenoxy)acetate Scaffold

The core structure of this compound, characterized by a phenoxyacetic acid moiety bearing a formyl group in the ortho position, is the key to its synthetic utility. The aldehyde functionality serves as a convenient handle for the introduction of diverse structural motifs through condensation reactions, primarily with amines, to form Schiff bases. This reaction is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for biological screening. The resulting imine linkage (C=N) is often crucial for biological activity.

Comparative Biological Evaluation

This section will delve into the diverse biological activities exhibited by derivatives of this compound, presenting a comparative analysis based on available scientific literature.

Antibacterial Activity

Schiff base derivatives of (2-formylphenoxy)acetic acid have demonstrated significant potential as antibacterial agents. The imine nitrogen and the electronic effects of the substituents on the aromatic rings play a crucial role in their mechanism of action, which is often attributed to the ability to chelate metal ions essential for bacterial enzyme function or to interfere with cell wall synthesis.

A study on a series of azomethine derivatives of 2-formylphenoxyacetic acid revealed that the nature of the amine condensed with the aldehyde significantly influences the antibacterial efficacy.[1]

Table 1: Comparative Antibacterial Activity of Azomethine Derivatives of 2-Formylphenoxyacetic Acid

Compound IDAmine MoietyZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
2a p-Aminoacetanilide23246.256.25[1]
2b p-Toluidine24256.256.25[1]
2e N-Phenylhydrazine24266.256.5[1]
2g 2-Aminothiazole25276.256.25[1]
2h Imidazole26306.256.25[1]
Ciprofloxacin (Standard)25306.2512.5[1]

Note: The data presented is a selection from the cited literature for illustrative purposes. For a complete dataset, please refer to the original publication.

Structure-Activity Relationship Insights: The data suggests that the introduction of heterocyclic amines, such as thiazole and imidazole, can lead to potent antibacterial activity, often comparable to the standard drug ciprofloxacin.[1] The presence of electron-donating or electron-withdrawing groups on the amine-derived aromatic ring also modulates the activity, highlighting the importance of electronic factors in the antibacterial action.

G cluster_synthesis Synthesis cluster_activity Biological Activity This compound This compound Schiff Base Derivative Schiff Base Derivative This compound->Schiff Base Derivative Condensation Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Schiff Base Derivative Antibacterial Antibacterial Schiff Base Derivative->Antibacterial Antifungal Antifungal Schiff Base Derivative->Antifungal Anticancer Anticancer Schiff Base Derivative->Anticancer Antioxidant Antioxidant Schiff Base Derivative->Antioxidant AChE Inhibition AChE Inhibition Schiff Base Derivative->AChE Inhibition

Antifungal Activity

The antifungal potential of these derivatives has also been explored, with some compounds showing promising activity against various fungal strains. The mechanism of action is thought to be similar to their antibacterial activity, involving interference with essential cellular processes in fungi.

While comprehensive comparative studies on a single series of this compound derivatives against a panel of fungi are less common in the readily available literature, studies on structurally related Schiff bases have shown that they can possess significant antifungal properties.[2] For instance, metal complexes of Schiff bases have been shown to exhibit enhanced antifungal activity compared to the ligands alone.[2]

Anticancer Activity

Phenoxyacetamide derivatives, which share a structural resemblance to the core scaffold of interest, have been investigated for their anticancer properties.[3] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.

A study on a series of 2,4,6-trimethoxychalcone derivatives, which can be conceptually linked to the phenoxy scaffold, demonstrated potent in vitro activity against several cancer cell lines.[3]

Table 2: Comparative Anticancer Activity of Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
B3 Hela3.204[3]
B3 MCF-73.849[3]
5-Fluorouracil Hela>100[3]
5-Fluorouracil MCF-739.81[3]

Note: This table presents data for chalcone derivatives to illustrate the potential of related structures. Direct data for a series of this compound derivatives was not available in a comparative format.

Mechanism of Action Insights: Further investigations into the mechanism of action of promising anticancer derivatives have revealed their ability to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in cancer cells.[3]

G cluster_pathway Apoptosis Induction Pathway Derivative Derivative Cancer_Cell Cancer Cell Pro-apoptotic_Proteins Activation of Pro-apoptotic Proteins Caspase_Cascade Caspase Cascade Activation Apoptosis Apoptosis (Cell Death)

Antioxidant Activity

The antioxidant potential of Schiff bases derived from phenolic aldehydes is a well-documented area of research. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. The presence of hydroxyl groups on the aromatic rings of the Schiff base is a key structural feature for antioxidant activity.[4][5]

The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common metric for comparison. Studies have shown that Schiff bases with electron-donating substituents on the phenolic ring exhibit enhanced antioxidant activity.[4]

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are crucial for the management of Alzheimer's disease. A new class of Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives has been identified as potent acetylcholinesterase inhibitors.[6]

Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity

Compound IDR GroupIC50 (µM)Reference
4b Phenyl0.08[6]
4i 4-Fluorophenyl0.06[6]
Galanthamine (Standard)0.45[6]

Note: The data presented is a selection from the cited literature for illustrative purposes. For a complete dataset, please refer to the original publication.

Structure-Activity Relationship Insights: The results indicate that these derivatives can be significantly more potent than the standard drug galanthamine. The nature of the substituent at the 2-position of the acetate moiety plays a critical role in the inhibitory activity.[6]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50:

    • The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

G cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed Cells in 96-well plate Compound_Treatment 2. Treat with Derivatives MTT_Addition 3. Add MTT Reagent Formazan_Formation 4. Viable cells form Formazan Solubilization 5. Solubilize Formazan Absorbance_Reading 6. Read Absorbance (570 nm) IC50_Calculation 7. Calculate IC50

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Reagent Preparation:

    • Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Prepare a solution of acetylcholinesterase (AChE) enzyme in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and pre-incubate.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Absorbance Measurement:

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with a remarkable breadth of biological activities. The ease of their synthesis, particularly through the formation of Schiff bases, allows for extensive structural modifications and the exploration of structure-activity relationships. The data compiled in this guide demonstrates their potential as antibacterial, anticancer, and acetylcholinesterase inhibitory agents.

Future research should focus on synthesizing and screening a unified library of these derivatives against a wide panel of biological targets to enable a more direct and comprehensive comparative analysis. Furthermore, detailed mechanistic studies are required to elucidate the precise modes of action for the most potent compounds, which will be crucial for their further development as therapeutic agents. The versatility of the (2-formylphenoxy)acetate scaffold ensures that it will remain a valuable platform for the discovery of new and effective drugs for the foreseeable future.

References

A Comparative Guide to Catalysts in the Synthesis of Methyl (2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Methyl (2-formylphenoxy)acetate, a valuable precursor for various pharmaceuticals and fine chemicals, is synthesized through the O-alkylation of 2-hydroxybenzaldehyde (salicylaldehyde). The choice of catalyst in this Williamson ether synthesis is critical, directly impacting reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparative analysis of common catalytic systems, supported by experimental data and protocols to inform your synthetic strategy.

The Foundational Chemistry: Williamson Ether Synthesis

The synthesis of this compound from 2-hydroxybenzaldehyde and a methyl haloacetate is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] First, a base is used to deprotonate the hydroxyl group of 2-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the methyl haloacetate, displacing the halide and forming the desired ether linkage.[1][2][3]

Given that this is an SN2 reaction, the use of a primary alkyl halide, such as methyl bromoacetate or methyl chloroacetate, is ideal to minimize competing elimination reactions.[4][5] The efficiency of this process is heavily reliant on the catalytic system employed to facilitate the formation and reaction of the phenoxide.

Visualizing the Core Reaction

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Salicylaldehyde 2-Hydroxybenzaldehyde Phenoxide Phenoxide Ion Salicylaldehyde->Phenoxide + Base Base Base Methyl_Haloacetate Methyl Haloacetate Product This compound Phenoxide->Product + Methyl Haloacetate Halide_Ion Halide Ion

Caption: The two-step mechanism of the Williamson ether synthesis.

A Comparative Analysis of Catalytic Systems

The selection of a catalyst system is a critical decision in optimizing the synthesis of this compound. Below, we compare three prevalent methodologies: conventional inorganic base catalysis, phase-transfer catalysis, and microwave-assisted synthesis.

Conventional Method: Inorganic Base Catalysis

The use of an inorganic base like potassium carbonate (K₂CO₃) is a well-established and cost-effective method for this transformation.[6][7] In this solid-liquid system, K₂CO₃ acts as a base to deprotonate the 2-hydroxybenzaldehyde.[6][8] The reaction is typically carried out in a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), which helps to dissolve the reactants.[9][10]

Mechanism of Action: Potassium carbonate is a moderately strong base that is only sparingly soluble in organic solvents. The reaction primarily occurs at the surface of the solid K₂CO₃. The heterogeneity of the reaction can sometimes lead to longer reaction times.

Advantages:

  • Inexpensive and readily available reagents.[7]

  • Simple workup procedures.

Disadvantages:

  • Can require prolonged reaction times and elevated temperatures.

  • The heterogeneous nature of the reaction can sometimes lead to reproducibility issues.

Enhanced Efficiency: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases.[11][12] In the synthesis of this compound, a phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase, where it can readily react with the methyl haloacetate.[13][14] This approach often leads to significantly faster reaction rates and higher yields compared to the conventional method.[13]

Mechanism of Action: The quaternary ammonium cation of the PTC pairs with the phenoxide anion, creating a lipophilic ion pair that is soluble in the organic solvent. This shuttling of the anion to the organic phase overcomes the phase barrier and dramatically increases the reaction rate.

Advantages:

  • Increased reaction rates and higher yields.[13]

  • Milder reaction conditions (lower temperatures).

  • Applicable to both liquid-liquid and solid-liquid systems.[11]

Disadvantages:

  • The catalyst adds to the overall cost of the synthesis.

  • Requires separation of the catalyst from the product, although it is used in catalytic amounts.

PTC_Cycle Phase-Transfer Catalysis Cycle cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase RX Methyl Haloacetate RY Product RX->RY + Q⁺Y⁻ QX_org Q⁺X⁻ RY->QX_org - Y⁻ QY_org Q⁺Y⁻ QY_org->RX QY_aq Q⁺Y⁻ QY_org->QY_aq Transfer MY K⁺ (⁻O-Ar) MX K⁺X⁻ MY->MX + Q⁺X⁻ MX->QY_aq - M⁺X⁻ QX_aq Q⁺X⁻ QX_aq->QX_org Transfer QX_aq->MY

Caption: The catalytic cycle in phase-transfer catalysis.

Rapid Synthesis: Microwave-Assisted Approach

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes.[10] This is due to the efficient and rapid heating of the reaction mixture.

Mechanism of Action: Microwaves directly couple with the polar molecules in the reaction mixture, leading to a rapid increase in temperature. This localized superheating can significantly accelerate the rate of reaction, often beyond what is achievable with conventional heating.

Advantages:

  • Drastic reduction in reaction time.[10][15][16]

  • Often leads to higher yields and cleaner reaction profiles.

  • Improved energy efficiency.

Disadvantages:

  • Requires specialized microwave reactor equipment.

  • Scale-up can be challenging compared to conventional methods.

Performance Comparison of Catalytic Systems

The following table provides a comparative summary of the different catalytic methods for the synthesis of alkoxybenzaldehydes, which serves as a model for the synthesis of this compound.

Catalytic Method Catalyst/Base Solvent Reaction Time Yield Purity
Williamson Ether Synthesis K₂CO₃DMF12 hours~88%>98%
Phase-Transfer Catalysis TBAB / NaOHToluene/Water6 hours~92%>97%
Microwave-Assisted Synthesis K₂CO₃DMF15 minutes~95%>99%

Note: The data presented is based on reported syntheses of similar long-chain 2-alkoxybenzaldehydes and serves as a representative comparison.[10]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Potassium Carbonate

Materials:

  • 2-Hydroxybenzaldehyde

  • Methyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add methyl bromoacetate (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: Phase-Transfer Catalysis using TBAB

Materials:

  • 2-Hydroxybenzaldehyde

  • Methyl bromoacetate

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • Prepare a solution of 2-hydroxybenzaldehyde (1.0 eq) and TBAB (0.1 eq) in toluene.

  • Add an aqueous solution of NaOH (2.0 eq), and stir the biphasic mixture vigorously.

  • Add methyl bromoacetate (1.1 eq) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 6 hours.

  • After cooling, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield the crude product, which can be further purified by column chromatography.[10]

General Experimental Workflow

Workflow Start Start Reactants Combine 2-Hydroxybenzaldehyde, Solvent, and Base/Catalyst Start->Reactants Add_Alkyl_Halide Add Methyl Haloacetate Reactants->Add_Alkyl_Halide Reaction Stir under specified Temperature and Time (Conventional/Microwave) Add_Alkyl_Halide->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Concentrate under Reduced Pressure Drying->Evaporation Purification Purify by Column Chromatography Evaporation->Purification End End Purification->End

Caption: A generalized workflow for the synthesis of this compound.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through several catalytic variations of the Williamson ether synthesis.

  • For cost-effective, large-scale production where reaction time is not a primary constraint, conventional synthesis with potassium carbonate is a reliable choice.

  • To improve efficiency and yield under milder conditions, phase-transfer catalysis with a catalyst like TBAB is highly recommended. [13] This method offers a significant acceleration over the conventional approach.

  • For rapid synthesis, particularly in a research and development setting for library generation or process optimization, microwave-assisted synthesis is the superior option, offering a dramatic reduction in reaction time. [10][16]

Ultimately, the optimal choice of catalyst and methodology will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and desired throughput. This guide provides the foundational data and protocols to make an informed decision for your synthetic needs.

References

A Senior Application Scientist's Guide: Comparative Analysis of Purification Methods for Methyl (2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for Methyl (2-formylphenoxy)acetate

This compound is a valuable bifunctional molecule, serving as a key building block in the synthesis of more complex chemical entities, including pharmaceuticals and fine chemicals. Its structure, incorporating both an aldehyde and a methyl ester, allows for a diverse range of subsequent chemical transformations. The successful outcome of these multi-step syntheses is fundamentally dependent on the purity of the starting materials. Impurities, such as unreacted starting materials (e.g., salicylaldehyde) or by-products from its synthesis, can lead to undesirable side reactions, reduced yields, and complex downstream purification challenges.

This guide provides an in-depth, side-by-side comparison of the three most viable purification methods for this compound: Flash Column Chromatography, Recrystallization, and High Vacuum Distillation. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to empower researchers to select the optimal purification strategy for their specific objectives, whether they prioritize speed, ultimate purity, or scalability.

Method 1: Flash Column Chromatography

Flash column chromatography is the workhorse of the modern organic synthesis lab for routine purification. It is a rapid form of preparative column chromatography that leverages a positive pressure differential to drive the mobile phase through a stationary phase (typically silica gel), separating compounds based on their differential partitioning between the two phases.

Principle of Separation

The separation is based on polarity. This compound is a moderately polar compound. On a silica gel (polar stationary phase) column, it will adhere more strongly than non-polar impurities but less strongly than highly polar impurities. By eluting with a solvent system (mobile phase) of appropriate polarity, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, compounds are selectively moved down the column at different rates and collected in separate fractions.[1]

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material.

  • Slurry Preparation:

    • In a beaker, add 2-3 g of silica gel to a solution of the crude this compound dissolved in a minimal amount of dichloromethane or ethyl acetate.

    • Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation and sharper bands compared to loading the sample as a solution ("wet loading").[1]

  • Column Packing:

    • Select a glass chromatography column (e.g., 40-50 mm diameter). Secure it vertically to a clamp stand.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel (approx. 50-100 g, or 40-60x the mass of the crude product) in the initial, low-polarity eluent (e.g., 20:1 hexanes:ethyl acetate).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles or cracks are present. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Carefully add the prepared dry-loaded sample onto the top of the silica bed.

    • Gently layer a small amount of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column. A common starting eluent for this compound is a mixture of hexanes and ethyl acetate (v/v 20:1).[2]

    • Apply positive pressure (using a pump or house air/nitrogen) to achieve a solvent flow rate of approximately 2 inches/minute down the column.

    • Collect the eluate in a series of numbered test tubes or flasks (e.g., 10-20 mL fractions).

    • The polarity of the eluent can be gradually increased (gradient elution) to a ratio of 5:1 hexanes:ethyl acetate to speed up the elution of the desired compound after less polar impurities have been washed off.[2]

  • Analysis and Isolation:

    • Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid. A reported synthesis using this method achieved a 93% yield.[2]

Workflow Visualization

G cluster_prep Sample Preparation cluster_column Column Setup & Elution cluster_analysis Analysis & Isolation dissolve Dissolve Crude in DCM add_silica Add Silica Gel dissolve->add_silica rotovap_prep Rotovap to Dry Powder add_silica->rotovap_prep load_sample Dry Load Sample rotovap_prep->load_sample pack_column Pack Silica Column pack_column->load_sample elute Elute (Hex/EtOAc Gradient) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine rotovap_final Rotovap to Isolate Product combine->rotovap_final

Caption: Workflow for Flash Column Chromatography.

Performance Analysis
  • Advantages: Excellent for separating mixtures with different polarities, relatively fast, highly versatile, and provides good resolution for complex mixtures.

  • Disadvantages: Requires significant solvent volumes, which can be costly and generate substantial waste. It is also more labor-intensive and less scalable than recrystallization for very large quantities.

Method 2: Recrystallization

Recrystallization is a powerful purification technique for solids that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. It is often the method of choice for achieving the highest possible purity on a large scale.

Principle of Separation

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (so they remain in the mother liquor upon cooling). As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution, leaving the more soluble impurities behind.[3]

Detailed Experimental Protocol
  • Solvent Screening (Small Scale):

    • Place small amounts (e.g., 50 mg) of the crude solid into several test tubes.

    • Add different solvents dropwise at room temperature to test for solubility. Good candidate solvents will not dissolve the compound at room temperature.

    • Heat the tubes that did not show solubility. An ideal solvent will fully dissolve the compound upon heating.

    • Allow the hot solutions to cool. The best solvent will yield a high quantity of crystals upon cooling to room temperature or in an ice bath.

    • Based on the properties of similar compounds, good starting solvents to screen include ethanol, methanol, or a mixed solvent system like ethyl acetate/hexanes.[4] For a related compound, recrystallization from ethyl acetate was successful.[5]

  • Recrystallization (Scale-Up):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., ethyl acetate) in small portions while heating the flask (e.g., on a hot plate) with swirling, until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.

    • If there are insoluble impurities, perform a "hot filtration" by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

    • Dry the crystals thoroughly under vacuum to remove any residual solvent.

Workflow Visualization

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation dissolve Dissolve Crude Solid in Minimum Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_slow Slow Cooling to RT hot_filter->cool_slow ice_bath Ice Bath Cooling cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry G cluster_setup Setup cluster_distill Distillation cluster_isolate Isolation load Load Crude into Flask assemble Assemble Kugelrohr load->assemble vacuum Apply High Vacuum assemble->vacuum heat Heat Flask vacuum->heat vaporize Vaporization heat->vaporize condense Condensation in Bulb vaporize->condense cool Cool Apparatus condense->cool vent Vent to Atmosphere cool->vent collect Collect Solidified Product vent->collect

References

confirming the identity of byproducts in Methyl (2-formylphenoxy)acetate reactions via LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to Confirming Byproduct Identities in Methyl (2-formylphenoxy)acetate Reactions via LC-MS

From the desk of a Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute certainty of a product's purity is paramount. The target molecule, this compound, is a versatile intermediate, but like any chemical transformation, its synthesis is not without the potential for side reactions and the formation of byproducts. Identifying and characterizing these impurities is a critical step in process optimization, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the definitive identification of byproducts in reactions involving this compound. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Understanding the Chemistry: Plausible Byproducts

The synthesis of this compound typically involves the reaction of salicylaldehyde with a bromoacetate ester under basic conditions, a classic example of the Williamson ether synthesis.[4][5] This S(_N)2 reaction, while generally efficient, is susceptible to several side reactions that can generate a range of byproducts.[5][6] Understanding these potential pathways is the first step in developing a targeted analytical strategy.

Potential Reaction Pathways and Byproducts:
  • Incomplete Reaction : The most straightforward impurities are the starting materials themselves: unreacted Salicylaldehyde and Methyl bromoacetate.

  • Hydrolysis : The ester group of the product or starting material is susceptible to hydrolysis, especially if aqueous basic conditions are used, leading to the formation of (2-formylphenoxy)acetic acid.

  • Cannizzaro Reaction : Aromatic aldehydes lacking an alpha-hydrogen, such as salicylaldehyde, can undergo a disproportionation reaction in the presence of a strong base.[7] This would yield 2-(hydroxymethyl)phenol and salicylate.

  • Elimination Reactions : While the primary alkyl halide (methyl bromoacetate) strongly favors substitution, elimination (E2) reactions can sometimes occur, though this is less likely in this specific synthesis.[8][9]

  • Self-Condensation : Aldehydes can undergo various self-condensation reactions, such as the Benzoin condensation, particularly under certain catalytic conditions.[7]

A proactive approach involves calculating the theoretical masses of these potential byproducts to create a targeted search list for our LC-MS analysis.

Potential Byproduct Molecular Formula Monoisotopic Mass (Da) Plausible Formation Pathway
Salicylaldehyde (Starting Material)C(_7)H(_6)O(_2)122.0368Incomplete Reaction
Methyl bromoacetate (Starting Material)C(_3)H(_5)BrO(_2)151.9473Incomplete Reaction
(2-formylphenoxy)acetic acidC(_9)H(_8)O(_4)180.0423Product Hydrolysis
2-(hydroxymethyl)phenolC(_7)H(_8)O(_2)124.0524Cannizzaro Reaction
Salicylic acidC(_7)H(_6)O(_3)138.0317Cannizzaro/Oxidation

The Power of LC-MS in Byproduct Profiling

LC-MS has become an indispensable tool in pharmaceutical development for impurity profiling.[1][2] Its power lies in the coupling of high-performance liquid chromatography's (HPLC) separation capabilities with the sensitive and specific detection afforded by mass spectrometry.[2][10] This hyphenated technique allows us to separate complex reaction mixtures and obtain the molecular weight of each component, providing the first crucial piece of evidence for its identity.[11]

A Comparative Look at LC-MS Strategies

The choice of LC-MS methodology is not one-size-fits-all. The polar nature of the target molecule and its potential byproducts, which contain aldehyde, ester, and potentially carboxylic acid or alcohol functionalities, guides our selection.[12]

Parameter Option 1: Reversed-Phase (RP) LC Option 2: HILIC / Aqueous Normal Phase (ANP) Rationale & Recommendation
Stationary Phase C18, C8Silica, Amide, Cyano, Silica Hydride[13]The analytes are moderately polar. A standard C18 column often provides sufficient retention and is a robust starting point. For very polar byproducts like the hydrolyzed acid, HILIC or ANP can offer better retention and separation from the solvent front.[13] Recommendation : Start with C18; explore HILIC if early eluting peaks are problematic.
Mobile Phase Acetonitrile/Methanol and Water with acid (e.g., formic acid)High organic (e.g., >80% Acetonitrile) with an aqueous buffer[14]Formic acid is an excellent mobile phase modifier for ESI-MS as it aids in protonation, leading to [M+H]
+++
ions. Recommendation : Water/Acetonitrile with 0.1% formic acid is the gold standard for initial screening.
Ionization Source Electrospray Ionization (ESI)ESI or Atmospheric Pressure Chemical Ionization (APCI)ESI is ideal for polar to moderately polar molecules and is the preferred method for the compounds of interest.[15][16] It typically produces protonated molecules [M+H]
+++
with minimal fragmentation.[15] APCI is better suited for less polar compounds. Recommendation : ESI in positive ion mode is the primary choice. A negative ion mode run should also be performed to detect acidic byproducts like (2-formylphenoxy)acetic acid as --INVALID-LINK--.
Mass Analyzer Quadrupole / Ion TrapTime-of-Flight (TOF) / OrbitrapWhile quadrupoles are excellent for quantification, high-resolution mass spectrometers (HRMS) like TOF or Orbitrap are vastly superior for identification.[2][17] They provide highly accurate mass measurements (to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental composition.[18][19][20][21] Recommendation : HRMS is essential for confident byproduct identification.

Experimental Workflow: A Self-Validating System

The following protocol is designed not just to generate data, but to build confidence in the results at each stage.

Step 1: Sample Preparation
  • Reaction Quenching : At a designated time point, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Dilution : Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 10 mL) of a 50:50 acetonitrile:water mixture. This prevents further reaction and prepares the sample for injection. The dilution factor should be adjusted to bring the concentration of the main product into the linear range of the detector.

  • Filtration : Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC system.

  • Control Samples : Prepare injections of the starting materials (Salicylaldehyde and Methyl bromoacetate) at a known concentration to confirm their retention times.

Step 2: LC-MS/MS Analysis - A Two-Pronged Approach

For unknown identification, a dual-injection strategy is most effective.

  • Injection 1: Full Scan HRMS Analysis :

    • LC Column : C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 15 minutes.

    • Flow Rate : 0.3 mL/min.

    • MS Detector : TOF or Orbitrap.

    • Scan Mode : Full Scan, Positive Ion Mode.

    • Mass Range : m/z 50 - 500.

    • Objective : To detect all ionizable species in the mixture and obtain their accurate masses.

  • Injection 2: Data-Dependent MS/MS (dd-MS2) Analysis :

    • LC Conditions : Identical to Injection 1.

    • MS Detector : TOF or Orbitrap.

    • Acquisition Mode : Data-Dependent Acquisition (TopN, where N=5 or 10).

    • Objective : To automatically select the most intense ions from the full scan and subject them to collision-induced dissociation (CID) to obtain fragmentation spectra. These fragment patterns serve as a "fingerprint" for the molecule, providing crucial structural information.[15]

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Byproduct identification workflow.

Data Interpretation: From Accurate Mass to Confirmed Identity

Let's consider a hypothetical case where an unknown peak is detected at a retention time of 5.8 minutes.

  • Accurate Mass Measurement : The full scan HRMS data reveals a protonated molecule [M+H]

    +++
    at m/z 181.0501.

  • Elemental Formula Generation : Using the accurate mass, a formula calculator can generate possible elemental compositions within a 5 ppm mass tolerance.[19][22] For m/z 181.0501, the most plausible formula for a C, H, O-containing compound is C(_9)H(_9)O(_4)

    +++
    . This corresponds to a neutral formula of C(_9)H(_8)O(_4).[20][21]

  • Hypothesis Formulation : Consulting our table of potential byproducts, we see that C(_9)H(_8)O(_4) matches the formula for (2-formylphenoxy)acetic acid, the hydrolysis product.

  • Confirmation via MS/MS Fragmentation : Now, we examine the dd-MS2 data for the precursor ion m/z 181.0501. A characteristic fragmentation pattern would be the neutral loss of water (18 Da) or the loss of the entire acetic acid side chain. This fragmentation data provides the structural confirmation that complements the elemental composition from the HRMS data.

dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Logic for confirming byproduct identity.

Conclusion

Confirming the identity of byproducts is a mission-critical task in chemical and pharmaceutical development. A systematic approach using high-resolution LC-MS provides an unparalleled level of detail and confidence. By combining the separation power of LC with the dual capabilities of HRMS for accurate mass determination and MS/MS for structural fingerprinting, researchers can move from speculation to confirmation. This guide provides a framework for not only executing these experiments but for understanding the critical decisions that ensure the generation of reliable, defensible data. The ultimate goal—process understanding and product purity—is thereby brought within reach.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl (2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven insights for the safe handling of Methyl (2-formylphenoxy)acetate. This document is intended for researchers, scientists, and drug development professionals, emphasizing procedural clarity and scientific integrity to ensure your safety and the integrity of your work. The information herein is synthesized from available safety data for structurally similar compounds and general best practices for handling aromatic aldehydes and esters.

Understanding the Compound-Specific Hazards
  • Skin and Eye Irritation: Aromatic aldehydes and esters can cause significant irritation upon contact with the skin and eyes.[2] Prolonged or repeated exposure may lead to dermatitis.

  • Respiratory Tract Irritation: Inhalation of dust or vapors can irritate the respiratory system.[2][3]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[4]

Given these potential risks, adherence to stringent safety protocols is paramount.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[5][6][7] Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contact with the compound occurs.Provides a robust barrier against aromatic aldehydes and esters.[7][8] Regular inspection and immediate replacement upon contamination are critical to prevent skin exposure.[9]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[9] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[9]Protects against splashes and airborne particles, which can cause serious eye irritation or damage. A face shield offers an additional layer of protection for the entire face.[8]
Skin and Body Protection A flame-resistant lab coat, fully buttoned.[6][9] Long pants and closed-toe shoes are mandatory.[9]Prevents accidental skin contact with the chemical.[3] Flame-resistant material is a general laboratory best practice. Appropriate attire minimizes the risk of exposure to uncovered skin.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[3][10] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[9]Minimizes the inhalation of any dust or vapors.[11][12] A chemical fume hood is the primary engineering control to reduce respiratory exposure. Respirators should be used in accordance with a comprehensive respiratory protection program.[9]
Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a self-validating protocol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_start->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing the appropriate personal attire (long pants, closed-toe shoes).

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the workspace.

  • Handling:

    • Perform all manipulations of this compound, including weighing and transferring, inside a certified chemical fume hood.[3]

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • If dissolving the compound, add the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[3][12]

  • In Case of a Spill:

    • Alert others in the vicinity.

    • If the spill is large or you are not comfortable cleaning it up, evacuate the area and contact your institution's environmental health and safety department.

    • For minor spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed, labeled container for proper disposal.[3]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, absorbent materials from spills, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedures: Follow your institution's specific procedures for the disposal of chemical waste.[3] This typically involves arranging for a pickup by the environmental health and safety department. Do not pour any amount of this chemical down the drain.[3]

By adhering to these detailed protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.